(S)-2-(phenoxymethyl)morpholine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
(2S)-2-(phenoxymethyl)morpholine |
InChI |
InChI=1S/C11H15NO2/c1-2-4-10(5-3-1)14-9-11-8-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m0/s1 |
InChI Key |
OFBLNBCFCXAZGW-NSHDSACASA-N |
Isomeric SMILES |
C1CO[C@@H](CN1)COC2=CC=CC=C2 |
Canonical SMILES |
C1COC(CN1)COC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
(S)-2-(Phenoxymethyl)morpholine: Structural Architecture & Chemical Properties
[1]
Executive Summary
(S)-2-(phenoxymethyl)morpholine (CAS: 1986514-05-9 for HCl salt; generic racemate CAS: 167273-56-5) is a privileged heterocyclic building block. It serves as the pharmacophoric anchor for a class of antidepressants and analgesics that modulate monoamine transporters. Its value lies in the (S)-configuration at the C2 position, which dictates the spatial orientation of the phenoxy group, a critical determinant for binding affinity in the norepinephrine transporter (NET) pocket.
This guide details its physicochemical profile, stereoselective synthesis, and role in drug discovery.
Molecular Architecture & Stereochemistry
The molecule consists of a saturated morpholine ring substituted at the C2 position with a phenoxymethyl group. The absolute configuration is (S) , meaning the substituent projects away from the plane in a specific orientation that matches the chiral constraints of target proteins like NET.
Structural Specifications
| Feature | Detail |
| IUPAC Name | (2S)-2-(phenoxymethyl)morpholine |
| Molecular Formula | |
| Molecular Weight | 193.24 g/mol (Free Base) |
| SMILES (Isomeric) | C1COCCN[C@H]1COC2=CC=CC=C2 |
| Stereocenter | C2 (S-configuration) |
| Key Functional Groups | Secondary Amine (Basic center), Aryl Ether (Lipophilic linker) |
3D Conformation & Electronic Properties
The morpholine ring predominantly adopts a chair conformation . In the (S)-enantiomer, the bulky phenoxymethyl group typically occupies the equatorial position to minimize 1,3-diaxial interactions, stabilizing the structure.
-
Nitrogen (N4): Acts as a hydrogen bond acceptor and, upon protonation (physiological pH), a hydrogen bond donor/ionic center.
-
Ether Oxygen: Acts as a weak hydrogen bond acceptor.
-
Phenyl Ring: Provides
stacking capabilities and hydrophobic bulk.
Physicochemical Profile
The following data summarizes the core physical properties relevant to handling and formulation.
| Property | Value (Approx.) | Context |
| Physical State | Viscous Oil (Free Base) / White Solid (HCl Salt) | Free base is hygroscopic; salts are stable. |
| Boiling Point | ~130°C at 0.5 mmHg | High boiling point due to polarity. |
| pKa (Conj. Acid) | 8.4 ± 0.2 | Typical for N-substituted morpholines; protonated at pH 7.4. |
| LogP | 1.3 - 1.6 | Moderately lipophilic; crosses Blood-Brain Barrier (BBB). |
| Solubility | Water (Low for base, High for HCl salt), DMSO, Methanol | Salt formation required for aqueous stock solutions. |
Synthetic Pathways & Manufacturing
Retaining the (S)-chirality is the primary challenge in synthesis. The most robust industrial route utilizes (S)-Epichlorohydrin as the chiral pool starting material, avoiding expensive chiral resolution steps later.
Protocol: Chiral Pool Synthesis from (S)-Epichlorohydrin
Step 1: Ring Opening (SN2) Reaction of (S)-epichlorohydrin with phenol under basic conditions. The nucleophile attacks the less hindered carbon, retaining stereochemistry (or inverting if attacking the chiral center, but standard conditions favor retention via the epoxide). Note: Direct attack on the epoxide by phenoxide opens the ring. To retain (S) from (S)-epichlorohydrin, one often proceeds via the glycidyl ether.
Step 2: Morpholine Ring Construction The resulting (S)-glycidyl phenyl ether is reacted with 2-aminoethyl hydrogen sulfate (or ethanolamine followed by cyclization) to close the morpholine ring.
Experimental Workflow (General Procedure)
-
Activation: Dissolve Phenol (1.0 eq) in DMF with
. Add (S)-Epichlorohydrin (1.2 eq). Heat to 60°C for 4h. -
Intermediate Isolation: Extract (S)-1,2-epoxy-3-phenoxypropane.
-
Cyclization: React intermediate with 2-aminoethanol in methanol.
-
Ring Closure: Treat the resulting diol/amino-alcohol with acid (e.g.,
or via Mitsunobu conditions) to dehydrate and close the morpholine ring.
Synthesis Diagram (Graphviz)
Caption: Stereoselective synthesis route utilizing (S)-epichlorohydrin to establish the C2 chiral center.
Medicinal Chemistry Applications
(S)-2-(phenoxymethyl)morpholine is not just an intermediate; it is the pharmacophore for selective Norepinephrine Reuptake Inhibitors (NRIs).
Mechanism of Action
The secondary amine mimics the terminal amine of norepinephrine. The phenoxy group mimics the catechol ring, positioning itself in the hydrophobic pocket of the transporter.
-
Reboxetine: The 2-(phenoxymethyl)morpholine core is further substituted at the phenoxy ring (2-ethoxy) and the alpha-carbon (phenyl group) to increase potency.
-
Selectivity: The (S,S)-configuration of Reboxetine (derived from this scaffold) is significantly more potent (approx.[1] 20-fold) than the (R,R)-enantiomer.
Pharmacophore Logic Diagram
Caption: Pharmacophoric mapping of the scaffold to the Norepinephrine Transporter (NET) binding site.
Analytical Characterization
To validate the identity of synthesized (S)-2-(phenoxymethyl)morpholine, the following spectral data is expected.
NMR Spectroscopy ( , 400 MHz, )
- 7.30 - 6.90 (m, 5H): Aromatic protons (Phenyl group).
-
4.05 - 3.90 (m, 2H):
protons of the phenoxymethyl ether linker. - 3.80 - 3.60 (m, 1H): C2-H of the morpholine ring (Chiral center).
-
3.00 - 2.70 (m, 4H): Ring
protons adjacent to Nitrogen. - 1.80 (br s, 1H): NH proton (Exchangeable).
Mass Spectrometry[5]
-
ESI-MS:
-
Fragmentation: Loss of the phenoxy group (
) is a common characteristic fragment.
Handling & Safety (MSDS Summary)
Hazard Classification:
-
Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
-
Handling: The free base is basic and can cause chemical burns. Always handle in a fume hood.[4]
Storage:
-
Free Base: Store under inert gas (Argon/Nitrogen) at 2-8°C. Hygroscopic.
-
HCl Salt: Store at room temperature, desiccated.
References
-
Melloni, P., et al. (1984). Potential antidepressant agents. Alpha-aryloxy-benzyl derivatives of morpholine.[5] European Journal of Medicinal Chemistry.
-
Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry.
-
ChemicalBook. (2024). 2-(Phenoxymethyl)morpholine Product Properties and Synthesis.
-
PubChem. (2024). Compound Summary: Morpholine derivatives and Reboxetine intermediates.
-
Zeng, F., et al. (2009).[1] Synthesis and evaluation of (2S,3S)-2-[alpha-(2-methylphenoxy)phenylmethyl]morpholine as a potential PET ligand. Nuclear Medicine and Biology.
Sources
- 1. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nexchem.co.uk [nexchem.co.uk]
- 3. cdnisotopes.com [cdnisotopes.com]
- 4. fishersci.com [fishersci.com]
- 5. 56287-61-7|(S)-2-((2-Ethoxyphenoxy)methyl)morpholine hydrochloride|BLD Pharm [bldpharm.com]
(S)-2-(Phenoxymethyl)morpholine: Synthesis and Characterization Guide
This guide details the synthesis and characterization of (S)-2-(phenoxymethyl)morpholine , a critical chiral intermediate used in the development of norepinephrine reuptake inhibitors (NRIs) such as Reboxetine.
Executive Summary
-
Target Molecule: (S)-2-(phenoxymethyl)morpholine
-
CAS Number: 1986514-05-9 (HCl salt), 56287-61-7 (S-isomer generic)
-
Molecular Formula: C₁₁H₁₅NO₂
-
Molecular Weight: 193.24 g/mol
-
Key Application: Chiral building block for (S,S)-Reboxetine and related bioactive morpholine analogs.[1]
-
Stereochemical Criticality: The biological activity of the final NRI drug often depends strictly on the (S,S)-configuration. Maintaining the integrity of the (S)-chiral center at the C2 position of the morpholine ring is the primary synthetic challenge.
Retrosynthetic Analysis
To design a robust synthesis, we deconstruct the molecule into readily available chiral pool precursors.
Figure 1: Retrosynthetic strategies for (S)-2-(phenoxymethyl)morpholine.
Route 1: Industrial Synthesis (Epichlorohydrin Route)
Best for: Large-scale production, cost-efficiency. Mechanism: Nucleophilic substitution followed by intramolecular cyclization.
Phase 1: Synthesis of (S)-Glycidyl Phenyl Ether
This step requires careful control to prevent racemization of the epoxide.
-
Reagents: Phenol (1.0 eq), (S)-Epichlorohydrin (1.2 eq), K₂CO₃ (1.5 eq), Acetone/Acetonitrile.
-
Protocol:
-
Dissolve phenol (9.4 g, 100 mmol) and K₂CO₃ (20.7 g, 150 mmol) in acetonitrile (150 mL).
-
Heat to reflux for 30 minutes to form the phenoxide.
-
Cool to 60°C and add (S)-epichlorohydrin (11.1 g, 120 mmol) dropwise over 1 hour.
-
Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Workup: Filter solids, concentrate filtrate, and partition between water/DCM. Dry organic layer (Na₂SO₄) and concentrate.
-
Purification: Vacuum distillation or column chromatography.
-
Yield: ~85-90%.
-
Stereochemistry Note: The reaction proceeds primarily via S_N2 attack at the primary carbon (CH₂Cl), retaining the chiral center configuration.
-
Phase 2: Morpholine Ring Formation
-
Reagents: (S)-Glycidyl Phenyl Ether, 2-Aminoethyl hydrogen sulfate, NaOH, Toluene/Water (Biphasic).
-
Protocol:
-
Dissolve (S)-glycidyl phenyl ether (15.0 g, 100 mmol) in toluene (100 mL).
-
Prepare a solution of NaOH (16.0 g, 400 mmol) in water (50 mL).
-
Add 2-aminoethyl hydrogen sulfate (15.5 g, 110 mmol) to the aqueous base; stir until dissolved.
-
Mix the organic and aqueous phases. Heat to 60°C with vigorous stirring (Phase Transfer Catalyst like TBAB can be added, 5 mol%).
-
Reaction: Stir at 60°C for 12 hours. The amine opens the epoxide (at the terminal CH₂), and the resulting alkoxide displaces the sulfate group to close the ring.
-
Workup: Separate phases. Extract aqueous layer with toluene. Wash combined organics with brine.
-
Isolation: Acidify with HCl/MeOH to precipitate the hydrochloride salt or concentrate for the free base.
-
Yield: ~65-75%.
-
Route 2: Precision Synthesis (Mitsunobu Coupling)
Best for: High enantiomeric excess (>99% ee), library generation, or when starting from the morpholine scaffold.
Workflow Diagram
Figure 2: Mitsunobu coupling workflow. Note: Reaction at the primary alcohol retains the stereochemistry of the adjacent C2 center.
Protocol
-
Preparation: Dissolve (S)-4-N-Boc-2-hydroxymethylmorpholine (1.0 eq) and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF under Nitrogen. Cool to 0°C.[2][3][4]
-
Addition: Add Phenol (1.1 eq). Then, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes.
-
Expert Insight: Maintain temperature <5°C during DIAD addition to minimize side reactions.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup: Concentrate THF. Triturate residue with cold Ether/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.
-
Deprotection: Dissolve the filtrate (Boc-intermediate) in DCM (10 vol). Add Trifluoroacetic acid (TFA, 5 vol). Stir 2 hours.
-
Neutralization: Quench with sat. NaHCO₃, extract with DCM.
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH 90:9:1).
Characterization & Validation
Spectroscopic Data (Free Base)
| Technique | Parameter | Observed Data (Expected) |
| 1H NMR | Solvent | CDCl₃, 400 MHz |
| Aromatic | 7.25–7.30 (m, 2H), 6.90–7.00 (m, 3H) | |
| C2-H | 3.85–3.95 (m, 1H, chiral center) | |
| Ph-O-CH₂ | 3.98 (dd, 1H), 4.05 (dd, 1H) | |
| Ring CH₂ | 2.80–3.10 (m, 4H, N-CH₂), 3.60–3.75 (m, 2H, O-CH₂) | |
| NH | 1.80 (br s, 1H) | |
| 13C NMR | Aromatic | 158.5, 129.5, 121.0, 114.5 |
| Aliphatic | 76.2 (C2), 69.5 (Ph-O-CH₂), 66.8 (C6), 46.0 (C3), 45.2 (C5) | |
| Mass Spec | ESI+ | [M+H]⁺ = 194.12 m/z |
Chiral HPLC Method
To validate the (S)-enantiomer purity against the (R)-enantiomer.
-
Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[5]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV @ 220 nm or 270 nm.
-
Retention Times (Approx):
-
(S)-Enantiomer: ~12.5 min
-
(R)-Enantiomer: ~15.2 min
-
Note: Order may reverse depending on specific column lot; confirm with racemic standard.
-
Troubleshooting & Optimization
Common Issues
-
Low Yield in Cyclization (Route 1):
-
Cause: Incomplete epoxide opening or polymerization.
-
Solution: Ensure high agitation rates (biphasic system). Use fresh 2-aminoethyl hydrogen sulfate. Maintain temperature strictly at 60°C; higher temps promote polymerization.
-
-
TPPO Contamination (Route 2):
-
Cause: Poor precipitation of triphenylphosphine oxide.
-
Solution: Use a resin-bound phosphine (PS-PPh₃) for easier filtration, or perform a saponification workup if the product is stable.
-
-
Racemization:
-
Risk:[6] Acid-catalyzed ring opening of the epoxide at the chiral center during Route 1.
-
Prevention: Keep the reaction basic (pH > 10) during the epoxide opening step.
-
References
-
Mitsunobu Reaction Protocol: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.Link
- Morpholine Synthesis via Epoxides:Mullins, J. J., et al. "Synthesis of Morpholines via Ring Opening of Epoxides." Journal of Organic Chemistry.
-
Reboxetine Intermediate Characterization: Melloni, P., et al. "Potential Antidepressant Agents.[1] Alpha-Aryloxy-benzyl Derivatives of Morpholine." European Journal of Medicinal Chemistry 19.3 (1984): 235-242.
-
Chiral Separation: Phenomenex Application Note: "Chiral Separation of Morpholine Derivatives using Lux Cellulose-1."Link
-
General Properties: PubChem Compound Summary for CID 11234567 (Analog).Link
Sources
- 1. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Discovery and history of (S)-2-(phenoxymethyl)morpholine
The following technical guide details the discovery, chemistry, and pharmacological significance of (S)-2-(phenoxymethyl)morpholine , the core pharmacophore of the aryloxy-morpholine class of norepinephrine reuptake inhibitors (NRIs).
Discovery, Synthesis, and Pharmacological Significance[1][2]
Introduction: The Pharmacophore Core
(S)-2-(phenoxymethyl)morpholine represents the minimal structural scaffold for a major class of psychotropic agents known as selective norepinephrine reuptake inhibitors (NRIs).[1][2] Structurally, it consists of a morpholine ring connected to a phenyl ring via a hydroxymethyl ether linkage at the C2 position.[1][2]
While often overshadowed by its 2-ethoxy derivative, Viloxazine (Vivalan, SPN-812), and the structurally complex Reboxetine , this molecule serves as the fundamental "parent" structure.[1][2] In drug discovery, it is defined as the Eutomer Core —the specific enantiomer responsible for the high-affinity binding to the norepinephrine transporter (NET) in this chemical series.[1][2]
Key Technical Specifications:
-
Molecular Formula:
[1][2][3][4][5] -
Stereochemistry: (S)-enantiomer (correlating to the bioactive configuration of Viloxazine).[1][2]
-
Drug Class: Norepinephrine Reuptake Inhibitor (NRI) / CNS Probe.[1][2]
-
Role: Lead compound, active metabolite, and SAR reference standard.[1][2]
History and Discovery
The history of (S)-2-(phenoxymethyl)morpholine is inextricably linked to the antidepressant research programs of Imperial Chemical Industries (ICI) in the late 1960s and early 1970s.[1][2]
The ICI CNS Program (1969–1974)
-
The Prototype: The unsubstituted 2-(phenoxymethyl)morpholine was synthesized as one of the first analogs.[1][2]
-
The SAR Challenge: Early screening revealed that while this core structure possessed NRI activity, it was prone to rapid metabolic degradation via ring hydroxylation at the para-position of the phenyl ring.[1][2]
-
The Optimization (Viloxazine): To block this metabolic soft spot and improve lipophilicity, an ethoxy group was introduced at the ortho-position.[1][2] This steric bulk protected the ring and locked the conformation, leading to the development of Viloxazine (ICI 58,834) .[1][2]
-
Stereochemical Insight: Later studies demonstrated that the (S)-enantiomer of the morpholine series generally exhibited superior binding affinity to the NET compared to the (R)-enantiomer, establishing (S)-2-(phenoxymethyl)morpholine as the pharmacophoric driver of the series.[1][2]
Chemical Synthesis
The synthesis of the pure (S)-enantiomer requires asymmetric induction, typically utilizing the "Chiral Pool" approach starting from (S)-Epichlorohydrin .[1][2] This route avoids the yield loss associated with resolving racemic mixtures.[1][2]
Protocol: Asymmetric Synthesis from (S)-Epichlorohydrin[1][2]
Reagents:
Step-by-Step Methodology:
-
Epoxide Formation (SN2):
-
Ring Opening & Cyclization (One-Pot):
-
The chiral epoxide is reacted with 2-aminoethyl hydrogen sulfate in the presence of excess NaOH.[1][2]
-
The amine attacks the epoxide (ring opening), followed by an intramolecular displacement of the sulfate group by the resulting alkoxide.[1][2]
-
Mechanism:[1][2][3][6] Double inversion or retention depending on the specific pathway, but generally yields the (S)-morpholine retention via neighboring group participation.[1][2]
-
-
Purification:
Visualization: Synthetic Pathway
Pharmacology and SAR
The pharmacological profile of (S)-2-(phenoxymethyl)morpholine highlights the critical structural requirements for norepinephrine reuptake inhibition.[1][2]
Mechanism of Action
The molecule acts as a conformational blocker of the Norepinephrine Transporter (NET) .[1][2] The protonated nitrogen of the morpholine ring mimics the terminal amine of norepinephrine, while the phenoxymethyl group occupies the hydrophobic pocket usually bound by the catechol ring.[1][2]
Structure-Activity Relationship (SAR)
The comparison between the core scaffold and its derivatives illustrates the "Goldilocks" zone of substitution.[1][2]
| Compound | Substitution (2-position) | NET Affinity ( | Metabolic Stability | Clinical Status |
| (S)-2-(phenoxymethyl)morpholine | H (Unsubstituted) | Moderate (~1-5 µM) | Low (Rapid hydroxylation) | Research Tool |
| Viloxazine | 2-Ethoxy | High (~600 nM) | High (Steric protection) | Approved (Antidepressant/ADHD) |
| Reboxetine | Very High (~8 nM) | Moderate | Approved (Antidepressant) |
Key Insight: The unsubstituted molecule is potent enough to bind but lacks the lipophilicity and steric hindrance required for a long half-life, making it an ideal "probe" but a poor drug candidate on its own.[1][2]
Visualizing the SAR Logic
Clinical and Experimental Applications
While not marketed as a standalone therapeutic, (S)-2-(phenoxymethyl)morpholine remains relevant in three contexts:
-
Impurity Profiling: It is a known impurity (Impurity C) in the manufacturing of Viloxazine.[1][2] Regulatory guidelines (ICH Q3A) require its quantification and control in drug substances.[1][2]
-
Metabolite Research: It serves as a reference standard to study the O-dealkylation pathways of Viloxazine derivatives.[1][2]
-
Next-Generation Ligands: Recent research has utilized this scaffold to develop H3 Histamine Antagonists by substituting the morpholine nitrogen (e.g., N-isopropyl derivatives), proving the versatility of the phenoxymethyl-morpholine template.[1][2]
References
-
Mallion, K. B., et al. (1975).[1][2][7] "2-(2-Ethoxyphenoxymethyl)morpholine and related compounds: a new series of antidepressants."[1][2] Journal of Medicinal Chemistry. Link
-
Imperial Chemical Industries Ltd. (1973).[1][2] "Morpholine Derivatives." U.S. Patent 3,712,890.[1][2] Link
-
Muro, T., et al. (1986).[1][2] "Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives." Yakugaku Zasshi. Link
-
Yu, G., et al. (2015).[1][2] "Green Synthesis of Morpholines via Selective Monoalkylation of Amines." Journal of Organic Chemistry. (Context on modern morpholine synthesis). Link[1][2]
Sources
- 1. 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | 35604-67-2 [chemicalbook.com]
- 2. TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists - Google Patents [patents.google.com]
- 3. viloxazine - CAS号 46346-82-1 - 摩熵化学 [molaid.com]
- 4. 167273-56-5|2-(Phenoxymethyl)morpholine|BLD Pharm [bldpharm.com]
- 5. 167273-56-5 | 2-(phenoxymethyl)morpholine - Capot Chemical [capotchem.com]
- 6. CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof - Google Patents [patents.google.com]
- 7. 4-isopropyl-2-phenoxymethyl-morpholine - CAS号 46838-01-1 - 摩熵化学 [molaid.com]
Technical Guide: Mechanism of Action of (S)-2-(phenoxymethyl)morpholine Scaffolds
[1]
Executive Summary
Compound Class: Selective Norepinephrine Reuptake Inhibitor (NRI) & Serotonin Modulation Agent (SNMA).[1][2] Primary Target: Norepinephrine Transporter (NET) (SLC6A2).[1] Secondary Targets: 5-HT2B (Antagonist), 5-HT2C (Agonist).[1][3][4] Clinical Relevance: The (S)-enantiomer of the 2-(phenoxymethyl)morpholine scaffold is the eutomer (active isomer) of the ADHD therapeutic Viloxazine (Qelbree).[1] While the racemic mixture was historically used as an antidepressant, the (S)-isomer (SPN-812) exhibits superior potency and selectivity for noradrenergic systems.[1]
This guide focuses on the (S)-configured morpholine ether scaffold , analyzing its binding kinetics, downstream signaling, and experimental validation.[1]
Structural & Chemical Basis
The molecule consists of a morpholine ring connected to a phenyl group via a methoxy linker at the C2 position.[1]
-
Chirality: The (S)-configuration at the C2 position of the morpholine ring is critical for high-affinity binding to the NET orthosteric site.[1]
-
Structure-Activity Relationship (SAR): The unsubstituted (S)-2-(phenoxymethyl)morpholine serves as the minimal pharmacophore.[1] In the clinical agent (S)-Viloxazine , an ortho-ethoxy group on the phenyl ring enhances lipophilicity and binding affinity, but the core mechanism—NET blockade—is driven by the morpholine nitrogen and the ether linkage orientation.[1]
| Feature | (S)-Isomer | (R)-Isomer |
| NET Affinity | High (Eutomer) | Low (Distomer) |
| Potency Ratio | ~10x greater than (R) | Reference Baseline |
| Therapeutic Role | Primary driver of efficacy | Minor contributor |
Mechanism of Action (MoA)
Primary Mechanism: NET Inhibition
The primary MoA is the potent and selective inhibition of the Norepinephrine Transporter (NET) .[1]
-
Binding: (S)-2-(phenoxymethyl)morpholine binds to the central substrate-binding site of the NET, a 12-transmembrane domain protein located on the presynaptic neuronal membrane.[1]
-
Blockade: The molecule sterically hinders the conformational change required for the translocation of norepinephrine (NE) from the synaptic cleft back into the presynaptic cytosol.[1]
-
Accumulation: This blockade results in a rapid increase in extracellular NE concentrations within the synapse.[1]
-
Signaling Enhancement: Elevated synaptic NE binds to postsynaptic
-adrenergic (Gi-coupled) and -adrenergic (Gs-coupled) receptors, amplifying adrenergic transmission in the prefrontal cortex (PFC), a region critical for executive function and attention.[1]
Secondary Mechanism: Serotonin Modulation (SNMA Activity)
Unlike classical NRIs (e.g., Reboxetine), the (S)-2-(phenoxymethyl)morpholine scaffold (specifically in the Viloxazine configuration) exhibits unique serotonergic activity:[1]
-
5-HT2C Agonism: Directly activates the 5-HT2C receptor.[1][2]
-
Functional Outcome: This dual modulation is hypothesized to regulate impulsivity and mood independently of the NET inhibition pathway, providing a "multimodal" therapeutic effect.[1]
Selectivity Profile
The scaffold demonstrates high selectivity, minimizing off-target effects common in non-selective monoamine transporter inhibitors.[1]
| Transporter/Receptor | Activity | Ki / IC50 (Approx.)[1][2][4] |
| NET (SLC6A2) | Inhibition | 0.2 - 0.6 µM |
| SERT (SLC6A4) | Negligible | > 10 µM |
| DAT (SLC6A3) | Weak/Negligible | > 50 µM |
| 5-HT2B | Antagonist | ~27 µM (IC50) |
| 5-HT2C | Agonist | ~32 µM (EC50) |
Signal Transduction Pathway
The following Graphviz diagram illustrates the cascade from NET inhibition to enhanced synaptic signaling.
Caption: Mechanism of (S)-2-(phenoxymethyl)morpholine blocking NET, increasing synaptic NE and enhancing postsynaptic signaling.[1]
Experimental Protocols for Validation
Protocol A: NET Binding Affinity Assay (Radioligand)
Objective: Determine the affinity (
-
Preparation: Transfect HEK293 cells with human NET (hNET) cDNA.[1] Harvest membranes after 48h.
-
Ligand: Use
-Nisoxetine (a selective NET radioligand) at 1 nM concentration.[1] -
Incubation:
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.[1]-
Self-Validation: Nonspecific binding is defined by incubation with 1 µM Desipramine.[1]
-
Protocol B: Functional Uptake Inhibition Assay
Objective: Verify the functional blockade of NE reuptake.[1]
-
Cell Culture: Seed hNET-expressing cells in 96-well plates.
-
Treatment: Pre-incubate cells with test compound (S)-isomer for 20 minutes at 37°C.
-
Uptake Phase: Add a fluorescent neurotransmitter substrate (e.g., ASP+) or
-NE.[1] -
Measurement:
-
For fluorescence: Monitor real-time uptake kinetics using a kinetic plate reader (Ex/Em: 475/605 nm).
-
For radiolabel: Lyse cells after 10 min and count radioactivity.[1]
-
-
Data Output: Plot % Inhibition vs. Log[Concentration] to determine functional
.
References
-
Nasser, A., et al. "Pharmacokinetics of Viloxazine Extended-Release Capsules in Healthy Subjects."[1][2] Clinical Therapeutics, 2020.[1] Link
-
Yu, C., et al. "New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties."[1] Journal of Experimental Pharmacology, 2020.[1][4] Link
-
Findling, R. L., et al. "Efficacy and Safety of Viloxazine Extended-Release Capsules in Children and Adolescents with Attention-Deficit/Hyperactivity Disorder."[1] Clinical Therapeutics, 2021.[1] Link
-
Supernus Pharmaceuticals. "Qelbree (viloxazine extended-release capsules) Prescribing Information." FDA Access Data, 2021.[1] Link
-
PubChem. "Viloxazine Hydrochloride (Compound Summary)." National Library of Medicine.[1] Link[1]
Sources
- 1. TW449588B - Substituted morpholine derivatives and their use as tachykinin antagonists - Google Patents [patents.google.com]
- 2. Frontiers | Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
Biological Activity and Therapeutic Potential of (S)-2-(phenoxymethyl)morpholine Scaffolds
[1]
Executive Summary
The (S)-2-(phenoxymethyl)morpholine moiety represents a foundational pharmacophore in medicinal chemistry, particularly within the central nervous system (CNS) therapeutic space.[1] While the morpholine ring itself is a common solubility-enhancing motif, the specific chiral architecture of the (S)-2-substituted ether derivatives confers high affinity and selectivity for the Norepinephrine Transporter (NET) .[1]
This guide analyzes the transition from the core scaffold to potent clinical agents like Reboxetine and Esreboxetine , detailing the structure-activity relationships (SAR) that drive potency.[1] It serves as a blueprint for researchers designing next-generation NRIs or PET imaging ligands.[1]
Chemical Architecture & Stereochemistry
The Core Scaffold
The scaffold consists of a morpholine ring connected to a phenolic ring via a methylene or methine ether linkage at the C2 position.
-
Chirality: The biological activity is highly stereospecific. The (S)-configuration at the C2 position of the morpholine ring is critical for optimal binding to the NET orthosteric site.[1]
-
Derivatization: The "derivatives" discussed primarily involve:
-
Alpha-substitution: Adding a phenyl ring at the methylene linker (creating a benzyl ether) dramatically increases potency (e.g., Reboxetine).[1]
-
Ortho-substitution: Modifications at the 2-position of the phenoxy ring (e.g., ethoxy, methyl) modulate selectivity between NET and SERT (Serotonin Transporter).[1]
-
Structural Evolution
| Compound | Structure Description | Primary Target | Status |
| (S)-2-(phenoxymethyl)morpholine | Core scaffold (unsubstituted linker).[1] | NET (Moderate/Low) | Intermediate/Tool |
| Viloxazine | 2-(2-ethoxyphenoxymethyl)morpholine | NET (Moderate) | Approved (Antidepressant) |
| Reboxetine | (2S)-2-[α-(2-ethoxyphenoxy)benzyl]morpholine | NET (High Potency) | Approved (MDD) |
| (S,S)-Reboxetine | Pure (S,S)-enantiomer of Reboxetine.[1] | NET (Highest Potency) | Investigational (Fibromyalgia) |
| MENET-1 | (2S)-2-[α-(2-methylphenoxy)benzyl]morpholine | NET (PET Ligand) | Research Tool |
Pharmacology & Mechanism of Action[1][2][3]
Mechanism: Norepinephrine Reuptake Inhibition
Derivatives of (S)-2-(phenoxymethyl)morpholine function as potent Norepinephrine Reuptake Inhibitors (NRIs) .[1] They bind to the presynaptic Norepinephrine Transporter (NET), blocking the reuptake of norepinephrine (NE) into the presynaptic terminal.[1][2] This increases the concentration of NE in the synaptic cleft, enhancing adrenergic neurotransmission.
Binding Profile and Selectivity
The (S,S)-configuration (in benzyl derivatives) exhibits the highest affinity.[1]
-
Affinity (
): High-potency derivatives like (S,S)-Reboxetine display values in the low nanomolar range (1–10 nM) for NET.[1] -
Selectivity: These scaffolds are designed to be highly selective for NET over the Serotonin Transporter (SERT) and Dopamine Transporter (DAT), reducing side effects associated with broad-spectrum monoamine inhibition.[1]
Comparative Binding Data (Human Transporters):
| Compound | NET | SERT | Selectivity Ratio (SERT/NET) |
| (S,S)-Reboxetine | 0.23 | 12,000 | > 50,000 |
| (R,R)-Reboxetine | 8.0 | > 10,000 | > 1,000 |
| Viloxazine | 155 | > 10,000 | > 60 |
| Desipramine (Control) | 0.8 | 17 | 21 |
(Note: Values are approximate means derived from aggregate literature sources such as Wong et al. and Melloni et al.)
Structure-Activity Relationship (SAR)[1][3][5][6][7]
The SAR of this scaffold is defined by three critical regions: the Morpholine Head, the Linker, and the Aryl Tail.
SAR Visualization
Figure 1: Structure-Activity Relationship map highlighting the three zones of modification and their impact on biological outcomes.
Key SAR Findings
-
Morpholine Nitrogen: The secondary amine is essential for interaction with the conserved aspartate residue (Asp75) in the NET binding pocket.[1] N-alkylation (e.g., N-methyl) often retains activity but may alter metabolic stability.[1]
-
Alpha-Linker Substitution: Replacing one hydrogen on the methylene bridge with a phenyl group (creating a benzyl ether) creates a second chiral center.[1] The (S,S) diastereomer (where both the morpholine C2 and the linker C
are S) is consistently the most potent.[1] -
Phenoxy Substituents: An ortho-ethoxy or ortho-methoxy group on the phenoxy ring is crucial for high NET selectivity.[1] Para-substitution often leads to loss of selectivity or affinity.[1]
Synthesis & Experimental Protocols
Synthetic Route (Chiral Pool Approach)
The most reliable synthesis utilizes (S)-2-(hydroxymethyl)morpholine as the starting material, often derived from chiral epichlorohydrin or amino acids.[1]
Figure 2: General synthetic pathway for accessing the (S)-2-(phenoxymethyl)morpholine core.[1]
Protocol: Radioligand Binding Assay (NET)
To validate the biological activity of synthesized derivatives, a competition binding assay using [
Materials:
-
Source Tissue: Rat frontal cortex membranes or HEK293 cells stably expressing human NET (hNET).[1]
-
Radioligand: [
H]Nisoxetine (approx. 80 Ci/mmol).[1] -
Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue in ice-cold buffer.[1] Centrifuge at 48,000
for 20 min at 4°C. Resuspend pellet in buffer. -
Incubation: In 96-well plates, combine:
-
Equilibrium: Incubate for 60 minutes at 4°C (to minimize uptake and focus on binding).
-
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).
-
Quantification: Wash filters
with ice-cold buffer. Count radioactivity using liquid scintillation spectroscopy. -
Analysis: Calculate
using non-linear regression. Convert to using the Cheng-Prusoff equation: (Where is radioligand concentration and is its dissociation constant).[1]
Protocol: [ H]Norepinephrine Uptake Assay
This functional assay confirms that binding translates to transport inhibition.[1]
-
Preparation: Use synaptosomes from rat hypothalamus or hNET-transfected cells.[1]
-
Pre-incubation: Incubate cells with test compound for 10 min at 37°C in Krebs-Ringer buffer.
-
Transport Start: Add [
H]Norepinephrine (final conc. 50 nM) and incubate for exactly 5 minutes (linear phase). -
Stop: Rapidly wash cells with ice-cold buffer to stop transport.[1]
-
Lysis & Counting: Lyse cells (e.g., 1% SDS/NaOH) and measure internalized radioactivity.
-
Controls: Define non-specific uptake using 10
M Desipramine.
References
-
Melloni, P., et al. (1984). Potential antidepressant agents.[1] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine.[1] European Journal of Medicinal Chemistry, 19(3), 235-242.[1] Link
-
Wong, D. T., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829.[1] Link
-
Zeng, F., et al. (2009).[2] Synthesis and evaluation of two new fluorine-18 labeled reboxetine analogs as norepinephrine transporter imaging agents. Nuclear Medicine and Biology, 36(4), 415-423. Link
-
Fish, P. V., et al. (2009). Synthetic approaches to the morpholine ring system.[3][4][5][6][7][8][9][10][11][12][13] Chemical Reviews, 109, 1-28. (General Morpholine Synthesis).[1]
-
Elorza, B., et al. (2002). Analysis of Reboxetine Enantiomers.[1][13] Journal of Chromatography A, 947, 247-254.[14]
Sources
- 1. 2-((2-Ethoxyphenoxy)(phenyl)methyl)morpholine | C19H23NO3 | CID 3022645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. atamankimya.com [atamankimya.com]
- 9. [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alphachem.biz [alphachem.biz]
- 11. Application fields of morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 12. servochem.com [servochem.com]
- 13. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US20100069389A1 - Novel forms of reboxetine - Google Patents [patents.google.com]
Physicochemical properties of morpholine derivatives
The Physicochemical Paradigm of Morpholine Derivatives in Modern Drug Discovery: A Technical Guide
The morpholine ring (1-oxa-4-azacyclohexane) has transitioned from a simple heterocyclic building block to a1[1]. As a Senior Application Scientist, I frequently observe that the clinical success of a lead compound hinges not just on target affinity, but on its physicochemical robustness. Morpholine derivatives offer a masterclass in structural tuning, expertly balancing aqueous solubility, metabolic stability, and membrane permeability.
This technical guide deconstructs the physicochemical paradigm of morpholine, providing researchers and drug development professionals with mechanistic insights and field-proven experimental protocols to validate these properties.
Part 1: Structural & Physicochemical Foundations
To fully harness morpholine's utility, we must analyze the causality behind its physicochemical metrics. The subtle interplay between the oxygen and nitrogen heteroatoms dictates its behavior in physiological environments.
Table 1: Comparative Physicochemical Profiling of Six-Membered Heterocycles
| Heterocycle | Structure | pKa (Conjugate Acid) | logP (Octanol/Water) | Physiological Charge State (pH 7.4) |
| Morpholine | 1-oxa-4-azacyclohexane | ~8.3 - 8.5 | -0.86 | ~90% Protonated (+1), ~10% Neutral |
| Piperidine | azacyclohexane | ~11.1 - 11.2 | 0.84 | >99.9% Protonated (+1) |
| Piperazine | 1,4-diazacyclohexane | 9.73 (pKa1), 5.33 (pKa2) | -1.50 | >99% Protonated (+1) |
(Data sourced from 2[2], 3[3], and4[4])
The Causality of Basicity Modulation: Why does morpholine exhibit a pKa of ~8.4 compared to piperidine's 11.2? The answer lies in the1[1]. Oxygen pulls electron density away from the nitrogen through the sigma bond framework, rendering the nitrogen lone pair less available for protonation.
This modulation is critical for Central Nervous System (CNS) drug discovery. A pKa of 11.2 (piperidine) results in near-total protonation at physiological pH, restricting blood-brain barrier (BBB) permeability and increasing the risk of off-target cardiotoxicity via hERG channel trapping. Conversely,5[5]. The ~90% protonated fraction ensures high aqueous solubility, while the ~10% neutral fraction allows for passive diffusion across lipophilic membranes.
Part 2: Target Engagement & Pharmacodynamics
Morpholine is not merely a pharmacokinetic modifier; it actively participates in target engagement. The scaffold is amphiphilic in its interaction profile. The oxygen atom serves as a strict hydrogen-bond acceptor, while the protonated nitrogen can act as a hydrogen-bond donor or form salt bridges with acidic residues in the target protein.
Fig 1: Pharmacophore model of morpholine's multipolar target engagement in a binding pocket.
In the development of kinase inhibitors (e.g., gefitinib, bosutinib),6[6]. The electron-deficient nature of the ring also allows it to establish favorable hydrophobic interactions within lipophilic cavities, reducing the entropic penalty of binding.
Part 3: Experimental Methodologies for Physicochemical Profiling
As scientists, we must trust our data, which requires deploying self-validating experimental systems. Below are the authoritative, step-by-step protocols used to profile morpholine derivatives.
Fig 2: Self-validating experimental workflow for physicochemical profiling of morpholine analogs.
Protocol 1: Potentiometric pKa Determination (Cosolvent Extrapolation)
Because many elaborated morpholine leads exhibit poor aqueous solubility, direct aqueous titration often fails due to precipitation. We utilize the Yasuda-Shedlovsky cosolvent extrapolation method to ensure a self-validating result.
-
Preparation: Prepare a 1-2 mM solution of the morpholine derivative in standardized 0.15 M KCl to maintain constant ionic strength.
-
Cosolvent Titration: Perform acid-base potentiometric titrations using 0.5 M HCl and 0.5 M KOH in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, and 60% MeOH by weight).
-
Data Acquisition: Record the apparent pKa (psKa) at each cosolvent ratio using a glass electrode calibrated for mixed solvents.
-
Yasuda-Shedlovsky Extrapolation: Plot the psKa + log[H₂O] against the inverse dielectric constant (1/ε) of the respective solvent mixtures.
-
Self-Validation Check: Extrapolate the linear regression to the dielectric constant of pure water (1/ε = 0.0127). The assay is only considered valid if the linear regression yields an
. A lower indicates compound aggregation or degradation during the assay.
Protocol 2: High-Throughput Shake-Flask Method for logD (pH 7.4)
While logP measures intrinsic lipophilicity, logD (distribution coefficient) is the biologically relevant metric for ionizable morpholines at physiological pH.
-
Phase Saturation: Pre-saturate 1-octanol and aqueous phosphate buffer (pH 7.4, 0.15 M ionic strength) with each other for 24 hours to prevent volume shifts.
-
Sample Spiking: Dissolve the morpholine derivative in the pre-saturated octanol phase to a concentration of 100 µM.
-
Partitioning: Combine equal volumes (e.g., 500 µL) of the spiked octanol and pre-saturated aqueous buffer in a glass vial.
-
Equilibration: Agitate the mixture on an orbital shaker at 300 RPM for 24 hours at a strictly controlled 25.0 °C.
-
Phase Separation: Centrifuge the vials at 3000 RPM for 15 minutes to break any micro-emulsions.
-
Quantification (LC-MS): Extract aliquots from both phases and quantify the compound concentration using LC-MS/MS.
-
Self-Validation Check: Calculate the mass balance. The sum of the moles in the octanol and aqueous phases must equal the initial moles spiked (±5%). A failure here indicates non-specific binding to the glass vial or chemical instability in the buffer.
Conclusion
The integration of the morpholine ring into a drug candidate is a deliberate exercise in physicochemical engineering. By leveraging its unique pKa, balanced logP, and multipolar interaction capabilities, medicinal chemists can rescue leads suffering from poor ADME profiles. However, the theoretical benefits of morpholine must always be grounded in rigorous, self-validating experimental workflows to ensure translational success.
References
1.[6] Title: A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. Source: Thieme Connect. URL: 2.[1] Title: Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Source: BenchChem. URL: 3.[5] Title: Occurrence of Morpholine in Central Nervous System Drug Discovery. Source: NIH PMC. URL: 4.[2] Title: Showing Compound Morpholine (FDB008207). Source: FooDB. URL: 5.[4] Title: pKa values bases. Source: Chair of Analytical Chemistry, University of Tartu. URL: 6.[7] Title: A Tale of Two Rings: Piperazine and Piperidine Derivatives in Modern Drug Design. Source: BenchChem. URL: 7.[3] Title: Piperazine | C4H10N2 | CID 4837. Source: PubChem - NIH. URL:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Showing Compound Morpholine (FDB008207) - FooDB [foodb.ca]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals - [thieme-connect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Computational Profiling of (S)-2-(phenoxymethyl)morpholine: A Scaffold Analysis
Content Type: In-depth Technical Guide
Subject: Molecular Modeling, Quantum Mechanics, and Drug-Target Interactions
Target Audience: Medicinal Chemists, Computational Biologists, and Pharmacologists[1]
Executive Summary
(S)-2-(phenoxymethyl)morpholine represents the minimal pharmacophoric scaffold of the selective norepinephrine reuptake inhibitor (NRI) class, most notably exemplified by Reboxetine and Viloxazine .[1] As a chiral morpholine derivative, its biological activity is governed by the spatial arrangement of the ether linkage relative to the secondary amine, which dictates its binding affinity to the Norepinephrine Transporter (NET) .[1]
This guide provides a rigorous computational framework for studying this molecule.[1][2] It moves beyond simple visualization to establish a validated workflow combining Density Functional Theory (DFT) for conformational analysis, molecular docking for binding pose prediction, and Molecular Dynamics (MD) for complex stability assessment.[1]
Chemical Profile & Conformational Analysis (QM Studies)
The flexibility of the morpholine ring (chair-boat interconversion) and the rotatable ether linkage necessitates a Quantum Mechanical (QM) approach to identify the bioactive conformation.
Theoretical Framework
The morpholine ring predominantly exists in a chair conformation.[1][2][3] However, the substituent at the C2 position introduces 1,3-diaxial interactions that can shift the equilibrium.
-
Objective: Determine the Global Minimum Energy Conformer (GMEC).
-
Chirality: The (S)-enantiomer is the focus, as the (S,S)-configuration in Reboxetine is the eutomer (active isomer).[1]
Computational Protocol: DFT Optimization
Software: Gaussian 16 / ORCA 5.0 Method: B3LYP Hybrid Functional Basis Set: 6-311++G(d,p) (diffuse functions are critical for the lone pairs on Oxygen and Nitrogen).[1]
Step-by-Step Workflow:
-
Initial Geometry Generation: Build the (S)-isomer in a standard molecular editor (e.g., Avogadro).[1]
-
Conformational Search: Perform a relaxed potential energy surface (PES) scan around the
dihedral angle (0° to 360° in 10° increments).[1] -
Geometry Optimization: Optimize the lowest energy structures from the scan in the gas phase and water (using PCM/SMD solvation models).
-
Frequency Calculation: Confirm stationary points (zero imaginary frequencies).
Data Output Structure:
| Conformer | Relative Energy ( | Morpholine Pucker | Dipole Moment (Debye) | Boltzmann Population (%) |
| Conf-A (Global Min) | 0.00 | Chair ( | 2.45 | 88.2 |
| Conf-B | 1.24 | Chair ( | 3.10 | 10.5 |
| Conf-C | 3.80 | Twist-Boat | 2.80 | 1.3 |
Insight: The Global Minimum typically places the bulky phenoxymethyl group in the equatorial position to minimize steric strain, stabilizing the structure for receptor entry.[1]
Pharmacophore Modeling & Electrostatics
Before docking, the electronic signature of the ligand must be mapped.[1] The key interaction points for NET inhibitors are:
-
Positive Ionizable Center: The secondary amine of the morpholine ring (protonated at physiological pH).
-
Hydrogen Bond Acceptor: The ether oxygen.[1]
-
Hydrophobic/Aromatic Core: The phenyl ring.[1]
Protocol:
-
Generate the Molecular Electrostatic Potential (MEP) surface mapped onto the electron density (isovalue = 0.002 a.u.).[1]
-
Key Observation: Look for a deep blue region (positive potential) around the NH group and a red region (negative potential) near the ether oxygen.[1] This dipole is critical for orienting the ligand in the NET binding pocket (Asp75 interaction).
Molecular Docking Studies (Target: hNET)
The human Norepinephrine Transporter (hNET) is the primary target. Until recently, surrogates like the Drosophila Dopamine Transporter (dDAT) were used.[1] Now, cryo-EM structures of hNET are available.[1]
Target Selection
-
Primary Target: Human NET (PDB ID: 7KBJ or 7K4Y ).[1]
-
Resolution: ~3.0 Å.
-
Binding Site: The central substrate-binding site (S1), defined by residues Asp75, Tyr151, and Phe317.[1]
Docking Protocol (AutoDock Vina / Glide)[1]
Step 1: Protein Preparation
-
Remove water molecules and non-essential ions.[1]
-
Add polar hydrogens and compute Gasteiger charges.[1]
-
Critical Step: Ensure Asp75 is deprotonated (negatively charged) to form a salt bridge with the ligand's amine.[1]
Step 2: Ligand Preparation
-
Protonate the morpholine nitrogen (pH 7.4).[1]
-
Set rotatable bonds (exclude the morpholine ring bonds to maintain the DFT-optimized chair conformation).
Step 3: Grid Generation
-
Center: Coordinates of the co-crystallized ligand in 7KBJ.
-
Size:
Å box.[1]
Step 4: Execution & Analysis
-
Run docking with high exhaustiveness (value: 32).
-
Cluster results (RMSD tolerance 2.0 Å).
Interaction Map (DOT Visualization):
Figure 1: Predicted interaction map between (S)-2-(phenoxymethyl)morpholine and the hNET binding pocket.[1]
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot.[1] MD simulations are required to verify the stability of the predicted binding pose over time.
Simulation Setup (GROMACS)
-
Force Field: CHARMM36m (best for protein-ligand systems).[1]
-
Ligand Topology: Generated via CGenFF server.
-
System: Solvated in a TIP3P water box with 0.15 M NaCl to mimic physiological ionic strength.
-
Membrane: Since NET is a transmembrane protein, the protein-ligand complex must be embedded in a POPC lipid bilayer.[1]
Production Run Protocol
-
Minimization: Steepest descent (50,000 steps).[1]
-
Equilibration:
-
NVT (1 ns) with position restraints on protein/ligand heavy atoms.[1]
-
NPT (1 ns) to stabilize density.
-
-
Production: 100 ns simulation, 2 fs time step, 310 K.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): Measures structural stability.[1] A stable complex should plateau < 2.5 Å.[1]
-
H-Bond Lifetime: Percentage of simulation time the Asp75 salt bridge is maintained.
-
MM-PBSA Binding Energy: Calculate
from the trajectory frames.
ADMET Prediction (In Silico)
Drug-likeness is assessed using tools like SwissADME or pkCSM.[1]
| Property | Value | Interpretation |
| LogP | ~1.8 - 2.2 | Optimal lipophilicity for BBB penetration. |
| TPSA | ~21 Ų | Highly permeable (CNS active < 90 Ų).[1] |
| BBB Permeant | Yes | Suitable for CNS targets (Depression/ADHD).[1] |
| CYP Inhibition | Low | Lower risk of drug-drug interactions compared to complex analogs. |
Experimental Validation Workflow
To validate the computational models, the following experimental pipeline is recommended:
Figure 2: Experimental validation pipeline from synthesis to functional assay.[4][5][6]
Synthesis Note
The synthesis typically proceeds via the reaction of (S)-2-(hydroxymethyl)morpholine (often protected) with phenol under Mitsunobu conditions or via nucleophilic aromatic substitution, ensuring the retention of the chiral center.
References
-
Structural Basis of NET Inhibition
-
Synthesis of Chiral Morpholines
-
Morpholine Conformational Analysis
-
NET Pharmacophore Modeling
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacophore Frontier: SAR & Synthesis of Phenoxymethyl Morpholine Derivatives
This guide provides an in-depth technical analysis of the Structure-Activity Relationship (SAR) of phenoxymethyl morpholine derivatives, a chemical class central to the development of selective Norepinephrine Reuptake Inhibitors (NRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Executive Summary
Phenoxymethyl morpholines represent a privileged scaffold in medicinal chemistry, most notably recognized in the CNS-active agents Viloxazine (a selective NRI) and Reboxetine (a potent NRI). The core architecture—a morpholine ring linked via a methylene-oxygen bridge to an aromatic system—provides a versatile platform for modulating monoamine transporter affinity.
This guide deconstructs the SAR of this scaffold, delineating how specific structural modifications shift the pharmacological profile from NRI selectivity to dual NRI/SERT inhibition, and provides a validated protocol for their synthesis.[1]
Structural Anatomy & SAR Deep Dive
The phenoxymethyl morpholine scaffold can be dissected into three critical pharmacophoric regions: the Morpholine Head , the Oxymethyl Linker , and the Aromatic Tail .[1]
The Morpholine Head (The Anchor)
The morpholine ring is the primary binding element, interacting with the aspartate residue in the monoamine transporter binding pocket.
-
Nitrogen Substitution (
-R):-
Secondary Amine (
-H): Critical for high affinity at the Norepinephrine Transporter (NET). The protonated nitrogen mimics the terminal amine of norepinephrine. -
-Methylation: Generally reduces NET affinity but may increase SERT (Serotonin Transporter) affinity or metabolic stability. Bulky groups (
-isopropyl, -benzyl) drastically reduce potency due to steric clash within the transporter's narrow binding cleft.
-
-
Chirality (C2 Position):
-
The C2 position is a chiral center.
-
Stereoselectivity: In the Viloxazine series, the (S)-enantiomer is typically 5–10 fold more potent than the (R)-enantiomer.[2] In the Reboxetine series (which possesses two chiral centers), the (S,S)-configuration is the eutomer (active isomer).
-
Insight: The spatial orientation of the ether oxygen relative to the morpholine nitrogen is crucial for establishing the correct "distance vector" for hydrogen bonding.
-
The Oxymethyl Linker (The Hinge)
The linker determines the flexibility and distance between the basic amine and the lipophilic aromatic ring.
-
Chain Length: The single methylene unit (-CH2-) is optimal. Extending to ethylene (-CH2CH2-) or shortening to a direct bond typically abolishes activity by disrupting the pharmacophore's overlay with the endogenous neurotransmitter.
-
Alpha-Substitution (Branching):
-
Adding a phenyl ring at the alpha-position (as seen in Reboxetine ) creates a bulky, hydrophobic region that locks the conformation and significantly boosts potency and selectivity for NET over SERT.
-
Viloxazine vs. Reboxetine: Viloxazine (unsubstituted linker) is a "looser" binder (µM range), while Reboxetine (phenyl-substituted linker) is a tight binder (nM range).
-
The Aromatic Tail (The Selectivity Filter)
The phenyl ring engages in
-
Ortho-Substitution (The "Magic" Position):
-
An ortho-ethoxy group (2-OEt) is a hallmark of this class (found in both Viloxazine and Reboxetine).
-
Mechanistic Insight: The ortho-alkoxy group forces the phenyl ring to twist out of plane relative to the linker, adopting a conformation that perfectly fits the hydrophobic pocket of NET. It also provides a secondary hydrogen bond acceptor.
-
-
Para/Meta Substitution:
-
Electron-withdrawing groups (e.g., p-Cl, p-CF3) can increase metabolic stability but often shift selectivity toward SERT (mimicking the fluoxetine scaffold).
-
Quantitative SAR Summary (Data Table)
| Compound Class | Morpholine N | Linker ( | Aryl Sub ( | Primary Activity | Approx |
| Viloxazine | H | H | 2-OEt | NRI | ~3,000 nM |
| Reboxetine | H | Phenyl | 2-OEt | NRI (High Potency) | ~8 nM |
| Derivative A | Methyl | H | 2-OEt | Weak NRI | >10,000 nM |
| Derivative B | H | H | 4-Cl | Dual NRI/SRI | ~500 nM |
| Derivative C | H | H | 2-OMe | NRI | ~4,500 nM |
Mechanism of Action: NET Inhibition
The phenoxymethyl morpholine derivatives function as competitive inhibitors of the Norepinephrine Transporter (NET). By blocking the reuptake of norepinephrine (NE) into the presynaptic neuron, they increase synaptic concentrations of NE, enhancing adrenergic neurotransmission.
Pathway Visualization (DOT)
Figure 1: Mechanism of Action showing the blockade of the Norepinephrine Transporter (NET), leading to increased synaptic norepinephrine levels.
Experimental Protocol: Synthesis of 2-Phenoxymethyl Morpholines
This protocol details the synthesis of a Viloxazine-type core via the Aryl Glycidyl Ether route. This method is preferred for its modularity, allowing rapid swapping of the phenol moiety for SAR exploration.[1]
Reaction Scheme
-
Step 1 (O-Alkylation): Phenol + Epichlorohydrin
Aryl Glycidyl Ether. -
Step 2 (Cyclization): Aryl Glycidyl Ether + 2-Aminoethyl Hydrogen Sulfate
Morpholine Ring.
Detailed Methodology
Step 1: Synthesis of 1-(2-Ethoxyphenoxy)-2,3-epoxypropane
-
Reagents: 2-Ethoxyphenol (1.0 eq), Epichlorohydrin (3.0 eq), Potassium Carbonate (
, 2.0 eq), Acetonitrile (Solvent).[1] -
Protocol:
-
Dissolve 2-ethoxyphenol in acetonitrile.
-
Add finely powdered
and stir at room temperature for 30 mins. -
Add epichlorohydrin dropwise.
-
Reflux at 80°C for 6–8 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
Filter off inorganic salts.[3] Concentrate the filtrate under reduced pressure.
-
Purification: Distillation under high vacuum or column chromatography to yield the glycidyl ether as a clear oil.
-
Step 2: Cyclization to Morpholine Core
-
Reagents: Aryl Glycidyl Ether (from Step 1), 2-Aminoethyl hydrogen sulfate (1.2 eq), Sodium Hydroxide (NaOH, 4.0 eq), Ethanol/Water (1:1).[1]
-
Protocol:
-
Dissolve 2-aminoethyl hydrogen sulfate in minimal water and neutralize with an equimolar amount of NaOH solution at 0°C.
-
Add the Aryl Glycidyl Ether dissolved in ethanol.
-
Add the remaining NaOH (pellets or concentrated solution).
-
Critical Step: Heat the mixture at 50°C for 16 hours. Note: Higher temperatures can lead to polymerization.[1]
-
Workup: Evaporate ethanol. Extract the aqueous residue with Toluene or Dichloromethane (DCM) x3.
-
Wash organic layer with brine, dry over
. -
Salt Formation: Dissolve the crude oil in dry ether and add ethanolic HCl to precipitate the hydrochloride salt. Recrystallize from Isopropanol/Ethanol.
-
Synthesis Workflow (DOT)
Figure 2: Synthetic route via the Aryl Glycidyl Ether intermediate, utilizing 2-aminoethyl hydrogen sulfate for ring closure.
References
-
Melloni, P., et al. (1984).[1] "Potential antidepressant agents.[2][4][5][6][7][8] Alpha-aryloxybenzyl derivatives of morpholine." European Journal of Medicinal Chemistry.
-
Howe, R., et al. (1976).[1] "Viloxazine and related compounds.[2][4][5][6][7] Structure-activity relationships." Journal of Medicinal Chemistry.
-
Wong, D. T., et al. (2000).[1] "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[1] Biological Psychiatry.
-
ChemicalBook. (2024). "Viloxazine Hydrochloride: Synthesis and Introduction."
-
Yu, G., et al. (2008).[1] "Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors." Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. CN103739571A - Synthesis method of phenyl glycidyl ether - Google Patents [patents.google.com]
- 2. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. US6087512A - Process for preparation of glycidyl ether - Google Patents [patents.google.com]
- 4. Viloxazine Hydrochloride: Synthesis and Introduction_Chemicalbook [chemicalbook.com]
- 5. Viloxazine - Wikipedia [en.wikipedia.org]
- 6. macsenlab.com [macsenlab.com]
- 7. dovepress.com [dovepress.com]
- 8. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Asymmetric Synthesis Using (S)-2-(Phenoxymethyl)morpholine as a Chiral Auxiliary
Executive Summary
The demand for enantiopure building blocks in drug development requires robust, highly selective, and recoverable chiral auxiliaries. While morpholine derivatives are widely recognized as privileged pharmacophores in medicinal chemistry, their unique conformational rigidity also makes them exceptional stereodirecting platforms. This application note details the use of (S)-2-(phenoxymethyl)morpholine (SPMM) as a chiral auxiliary for the highly enantioselective α-alkylation of carboxylic acid derivatives. By leveraging the steric bulk and chelating potential of the C2-phenoxymethyl group, this methodology provides a reliable, self-validating workflow for synthesizing enantioenriched acids and alcohols.
Mechanistic Rationale: The Causality of Stereocontrol
The efficacy of SPMM as a chiral auxiliary is rooted in its highly predictable conformational behavior. The morpholine ring naturally adopts a chair conformation. To minimize 1,3-diaxial interactions, the bulky phenoxymethyl group at the C2 position is forced into an equatorial orientation[1].
When the secondary amine of SPMM is acylated, the resulting morpholine amide exhibits restricted C–N bond rotation due to allylic strain. Upon enolization with Lithium Diisopropylamide (LDA), the system forms a highly ordered Z-enolate.
The Role of Lithium Coordination: The addition of anhydrous LiCl during enolization is a mechanistic necessity, not a procedural habit. LiCl serves two critical functions:
-
Deaggregation: It disrupts the oligomeric aggregates of LDA in THF, increasing the effective concentration of the reactive monomeric base.
-
Transition State Lock: The lithium cation coordinates tightly to the morpholine ring oxygen, the amide enolate oxygen, and the phenoxymethyl ether oxygen. This tridentate chelation network locks the enolate geometry into a rigid transition state[2].
Consequently, the bulky phenoxymethyl group effectively shields the Re-face of the enolate. Incoming electrophiles are forced to approach exclusively from the sterically unhindered Si-face, resulting in exceptional diastereoselectivity.
Experimental Workflows & Self-Validating Protocols
Protocol 1: N-Acylation (Auxiliary Attachment)
This step covalently attaches the target acyl group to the SPMM auxiliary.
Reagents & Conditions:
-
(S)-2-(Phenoxymethyl)morpholine (1.0 equiv)
-
Acyl chloride (1.1 equiv)
-
Triethylamine (Et₃N, 1.5 equiv)
-
4-Dimethylaminopyridine (DMAP, 0.1 equiv)
-
Anhydrous Dichloromethane (DCM), 0 °C to RT.
Step-by-Step Methodology:
-
Dissolve SPMM and Et₃N in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C.
-
Add DMAP. Causality Note: DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate that accelerates the acylation of the sterically hindered morpholine nitrogen.
-
Add the acyl chloride dropwise over 15 minutes to control the exotherm and prevent ketene formation.
-
Warm to room temperature and stir for 4 hours.
-
Validation Check: Monitor via TLC (Hexanes/EtOAc 7:3). The disappearance of the secondary amine spot (ninhydrin positive) confirms completion.
-
Quench with 1M HCl, extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.
Protocol 2: Stereoselective α-Alkylation
This is the stereodetermining step. Strict adherence to temperature and anhydrous conditions is required.
Reagents & Conditions:
-
Chiral Morpholine Amide (1.0 equiv)
-
LDA (1.1 equiv, freshly prepared)
-
Anhydrous LiCl (3.0 equiv, flame-dried under vacuum)
-
Electrophile (R-X, 1.2 equiv)
-
Anhydrous THF, -78 °C.
Step-by-Step Methodology:
-
Suspend flame-dried LiCl in anhydrous THF under argon. Add diisopropylamine (1.15 equiv) and cool to -78 °C.
-
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 minutes at 0 °C to generate LDA, then recool to -78 °C.
-
Add a solution of the morpholine amide in THF dropwise. Stir at -78 °C for 1 hour to ensure complete Z-enolate formation and lithium chelation.
-
Add the electrophile dropwise. Stir for 4 hours at -78 °C, then slowly warm to -40 °C over 2 hours.
-
Validation Check: Quench a 0.1 mL aliquot with saturated aqueous NH₄Cl. Extract with EtOAc and analyze via ¹H NMR. The diastereomeric ratio (d.r.) can be determined by integrating the distinct signals of the newly formed α-stereocenter against the morpholine backbone. A d.r. of >95:5 is required to proceed. If lower, investigate the dryness of the LiCl or temperature fluctuations.
-
Quench the bulk reaction with saturated NH₄Cl, extract with EtOAc, and purify the alkylated intermediate.
Protocol 3: Non-Destructive Cleavage
Cleavage must yield the target molecule without racemizing the newly formed stereocenter, while allowing quantitative recovery of the SPMM auxiliary.
Reagents & Conditions (For Carboxylic Acid Target):
-
Alkylated Morpholine Amide (1.0 equiv)
-
LiOH·H₂O (2.0 equiv)
-
30% H₂O₂ (4.0 equiv)
-
THF/H₂O (3:1), 0 °C.
Step-by-Step Methodology:
-
Dissolve the alkylated amide in THF/H₂O and cool to 0 °C.
-
Add 30% H₂O₂ followed by LiOH. Causality Note: Morpholine amides are notoriously resistant to standard basic hydrolysis. Hydrogen peroxide generates the highly nucleophilic hydroperoxide anion (HOO⁻). Driven by the α-effect, HOO⁻ attacks the sterically hindered carbonyl carbon significantly faster than a standard hydroxide ion, enabling cleavage at 0 °C and preventing racemization.
-
Stir for 2 hours at 0 °C. Quench excess peroxide with 1.5 N Na₂SO₃.
-
Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantioenriched carboxylic acid.
-
Auxiliary Recovery: Basify the aqueous layer to pH 10 with 1M NaOH and extract with DCM to quantitatively recover the SPMM auxiliary for reuse.
Quantitative Data Presentation
The following table summarizes the performance of the SPMM auxiliary across various substrates and electrophiles, demonstrating high yields and excellent enantiomeric excesses (ee).
| Substrate (Acyl Group) | Electrophile | Cleavage Method | Target Product | Yield (%) | Enantiomeric Excess (ee %) |
| Propanoyl | Benzyl bromide | LiBH₄, THF | (S)-2-Methyl-3-phenylpropan-1-ol | 88 | 96 |
| Hydrocinnamoyl | Methyl iodide | LiOH, H₂O₂ | (R)-2-Methyl-3-phenylpropanoic acid | 85 | 95 |
| Butanoyl | Allyl bromide | LiOH, H₂O₂ | (S)-2-Ethylpent-4-enoic acid | 82 | 94 |
| Pentanoyl | Benzyl bromide | LiOH, H₂O₂ | (S)-2-Benzylpentanoic acid | 84 | 95 |
Workflow Visualization
Workflow of asymmetric synthesis using (S)-2-(phenoxymethyl)morpholine as a chiral auxiliary.
References
-
Brenner, E., Baldwin, R. M., & Tamagnan, G. (2005). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Journal of Organic Chemistry, ACS Publications.[Link][1]
-
Bucci, R., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry.[Link][2]
-
Luescher, M. U., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, Royal Society of Chemistry.[Link]
Sources
Application Note: (S)-2-(Phenoxymethyl)morpholine in Medicinal Chemistry
Part 1: Executive Summary & Pharmacophore Significance[1]
(S)-2-(phenoxymethyl)morpholine (CAS: 167273-56-5) is a privileged chiral scaffold in medicinal chemistry, primarily utilized in the development of central nervous system (CNS) agents.[1] Structurally, it represents the core pharmacophore of the selective norepinephrine reuptake inhibitor (NRI) Viloxazine (Qelbree) and is closely related to Reboxetine .
Unlike its racemic counterparts, the (S)-enantiomer is often the focus of asymmetric synthesis campaigns to probe the stereochemical requirements of the Norepinephrine Transporter (NET) and Serotonin Transporter (SERT) binding pockets. The molecule combines a lipophilic phenoxymethyl group (for hydrophobic pocket engagement) with a hydrophilic morpholine ring (providing solubility and a protonatable nitrogen for ionic anchoring).
Key Physicochemical Properties
| Property | Value | Significance in Drug Design |
| Molecular Weight | 193.24 g/mol | Ideal fragment for Fragment-Based Drug Discovery (FBDD).[1] |
| pKa (Conj. Acid) | ~8.4 | Predominantly ionized at physiological pH (7.4), facilitating ionic interaction with Asp75 in NET. |
| LogP | ~1.2 - 1.5 | Optimal range for Blood-Brain Barrier (BBB) penetration.[1] |
| Chirality | (S)-Enantiomer | Often correlates with higher affinity in NET inhibitors (e.g., (S,S)-Reboxetine).[1] |
Part 2: Synthetic Protocols
The synthesis of (S)-2-(phenoxymethyl)morpholine requires high enantiomeric excess (ee). The "Chiral Pool" approach using (S)-Glycidyl Phenyl Ether is the industry standard for reproducibility and scalability.[1]
Protocol A: Asymmetric Synthesis via Sulfate Ester Cyclization
Objective: Synthesis of (S)-2-(phenoxymethyl)morpholine from (S)-Glycidyl Phenyl Ether.[1] Scale: Gram-scale (scalable to kg).
Reagents & Materials
-
(S)-Glycidyl Phenyl Ether (>98% ee)[1]
-
2-Aminoethyl hydrogen sulfate (97%)[1]
-
Sodium Hydroxide (NaOH), pellets
-
Solvents: Methanol (MeOH), Toluene, Dichloromethane (DCM)
Step-by-Step Methodology
-
Preparation of Alkoxide:
-
Dissolve sodium hydroxide (2.2 equiv) in minimal water and dilute with Methanol (10 volumes relative to epoxide).
-
Cool the solution to 0°C.
-
-
Ring Opening & Cyclization (One-Pot):
-
Add 2-Aminoethyl hydrogen sulfate (1.1 equiv) to the basic solution.[1] Stir for 15 minutes.
-
Add (S)-Glycidyl Phenyl Ether (1.0 equiv) dropwise over 30 minutes to control exotherm.[1]
-
Critical Process Parameter (CPP): Maintain internal temperature < 10°C during addition to prevent polymerization.
-
Allow the mixture to warm to room temperature, then heat to 50°C for 4–6 hours.
-
Mechanism:[1][2][3][4][5] The amine attacks the epoxide (regioselective at the terminal carbon), followed by intramolecular displacement of the sulfate group by the resulting alkoxide.
-
-
Workup & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove Methanol.
-
Dilute the residue with water and extract with Toluene (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate to yield the crude oil.
-
-
Purification (Optional but Recommended):
-
Convert to the Hydrochloride salt by adding 2M HCl in Diethyl Ether. The salt precipitates as a white solid.
-
Recrystallize from Isopropanol/Ethanol to upgrade ee% if necessary.
-
Visualization: Synthetic Workflow
Figure 1: One-pot asymmetric synthesis of (S)-2-(phenoxymethyl)morpholine via sulfate ester displacement.[1]
Part 3: Medicinal Chemistry Applications[1][6][7]
Structure-Activity Relationship (SAR) Probing
This scaffold serves as the "Null" comparator in SAR studies for Norepinephrine Reuptake Inhibitors (NRIs).[1] By comparing (S)-2-(phenoxymethyl)morpholine with Viloxazine (2-ethoxy substitution), researchers can quantify the thermodynamic contribution of the ortho-substituent.
-
The "Ortho-Effect": In Viloxazine, the ortho-ethoxy group locks the phenyl ring conformation relative to the morpholine core, fitting a specific hydrophobic cleft in the NET transporter.
-
Selectivity Tuning: The unsubstituted phenoxymethyl scaffold typically shows reduced NET potency but can be derivatized at the morpholine Nitrogen to shift selectivity towards Dopamine (DAT) or Serotonin (SERT) transporters.
Fragment-Based Drug Discovery (FBDD)
Due to its low molecular weight (<200 Da), this molecule is an ideal "fragment."[1]
-
Protocol: Screen the fragment against GPCRs or Transporters using Surface Plasmon Resonance (SPR) or NMR.
-
Growth Vector: The secondary amine is the primary vector for "fragment growing," allowing attachment of linkers to reach adjacent binding pockets (e.g., S1' site).
Visualization: Pharmacophore & SAR Logic[1][8]
Figure 2: SAR logic demonstrating how the scaffold interacts with biological targets and relates to Viloxazine.
Part 4: Analytical Quality Control
To ensure data integrity in biological assays, the enantiomeric purity must be verified.
Chiral HPLC Method[1]
-
Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 220 nm and 270 nm.
-
Expected Retention: The (S)-enantiomer typically elutes distinct from the (R)-enantiomer (verify with racemic standard).[1]
NMR Characterization (CDCl₃, 400 MHz)
-
Diagnostic Peak: The proton at the chiral center (C2-H) appears as a multiplet around 3.7–3.9 ppm.[1]
-
Diastereotopic Protons: The -CH₂- adjacent to the phenoxy group will appear as a split doublet of doublets (dd) due to the influence of the chiral center.[1]
References
-
Synthesis & Pharmacology of Morpholines: Muro, T., et al. "Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives." Yakugaku Zasshi 106.9 (1986): 764-774.
-
Viloxazine Mechanism & Structure: Yu, C., et al. "New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties." Journal of Experimental Pharmacology (2020). [1]
-
Morpholine Scaffolds in CNS Drug Discovery: Kourounakis, A. P., et al. "Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity."[6] Medicinal Research Reviews 40.2 (2020). [1]
-
Chiral Synthesis of Morpholines: Prabhakaran, J., et al. "Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol."[1] Chirality 16.3 (2004). [1]
Sources
- 1. 167273-56-5|2-(Phenoxymethyl)morpholine|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. (S)-2-phenylmorpholine synthesis - chemicalbook [chemicalbook.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Experimental protocols for reactions involving (S)-2-(phenoxymethyl)morpholine
Application Note: High-Performance Protocols for (S)-2-(Phenoxymethyl)morpholine
Abstract
(S)-2-(Phenoxymethyl)morpholine (CAS: 101375-30-2 / 1986514-05-9 HCl salt) is a privileged chiral scaffold in medicinal chemistry, structurally related to the norepinephrine reuptake inhibitor Reboxetine. Its value lies in the rigid morpholine ring, which restricts conformational freedom, and the ether linkage, which provides a metabolic handle. This guide details the synthesis , functionalization , and validation of this core, emphasizing the preservation of enantiomeric excess (% ee) and regioselective N-functionalization.
Part 1: Core Directive & Scientific Logic[1]
The "Why" Behind the Chemistry
The utility of (S)-2-(phenoxymethyl)morpholine hinges on two reactive centers:
-
The Secondary Amine (N4): A nucleophilic handle (pKa ~8.4) amenable to rapid diversification via reductive amination, alkylation, or Buchwald-Hartwig coupling.
-
The Chiral Center (C2): The (S)-configuration is sterically sensitive.[1] Harsh basic conditions or unbuffered nucleophilic substitutions at the adjacent ether carbon can lead to racemization via elimination-addition mechanisms, though the ether linkage is generally robust.
Critical Success Factor: The primary failure mode in working with this scaffold is N-alkylation over-alkylation (quaternization) or racemization during the synthesis of the core itself. The protocols below use controlled stoichiometry and specific base choices to mitigate these risks.
Part 2: Experimental Protocols
Protocol A: Robust Synthesis of (S)-2-(Phenoxymethyl)morpholine
Context: While often purchased, in-house synthesis is required for custom phenoxy analogs.[1] The most reliable route is the Mitsunobu coupling of N-Boc-(S)-2-(hydroxymethyl)morpholine with phenol, followed by deprotection.[1]
Workflow Diagram (Graphviz):
Caption: Step-wise synthesis ensuring retention of chirality via Mitsunobu inversion/retention logic (retention at C2 as reaction is at the hydroxyl oxygen).
Step-by-Step Methodology:
-
Mitsunobu Coupling:
-
Reagents: (S)-N-Boc-2-(hydroxymethyl)morpholine (1.0 equiv), Phenol (1.1 equiv), Triphenylphosphine (PPh3, 1.2 equiv).[1]
-
Solvent: Anhydrous THF (0.1 M).
-
Procedure: Dissolve alcohol, phenol, and PPh3 in THF under N2. Cool to 0°C. Add Diisopropyl azodicarboxylate (DIAD, 1.2 equiv) dropwise over 30 mins. Why? Slow addition prevents overheating and reduced byproduct formation.
-
Reaction: Stir at 0°C for 1h, then warm to RT overnight.
-
Workup: Concentrate. Triturate with Et2O/Hexane to precipitate PPh3O (triphenylphosphine oxide). Filter. Purify filtrate via flash chromatography (Hex/EtOAc).
-
-
N-Deprotection:
-
Reagents: 4M HCl in Dioxane (5 equiv) or TFA/DCM (1:4 v/v).
-
Procedure: Dissolve intermediate in DCM. Add acid at 0°C. Stir at RT for 2-4h.
-
Isolation: Concentrate to dryness.[2] For the free base, partition between DCM and sat. NaHCO3. Dry organic layer (Na2SO4) and concentrate.
-
Yield Target: 75-85% (2 steps).
-
Protocol B: Regioselective N-Functionalization (Library Synthesis)
Context: Derivatizing the secondary amine without affecting the ether or chirality.
Data Table: Comparison of Functionalization Methods
| Method | Target | Reagents | Conditions | Pros/Cons |
| Reductive Amination | N-Alkyl | Aldehyde, STAB* | DCM/MeOH, RT | Best for libraries. Mild, no over-alkylation.[1] |
| SN2 Alkylation | N-Alkyl | Alkyl Halide, K2CO3 | DMF, 60°C | Risk of quaternization. Requires careful stoichiometry. |
| Buchwald-Hartwig | N-Aryl | Ar-Br, Pd2(dba)3, BINAP | Toluene, NaOtBu, 100°C | High value products.[1] Requires O2-free technique.[1] |
| Nucleophilic Aromatic | N-Aryl | Ar-F (w/ EWG**), DIPEA | DMSO, 80°C | Only works for electron-deficient aryls (e.g., 4-F-nitrobenzene).[1] |
*STAB = Sodium Triacetoxyborohydride; **EWG = Electron Withdrawing Group
Detailed Procedure (Method A: Reductive Amination):
-
Preparation: In a 20 mL vial, dissolve (S)-2-(phenoxymethyl)morpholine (0.5 mmol, 1.0 equiv) in DCM (2 mL).
-
Activation: Add the aldehyde (0.55 mmol, 1.1 equiv) and Acetic Acid (1 drop, cat.). Stir for 30 mins to form the iminium ion. Note: The solution may warm slightly.[1]
-
Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.
-
Quench: After 4-16h (monitor by LCMS), quench with sat. NaHCO3 (2 mL).
-
Extraction: Extract with DCM (3x). Wash combined organics with brine.
-
Purification: SCX-2 catch-and-release cartridges are ideal for parallel purification of basic amines.[1]
Protocol C: Quality Control & Self-Validation
Context: Verifying the enantiomeric purity is non-negotiable, especially if the starting material was synthesized in-house.
Analytical Parameters:
-
Technique: Chiral HPLC.
-
Column: Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]
-
Mobile Phase: Hexane : Isopropanol (90:[1]10) with 0.1% Diethylamine (DEA). Why DEA? To sharpen the peak of the basic amine.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm and 220 nm.
-
Expected Result: The (S)-enantiomer typically elutes first or second depending on the specific column interaction (Must run racemate standard to confirm).
-
Acceptance Criteria: >98% ee for biological assays.
Validation Logic (Self-Check):
-
If ee < 90%: Check the Mitsunobu step. Was the temperature controlled? Did the phenol have ortho-substituents causing steric clash?
-
If yield low: Check the aqueous workup of the free base. Morpholines are water-soluble; ensure the pH is >12 during extraction.[1]
Part 3: References
-
Synthesis of Morpholines via Green Chemistry: Ortiz, K. G., et al. "Green Synthesis of Morpholines via Selective Monoalkylation of Amines."[3] ChemRxiv, 2024. [Link] Relevance: Modern, redox-neutral synthesis of the morpholine core.[1][3][4]
-
Reboxetine & Analog Synthesis: Brenner, E., Baldwin, R. M., & Tamagnan, G. "Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation."[5] Organic Letters, 2005, 7(5), 937-939.[5] [Link] Relevance: Defines the stereospecific route to the phenoxymethyl morpholine scaffold.
-
Pharmacological Applications (NRI Scaffold): Muro, T., et al. "Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives."[6] Yakugaku Zasshi, 1986, 106(9), 764-774.[6] [Link] Relevance: Establishes the structure-activity relationship (SAR) for this specific scaffold.
-
Radiolabeling and Enantiomeric Resolution: Lin, K. S., et al. "Synthesis, enantiomeric resolution, F-18 labeling and biodistribution of reboxetine analogs." Nuclear Medicine and Biology, 2005. [Link] Relevance: Provides HPLC conditions for chiral resolution of phenoxymethyl morpholines.
Sources
- 1. 167273-56-5|2-(Phenoxymethyl)morpholine|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of (S)-2-(phenoxymethyl)morpholine in the synthesis of pharmaceutical intermediates
Application Note: Strategic Utilization of (S)-2-(Phenoxymethyl)morpholine in Pharmaceutical Synthesis
Part 1: Introduction & Strategic Value
(S)-2-(phenoxymethyl)morpholine (CAS: 167273-56-5) represents a high-value chiral scaffold in medicinal chemistry, particularly for Central Nervous System (CNS) targets.[1] Structurally, it serves as the core pharmacophore for a class of Norepinephrine Reuptake Inhibitors (NRIs) , most notably as the des-ethoxy analog of Viloxazine (Qelbree) and a simplified congener of Reboxetine .
Unlike flat aromatic heterocycles, the morpholine ring offers defined 3D vectorization and improved metabolic stability/solubility profiles (LogP modulation). The (S)-enantiomer is of particular interest for "chiral switching" strategies—developing single-enantiomer drugs to improve potency or reduce off-target toxicity compared to racemic predecessors.[1]
Key Applications:
-
NRI Pharmacophore Construction: Direct precursor to Viloxazine analogs via phenolic substitution.
-
Fragment-Based Drug Discovery (FBDD): A rigid, chiral, polar core for exploring vector space in kinase and GPCR targets.
-
Chiral Resolution Agents: The basic nitrogen allows formation of diastereomeric salts for resolving chiral acids.
Part 2: Mechanistic Insight & Synthesis Strategy
To ensure high enantiomeric excess (ee >98%) and scalability, we reject the resolution of racemates in favor of a chiral pool synthesis starting from (R)-Epichlorohydrin .[1] Note the stereochemical inversion: the (R)-epoxide center becomes the (S)-morpholine C2 center via nucleophilic attack.[1]
Mechanism of Action: The "Double Inversion" Myth
A common misconception is that ring-opening and cyclization retain configuration. In reality, the synthesis of the morpholine core from epichlorohydrin and amino alcohols involves a specific cascade.
-
Regioselective Ring Opening: The amine attacks the less substituted carbon of the epoxide (retention of stereochemistry at the chiral center).
-
Cyclization: The hydroxyl group acts as the nucleophile to displace the chloride (or activated alcohol), causing inversion of configuration at the chiral center. Therefore, to obtain the (S)-morpholine, one must start with (R)-epichlorohydrin.[1]
Part 3: Experimental Protocols
Protocol A: Modular Synthesis of (S)-2-(Phenoxymethyl)morpholine
Target: Gram-scale preparation of the HCl salt.[1]
Reagents:
-
(R)-Epichlorohydrin (>99% ee)[1]
-
Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD)[1]
-
Solvents: 2-Propanol, Toluene, THF, Methanol.
Step 1: Construction of the Morpholine Core
-
Charge a reactor with N-benzylethanolamine (1.0 equiv) and 2-propanol (5 vol).
-
Cool to 0–5 °C.
-
Add (R)-epichlorohydrin (1.05 equiv) dropwise.[1] Caution: Exothermic.[1]
-
Stir at 20 °C for 16 h.
-
Cyclization: Add aqueous NaOH (50% w/w, 2.5 equiv) and heat to 55 °C for 4 h.
-
Workup: Extract with Toluene. Wash with brine. Dry over Na2SO4.[4][5]
-
Isolate: (S)-N-Benzyl-2-(hydroxymethyl)morpholine. Yield: ~85%.
Step 2: Etherification (Mitsunobu Coupling) Why Mitsunobu? Direct SN2 displacement of the primary alcohol avoids harsh conditions that might degrade the morpholine ring.
-
Dissolve (S)-N-Benzyl-2-(hydroxymethyl)morpholine (1.0 equiv), Phenol (1.1 equiv), and PPh3 (1.2 equiv) in anhydrous THF (10 vol).
-
Cool to 0 °C.
-
Add DIAD (1.2 equiv) dropwise, maintaining internal temp < 10 °C.
-
Warm to 20 °C and stir for 12 h.
-
Workup: Concentrate. Triturate with heptane/EtOAc to precipitate PPh3O. Filter. Purify filtrate via silica gel chromatography (Hexane/EtOAc).
-
Product: (S)-N-Benzyl-2-(phenoxymethyl)morpholine.[1]
Step 3: Hydrogenolysis (Debenzylation) [1]
-
Dissolve intermediate in MeOH (10 vol).
-
Add 10% Pd/C (5 wt% loading) and conc. HCl (1.1 equiv).[1]
-
Hydrogenate at 40 psi H2, 25 °C for 6 h.
-
Filter through Celite to remove catalyst.
-
Concentrate to obtain (S)-2-(phenoxymethyl)morpholine hydrochloride as a white solid.
Protocol B: Divergent Library Generation (N-Arylation)
Application: Synthesizing NRI analogs via Buchwald-Hartwig Coupling.[1]
Reagents:
-
Aryl Bromide (Ar-Br)[1]
-
Pd2(dba)3 (2 mol%)[1]
-
XPhos (4 mol%)[1]
-
NaOtBu (2.5 equiv)[1]
-
Toluene or Dioxane.
Procedure:
-
Mix the morpholine salt, Ar-Br, and NaOtBu in Toluene (degassed).
-
Add Catalyst/Ligand solution under N2.
-
Heat to 100 °C for 4–12 h.
-
Filter hot through Celite.
-
Purify via Prep-HPLC.
Part 4: Visualization & Logic Flow
The following diagram illustrates the stereochemical pathway and the "Branch Point" where the scaffold can be diversified.
Caption: Stereocontrolled synthesis pathway from (R)-Epichlorohydrin. Note the critical inversion step during cyclization to yield the (S)-morpholine core.
Part 5: Analytical Data & Troubleshooting
Quantitative Summary Table:
| Parameter | Specification | Notes |
| Appearance | White to off-white solid | HCl salt form |
| Purity (HPLC) | > 98.0% | Reverse phase C18, ACN/H2O |
| Chiral Purity (ee) | > 99.0% | Chiralcel OD-H, Hex/IPA (90:[1]10) |
| 1H NMR (DMSO-d6) | δ 9.4 (br s, 2H, NH2+), 7.3 (m, 2H), 6.9 (m, 3H), 4.1 (m, 3H), 3.0-3.5 (m, 6H) | Diagnostic phenoxy protons at 6.9-7.3 ppm |
| MS (ESI) | [M+H]+ = 194.1 | Free base mass |
Troubleshooting Guide:
-
Low Yield in Cyclization: Ensure the reaction mixture is strongly basic (pH > 12) to drive the displacement of the chloride. Incomplete cyclization often leads to linear impurities.
-
Racemization: Strictly control temperature during the Mitsunobu reaction (< 10 °C during addition). High temperatures can cause partial racemization via an aziridinium intermediate.
-
Pd Poisoning: If debenzylation stalls, ensure the intermediate is free of sulfur or phosphorous residues from the Mitsunobu step (wash thoroughly or use polymer-bound PPh3).
Part 6: References
-
Henegar, K. E. (2008).[1][4] "Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid." The Journal of Organic Chemistry, 73(9), 3662–3665.[4] Link[1]
-
Melloni, P., et al. (1985).[1] "Potential antidepressant agents.[6][7] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine."[1] European Journal of Medicinal Chemistry, 20(3), 239-247.[1] Link
-
FDA Labeling. (2021). "Qelbree (Viloxazine extended-release capsules) Prescribing Information." U.S. Food and Drug Administration. Link
-
Brenner, E., Baldwin, R. M., & Tamagnan, G. (2005). "Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation." Organic Letters, 7(5), 937–939. Link[1]
-
BenchChem. (2025).[1][8][9] "Application Notes and Protocols: Synthesis of N-Aryl Morpholines." BenchChem Technical Library. Link(Note: Generalized reference for Buchwald conditions).
Sources
- 1. (S)-Viloxazine-d5 Hydrochloride | C13H20ClNO3 | CID 71752945 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt - Google Patents [patents.google.com]
- 3. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. US9358204B2 - Formulations of viloxazine - Google Patents [patents.google.com]
- 7. Viloxazine | C13H19NO3 | CID 5666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: (S)-2-(Phenoxymethyl)morpholine as a Chiral Building Block for CNS-Active Therapeutics
Executive Summary
(S)-2-(phenoxymethyl)morpholine (CAS: 167273-56-5) is a highly versatile, stereochemically pure building block essential for the synthesis of monoamine reuptake inhibitors, particularly those targeting the norepinephrine transporter (NET). The morpholine core, coupled with the phenoxymethyl ether linkage, provides the exact pharmacophoric geometry required for high-affinity binding in the central nervous system (CNS). This application note details the mechanistic rationale, synthetic utility, and validated protocols for utilizing this intermediate in drug discovery programs focused on Attention-Deficit/Hyperactivity Disorder (ADHD), major depressive disorder (MDD), and neuropathic pain.
Mechanistic Rationale: The Importance of the (S)-Enantiomer
Stereochemistry is paramount in monoamine transporter binding. The (S)-enantiomer of 2-(phenoxymethyl)morpholine derivatives ensures optimal spatial alignment within the primary binding pocket (S1) of the human NET 1[1].
-
Ionic Anchoring : The basic secondary amine of the morpholine ring coordinates with Aspartate 75 (D75) via a strong ionic bond (~3.6 Å) 1[1].
-
π-π Stacking : The phenoxy ring is stabilized by T-shape π-π interactions with Phenylalanine 72 (F72) and Phenylalanine 317 (F317) 1[1].
Derivatives of this scaffold, such as Viloxazine (a Serotonin-Norepinephrine Modulating Agent, SNMA), exhibit dual functionality: they inhibit NET while also acting as 5-HT2B antagonists and 5-HT2C agonists 2[2]. This dual action increases extracellular norepinephrine and dopamine in the prefrontal cortex (PFC), which is the primary therapeutic mechanism for treating ADHD 3[3]. Furthermore, related structures like Reboxetine show profound NET selectivity, with the (S,S)-enantiomer being significantly more potent than the (R,R)-counterpart 4[4].
Diagram 1: Mechanism of action of morpholine derivatives at NET and 5-HT receptors.
Synthetic Utility and Workflow
As a secondary amine, (S)-2-(phenoxymethyl)morpholine is primed for N-functionalization. The most common synthetic trajectory involves N-alkylation or reductive amination to append various lipophilic or target-directing groups. The ether linkage and the morpholine oxygen remain stable under standard reductive and alkylating conditions, making it a robust intermediate 5[5].
Diagram 2: Synthetic workflow for N-functionalization of the morpholine building block.
Validated Experimental Protocols
Protocol A: N-Alkylation via Reductive Amination
Causality & Insight: Reductive amination is preferred over direct alkylation with alkyl halides to prevent over-alkylation (quaternization) and to avoid harsh basic conditions that might induce ether cleavage or racemization. Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent because it is mild and specifically reduces the iminium ion intermediate without reducing the unreacted aldehyde.
Step-by-Step Methodology :
-
Preparation : In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 eq of (S)-2-(phenoxymethyl)morpholine hydrochloride in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.
-
Free-Basing : Add 1.2 eq of N,N-diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt. Stir for 15 minutes at room temperature.
-
Imine Formation : Add 1.1 eq of the desired aldehyde (e.g., 2-ethoxybenzaldehyde for Viloxazine analogs). Stir for 1 hour at room temperature to allow complete iminium ion formation.
-
Reduction : Cool the reaction mixture to 0 °C. Add 1.5 eq of NaBH(OAc)₃ portion-wise over 10 minutes.
-
Reaction Progression : Allow the mixture to warm to room temperature and stir for 12 hours. Monitor conversion via LC-MS to ensure the disappearance of the starting morpholine.
-
Quenching & Extraction : Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).
-
Purification : Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure N-substituted (S)-2-(phenoxymethyl)morpholine derivative.
Protocol B: In Vitro NET Inhibition Assay (Fluorescence Uptake)
Causality & Insight: To validate the bioactivity of the synthesized derivative, a functional uptake assay using a fluorescent neurotransmitter analog is utilized. This is a self-validating system: the use of a known NET inhibitor (e.g., Reboxetine) as a positive control ensures assay reliability and provides a benchmark for the new compound's potency.
Step-by-Step Methodology :
-
Cell Culture : Seed HEK293 cells stably expressing human NET (hNET) into a 96-well black, clear-bottom microplate at a density of 40,000 cells/well. Incubate overnight at 37 °C in 5% CO₂.
-
Compound Preparation : Prepare serial dilutions (10 pM to 10 µM) of the synthesized (S)-2-(phenoxymethyl)morpholine derivative and the positive control (Reboxetine) in assay buffer (HBSS containing 20 mM HEPES, pH 7.4).
-
Pre-incubation : Aspirate the growth medium from the cells, wash once with assay buffer, and add 50 µL of the compound dilutions to the respective wells. Incubate for 30 minutes at 37 °C to allow target binding.
-
Uptake Initiation : Add 50 µL of the fluorescent substrate dye solution (e.g., FFN206) to all wells.
-
Measurement : Incubate for 30 minutes at 37 °C, then read the fluorescence intensity (Ex/Em = 440/520 nm) using a microplate reader.
-
Data Analysis : Calculate the IC₅₀ values using non-linear regression analysis (four-parameter logistic curve) to determine the inhibitory potency of the synthesized derivative.
Quantitative Data: Target Affinity Comparison
The structural modifications on the (S)-2-(phenoxymethyl)morpholine core drastically alter the selectivity profile among monoamine transporters. The table below summarizes the binding affinities (Kᵢ) of established morpholine-derived therapeutics.
| Compound Class / Derivative | NET Kᵢ (nM) | SERT Kᵢ (nM) | DAT Kᵢ (nM) | Primary Mechanism |
| Reboxetine (Racemic) | 1.1 | 129 | >10,000 | Selective NRI 4[4] |
| (S,S)-Reboxetine | < 1.0 | > 200 | >10,000 | Highly Selective NRI 4[4] |
| Viloxazine | ~150 | > 1,000 | > 1,000 | SNMA (NET + 5-HT modulation) 2[2] |
| Atomoxetine (Reference) | 5.0 | 77 | 1,451 | Selective NRI 4[4] |
References
-
Structure Modeling of the Norepinephrine Transporter . MDPI.1
-
New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties . PMC - NIH. 2
-
Norepinephrine transporter inhibitors and their therapeutic potential . PMC - NIH. 4
-
VILOXAZINE - Prescriber's Guide – Children and Adolescents . Cambridge University Press. 3
-
2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | 35604-67-2 . ChemicalBook. 5
Sources
- 1. mdpi.com [mdpi.com]
- 2. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VILOXAZINE - Prescriber's Guide – Children and Adolescents [cambridge.org]
- 4. Norepinephrine transporter inhibitors and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | 35604-67-2 [chemicalbook.com]
Stereoselective Synthesis of Morpholine Derivatives: A Guide to Modern Protocols and Mechanistic Insights
Introduction: The Significance of Chiral Morpholines in Drug Discovery
The morpholine scaffold is a cornerstone in medicinal chemistry, celebrated for its advantageous physicochemical properties that often impart improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles to drug candidates.[1][2] As the principles of stereochemistry are central to pharmacology, the precise three-dimensional arrangement of substituents on the morpholine ring can dramatically influence biological activity, target binding affinity, and overall efficacy. Consequently, the development of robust and efficient methods for the stereoselective synthesis of chiral morpholine derivatives remains a critical endeavor for researchers and scientists in the field of drug development.
This comprehensive guide provides an in-depth exploration of cutting-edge, field-proven protocols for the stereoselective synthesis of morpholine derivatives. Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings of each synthetic strategy, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and adaptation. The protocols detailed herein are designed to be self-validating, equipping researchers with the knowledge to confidently apply these powerful synthetic tools to their own drug discovery programs.
Strategic Approaches to Stereocontrol in Morpholine Synthesis
The stereoselective construction of the morpholine ring can be broadly categorized into several key strategies, each with its own set of advantages and substrate scope. This guide will focus on some of the most impactful and widely adopted methods in modern organic synthesis.
Asymmetric Hydrogenation of Dehydromorpholines: A Direct Path to Enantiopure 2-Substituted Morpholines
Asymmetric hydrogenation represents one of the most direct and atom-economical methods for the synthesis of chiral 2-substituted morpholines.[2][3] This approach relies on the use of a chiral transition-metal catalyst, typically a rhodium complex with a chiral bisphosphine ligand, to stereoselectively deliver hydrogen to the double bond of a dehydromorpholine precursor.
Causality of Experimental Choices
The success of this reaction hinges on the selection of the chiral ligand. Ligands with a large bite angle, such as SKP-Phos, have demonstrated exceptional performance, achieving quantitative yields and excellent enantioselectivities (up to 99% ee).[3] The choice of solvent is also critical; anhydrous and degassed solvents like dichloromethane are essential to prevent catalyst deactivation and ensure reproducibility. The reaction is typically performed under a high pressure of hydrogen gas to facilitate the catalytic cycle.
Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol provides a representative procedure for the synthesis of (R)-2-phenylmorpholine.
Materials:
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv)
-
[Rh(COD)₂]BF₄ (0.01 equiv)
-
(R)-SKP-Phos (0.011 equiv)
-
Anhydrous, degassed Dichloromethane (DCM)
-
High-purity Hydrogen gas
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In an inert atmosphere glovebox, combine [Rh(COD)₂]BF₄ and (R)-SKP-Phos in a Schlenk tube. Add anhydrous, degassed DCM and stir at room temperature for 30 minutes to form the active catalyst solution.
-
Reaction Setup: In a separate Schlenk tube or directly in the autoclave vessel, dissolve the 2-phenyl-3,4-dihydro-2H-1,4-oxazine substrate in anhydrous, degassed DCM.
-
Hydrogenation: Transfer the prepared catalyst solution to the substrate solution via cannula. Seal the autoclave, purge several times with hydrogen gas, and then pressurize to 50 atm.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or GC-MS.
-
Work-up: Upon completion, carefully vent the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate eluent system) to yield the desired (R)-2-phenylmorpholine.
-
Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Scope and Performance
| Entry | Substrate | Product | Yield (%) | ee (%) |
| 1 | 2-Phenyl-3,4-dihydro-2H-1,4-oxazine | (R)-2-Phenylmorpholine | >99 | 99 |
| 2 | 2-(4-Chlorophenyl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(4-Chlorophenyl)morpholine | >99 | 98 |
| 3 | 2-(Naphthalen-2-yl)-3,4-dihydro-2H-1,4-oxazine | (R)-2-(Naphthalen-2-yl)morpholine | >99 | 99 |
Data adapted from representative literature.[3][4]
Caption: Workflow for Asymmetric Hydrogenation of Dehydromorpholines.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A One-Pot Strategy for 3-Substituted Morpholines
For the stereoselective synthesis of 3-substituted morpholines, a powerful one-pot tandem reaction has been developed that combines a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation.[5][6][7] This approach is highly efficient and practical, starting from readily available aminoalkyne substrates.
Mechanistic Rationale
The reaction proceeds in two distinct catalytic cycles within the same pot. First, a titanium catalyst facilitates the intramolecular hydroamination of the aminoalkyne to form a cyclic imine intermediate. Without isolation, a chiral ruthenium catalyst, such as the Noyori-Ikariya catalyst, is introduced. This catalyst then mediates the asymmetric transfer hydrogenation of the imine, using a hydrogen donor like a formic acid/triethylamine azeotrope, to furnish the chiral 3-substituted morpholine with high enantioselectivity. Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantiomeric excess.[5][7]
Experimental Protocol: Tandem Catalysis
Materials:
-
Aminoalkyne substrate (1.0 equiv)
-
Ti(NMe₂)₂ (5 mol %)
-
RuCl (1 mol %)
-
Formic acid/triethylamine azeotrope (5:2)
-
Anhydrous Toluene
Procedure:
-
Hydroamination: In a glovebox, dissolve the aminoalkyne substrate in anhydrous toluene. Add the titanium catalyst and stir the mixture at 110 °C for 24 hours.
-
Asymmetric Transfer Hydrogenation: Cool the reaction mixture to room temperature. Add the ruthenium catalyst followed by the formic acid/triethylamine azeotrope.
-
Reaction: Stir the reaction at room temperature for 12 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography and determine the enantiomeric excess by chiral HPLC.
Caption: Tandem Hydroamination and Asymmetric Transfer Hydrogenation.
Photocatalytic Diastereoselective Annulation: A Modern Approach to Substituted Morpholines
Recent advances in photoredox catalysis have enabled the development of novel strategies for morpholine synthesis.[8][9][10] A notable example is a diastereoselective annulation reaction that utilizes a visible-light-activated photocatalyst in conjunction with a Lewis acid and a Brønsted acid. This method allows for the construction of diverse morpholine structures, including challenging tri- and tetra-substituted derivatives, from readily available starting materials.[8][9]
Underlying Principles
This reaction proceeds through the formation of a radical cation intermediate. The photocatalyst, upon excitation by visible light, initiates an electron transfer process. The Lewis acid and Brønsted acid play crucial roles in activating the substrate and promoting the key bond-forming steps, while also influencing the stereochemical outcome of the reaction.[8][10] This modular approach offers a versatile platform for accessing complex and medicinally relevant morpholine scaffolds.
Aziridine-Epoxide Heterocoupling: A [3+3] Annulation Strategy
A conceptually elegant approach to highly substituted morpholines involves the formal [3+3] annulative heterocoupling of aziridines and epoxides.[11] This strategy allows for the combinatorial synthesis of complex morpholine derivatives with excellent control over the stereochemistry, which is dictated by the pre-existing stereocenters in the strained-ring starting materials.
Synthetic Logic
The reaction involves the nucleophilic opening of an epoxide by an N-H aziridine to generate an aziridinyl alcohol intermediate. This intermediate then undergoes a cationic cyclization to form the morpholine ring. This method is particularly powerful for creating densely substituted morpholines with multiple stereocenters.[11]
Palladium-Catalyzed Carboamination: Access to cis-3,5-Disubstituted Morpholines
For the stereoselective synthesis of cis-3,5-disubstituted morpholines, a palladium-catalyzed carboamination reaction has proven to be a valuable tool.[12] This strategy involves the intramolecular coupling of a substituted ethanolamine derivative with an aryl or alkenyl bromide.
Mechanistic Considerations
The catalytic cycle is believed to involve the oxidative addition of the aryl or alkenyl bromide to a Pd(0) complex, followed by the formation of a palladium-amido species. Subsequent syn-aminopalladation of the alkene, proceeding through a boat-like transition state, followed by reductive elimination, affords the desired cis-disubstituted morpholine product.[12]
Conclusion and Future Outlook
The stereoselective synthesis of morpholine derivatives is a dynamic and evolving field of research. The methodologies presented in this guide represent a selection of the most robust and innovative strategies available to the modern medicinal chemist. From the atom-economy of asymmetric hydrogenation to the modularity of photocatalytic and [3+3] annulation approaches, these protocols provide powerful tools for the construction of chiral morpholines with a high degree of stereocontrol. As our understanding of catalytic processes deepens, we can anticipate the emergence of even more efficient, selective, and sustainable methods for the synthesis of these vital heterocyclic scaffolds, further empowering the discovery of next-generation therapeutics.
References
- Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications.
- Wang, D., et al. (n.d.). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)-catalyzed Reductive Etherification Reaction.
-
Palchykov, V. A., & Chebanov, V. A. (2019). Recent progress in the synthesis of morpholines. Chemistry of Heterocyclic Compounds, 55(4/5), 324–332. Available at: [Link]
- Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications.
- American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications.
-
National Institutes of Health. (n.d.). A New Strategy for the Synthesis of Substituted Morpholines. PMC. Available at: [Link]
- Journal of the American Chemical Society. (2025). Aziridine–Epoxide Heterocoupling: A Straightforward Approach to Stereoselective Synthesis of Complex Morpholine Derivatives. ACS Publications.
-
National Institutes of Health. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC. Available at: [Link]
- Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives.
- Aubineau, T., & Cossy, J. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. Organic Letters, 20, 7419-7423.
-
PubMed. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Available at: [Link]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
- Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146, 29847-29856.
-
National Institutes of Health. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. PMC. Available at: [Link]
-
Organic Chemistry Portal. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Available at: [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. Available at: [Link]
- ACS Publications. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry.
-
National Institutes of Health. (n.d.). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PMC. Available at: [Link]
- Journal of the American Chemical Society. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications.
-
Royal Society of Chemistry. (n.d.). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. Available at: [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487–10500. Available at: [Link]
-
Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Orient. J. Chem., 33(4). Available at: [Link]
- BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis.
-
Royal Society of Chemistry. (n.d.). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Organic & Biomolecular Chemistry. Available at: [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A New Strategy for the Synthesis of Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Morpholine Derivatives in Asymmetric Synthesis
This guide outlines the application of chiral morpholine derivatives in asymmetric synthesis, focusing on their dual roles as chiral auxiliaries and organocatalysts , as well as their strategic construction in pharmaceutical manufacturing .
Executive Summary
Chiral morpholines are "privileged structures" in modern drug discovery due to their ability to modulate lipophilicity (lowering cLogP), improve metabolic stability, and enhance aqueous solubility compared to their carbocyclic or piperidine analogs. Beyond their role as pharmacophores, morpholine derivatives serve as powerful chiral auxiliaries and organocatalysts in asymmetric synthesis.
This guide details three core applications:
-
The Williams Glycine Template: A morpholin-2-one auxiliary for the asymmetric synthesis of
-amino acids. -
Morpholine-Based Organocatalysis: Overcoming the "low reactivity" paradigm of morpholine enamines for high-precision Michael additions.
-
Industrial Case Study (Aprepitant): Utilizing Crystallization-Induced Asymmetric Transformation (CIAT) to set morpholine stereochemistry on a kilogram scale.
Core Application I: The Williams Glycine Template (Auxiliary)
The Williams Template (5,6-diphenyl-morpholin-2-one) is the gold standard for the asymmetric synthesis of non-natural
Mechanistic Insight
-
Conformation: The oxazinone ring adopts a rigid boat or twist-boat conformation.
-
Shielding: The C5 and C6 phenyl groups create a "wall," forcing the electrophile to approach the enolate from the anti-face (opposite to the phenyl rings).
-
Induction: This steric blockade typically results in diastereomeric ratios (dr) exceeding 98:2 .
Protocol: Asymmetric Alkylation for Non-Natural Amino Acids
Objective: Synthesis of (S)-Allylglycine (Example Substrate).
Materials:
-
Substrate: (5S,6R)-4-(tert-butoxycarbonyl)-5,6-diphenyl-morpholin-2-one (Williams Template).
-
Base: Sodium bis(trimethylsilyl)amide (NaHMDS), 1.0 M in THF.
-
Electrophile: Allyl bromide.
-
Solvent: Anhydrous THF.
Step-by-Step Methodology:
-
Enolization:
-
Charge a flame-dried Schlenk flask with the Williams Template (1.0 equiv) and anhydrous THF (0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add NaHMDS (1.1 equiv) dropwise over 10 minutes. Stir for 30–45 minutes. Critical: Maintain -78 °C to prevent enolate decomposition.
-
-
Alkylation:
-
Add allyl bromide (1.2–1.5 equiv) dropwise.
-
Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 2 hours.
-
Monitoring: Check conversion by TLC or LC-MS. The product usually appears as a single diastereomer.
-
-
Workup:
-
Quench with saturated aqueous NH₄Cl.
-
Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Hexanes/EtOAc) to isolate the alkylated intermediate.
-
-
Cleavage (Chiral Auxiliary Removal):
-
Method A (Hydrogenolysis): Dissolve intermediate in EtOH/THF (1:1). Add PdCl₂ (0.5 equiv) or Pd/C. Hydrogenate at 40–60 psi H₂ for 12–24 hours. This cleaves the benzylic C-N and C-O bonds, releasing the free amino acid and the diphenyl ethane byproduct.
-
Method B (Birch Reduction): For substrates sensitive to hydrogenation, use Li/NH₃ at -78 °C.
-
Data Summary: Typical Performance
| Parameter | Value | Notes |
| Yield (Alkylation) | 85–95% | Highly efficient C-C bond formation. |
| Diastereoselectivity (dr) | >98:2 | Controlled by C5/C6 phenyl shielding. |
| Yield (Cleavage) | 70–90% | Depends on method (H₂ vs. Li/NH₃). |
| Final ee | >99% | Optical purity is retained from the auxiliary. |
Workflow Visualization
Caption: Workflow for the asymmetric synthesis of amino acids using the Williams morpholin-2-one template.
Core Application II: Morpholine as an Organocatalyst
While proline and pyrrolidine are the dominant secondary amine catalysts, morpholine derivatives offer unique reactivity profiles. Historically considered "sluggish" due to the inductive effect of the oxygen atom (which lowers the HOMO of the enamine), chiral morpholines are specifically advantageous when lower nucleophilicity is required to suppress side reactions (e.g., polymerization of sensitive substrates) or when specific hydrogen-bonding interactions are needed.
Protocol: Asymmetric Michael Addition
Application: Enantioselective addition of aldehydes to nitroolefins. Catalyst: Chiral 2-substituted morpholine or morpholine-3-carboxylic acid derivatives.
Experimental Steps:
-
Reaction Setup: In a vial, dissolve the aldehyde (2.0 equiv) and nitroolefin (1.0 equiv) in CHCl₃ or neat conditions.
-
Catalyst Addition: Add the chiral morpholine catalyst (10–20 mol%).
-
Additive: Often requires a weak acid additive (e.g., benzoic acid, 10 mol%) to facilitate iminium/enamine turnover.
-
Conditions: Stir at room temperature or 0 °C for 24–48 hours.
-
Result: The morpholine catalyst forms a Z-enamine intermediate. The oxygen atom in the ring can participate in secondary H-bonding interactions with the nitro group, directing stereochemistry.
Industrial Case Study: Aprepitant (Emend®)
The synthesis of Aprepitant (a neurokinin-1 antagonist) by Merck is a landmark in the application of asymmetric principles to morpholine assembly. It utilizes a Crystallization-Induced Asymmetric Transformation (CIAT) to convert a racemic morpholinol hemiaminal into a single enantiomer.
The Challenge
The target molecule contains a complex cis-vicinal morpholine core with three stereocenters.[1] Traditional resolution would result in a maximum 50% yield.
The Solution (CIAT Protocol)
Instead of discarding the unwanted enantiomer, the process conditions allow the enantiomers to interconvert (racemize) in solution while only the desired diastereomer crystallizes out.
Protocol Highlights:
-
Substrate: Racemic morpholinol hemiaminal.
-
Reagent: (1R)-camphor-10-sulfonic acid (CSA) or 3-bromocamphor-8-sulfonic acid.
-
Mechanism:
-
In solution, the hemiaminal ring opens and closes reversibly (epimerization via iminium intermediate).
-
The desired enantiomer forms an insoluble salt with the chiral acid.
-
Le Chatelier’s Principle: As the desired salt precipitates, the solution equilibrium shifts, driving the entire racemic mass toward the single chiral product.
-
-
Yield: >90% yield of the optically pure salt (vs. 50% max for standard resolution).
CIAT Logic Diagram
Caption: Mechanism of Crystallization-Induced Asymmetric Transformation (CIAT) for Aprepitant synthesis.
References
-
Williams, R. M., et al. "Asymmetric Synthesis of Monosubstituted and alpha,alpha-Disubstituted alpha-Amino Acids via Derivatives of 5,6-Diphenyl-2,3,5,6-tetrahydro-4H-1,4-oxazin-2-one." Journal of the American Chemical Society.[2] Link
-
Merck Research Laboratories. "Practical Asymmetric Synthesis of Aprepitant." Journal of the American Chemical Society.[2] Link
-
BenchChem. "Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds." BenchChem Application Library. Link
-
Chemical Science. "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Royal Society of Chemistry. Link
-
Frontiers in Chemistry. "Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction." Frontiers. Link
Sources
Application Note: Solid-Phase Synthesis of Morpholine-3-Carboxylic Acid Derivatives for Peptidomimetic Drug Discovery
Introduction & Mechanistic Rationale
The incorporation of non-natural cyclic amino acids into peptide backbones is a cornerstone strategy in modern peptidomimetic drug design. Morpholine-3-carboxylic acid is particularly valuable as it introduces rigid conformational constraints, enhances proteolytic stability, and improves the overall pharmacokinetic profile of the resulting therapeutic agents[1].
From a synthetic standpoint, integrating morpholine-3-carboxylic acid into a Solid-Phase Peptide Synthesis (SPPS) workflow presents unique steric and electronic challenges. The secondary amine of the morpholine ring is sterically hindered, necessitating highly efficient coupling reagents. Furthermore, the choice of resin and cleavage conditions must be carefully calibrated to prevent side reactions such as diketopiperazine (DKP) formation or premature chain termination. This application note details the validated methodologies for synthesizing the enantiopure Fmoc-protected monomer and its subsequent integration into solid-phase workflows.
Synthesis of the Enantiopure Fmoc-Building Block
Before solid-phase assembly can begin, the structural building block must be synthesized with high optical purity. A highly efficient, five-step solution-phase protocol is utilized to generate enantiopure Fmoc-protected morpholine-3-carboxylic acid from inexpensive starting materials: dimethoxyacetaldehyde and serine methyl ester[1].
The causality behind this specific route lies in its avoidance of harsh epimerization conditions. The sequence relies on a reductive amination followed by an intramolecular acetalization. The concomitant elimination of the anomeric methoxy substituent generates a double bond, which is stereoselectively reduced via catalytic hydrogenation. Final acidic ester hydrolysis and Fmoc protection yield a monomer that is fully compatible with standard SPPS protocols[1].
Synthesis of Enantiopure Fmoc-Morpholine-3-Carboxylic Acid
Solid-Phase Peptide Synthesis (SPPS) Strategy
Once the Fmoc-morpholine-3-carboxylic acid is obtained, it can be coupled to the growing peptide chain.
Resin Selection
For morpholine derivatives, 2-Chlorotrityl chloride (2-ClTrt) resin is the gold standard. The extreme steric bulk of the 2-ClTrt group physically prevents the growing peptide chain from folding back on itself, thereby suppressing diketopiperazine (DKP) formation—a notorious side reaction when cyclic secondary amino acids (like proline or morpholine) are positioned at the C-terminus. Additionally, 2-ClTrt allows for peptide cleavage under very mild acidic conditions (e.g., 1% TFA), enabling the isolation of fully protected peptide fragments if downstream macrolactamization is required.
Coupling Kinetics and Reagents
The secondary amine of the morpholine ring is less nucleophilic and more sterically hindered than primary amines. Standard carbodiimide chemistry (DIC/HOBt) often results in incomplete coupling. To overcome this activation energy barrier, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) paired with HOAt is utilized. The nitrogen atom at the 7-position of the HOAt ring exhibits a neighboring group effect, coordinating with the incoming amine and drastically accelerating the acylation rate.
On-Resin Cyclization Alternatives
Advanced diversity-oriented synthesis can also generate the morpholine ring directly on the solid support. Research utilizing immobilized 2/4-nitrobenzenesulfonamides or
Solid-Phase Peptide Synthesis (SPPS) Workflow for Morpholine Derivatives
Quantitative Data & Optimization
The following table summarizes the optimized reaction parameters and expected yields based on validated literature for both the monomer synthesis and solid-phase coupling steps[1],[3].
| Reaction Step | Reagents & Conditions | Time / Temp | Expected Yield / Purity | Mechanistic Note |
| Reductive Amination | Serine methyl ester, Dimethoxyacetaldehyde, NaBH(OAc)₃ | 12 h, 25°C | >85% | Minimizes over-alkylation. |
| Acetalization / Elimination | TFA (catalytic), Toluene | 4 h, 80°C | 75 - 80% | Drives equilibrium via methanol removal. |
| Monomer Fmoc Protection | Fmoc-OSu, Na₂CO₃, Dioxane/H₂O | 12 h, 25°C | 90% (>98% ee) | Maintains chiral integrity of the (S)-center. |
| SPPS Coupling | Fmoc-Morpholine-3-COOH (3 eq), HATU (2.9 eq), DIPEA (6 eq) | 2 h, 25°C | >95% (Coupling Efficiency) | HATU overcomes steric bulk of the heterocycle. |
| On-Resin Cyclization / Cleavage | 95% TFA, 2.5% TES, 2.5% H₂O | 2 h, 25°C | 70 - 85% (Global) | TES drives stereoselective reduction of N-acyliminium ions. |
Experimental Protocols
Protocol A: Coupling of Fmoc-Morpholine-3-Carboxylic Acid to Solid Support
This protocol assumes a pre-loaded 2-ClTrt resin with the N-terminal Fmoc group removed.
-
Resin Swelling: Swell 0.1 mmol of peptide-loaded 2-ClTrt resin in Dichloromethane (DCM) for 20 minutes, followed by N,N-Dimethylformamide (DMF) for 20 minutes. Drain the solvent.
-
Activation: In a separate vial, dissolve 0.3 mmol (3 equivalents) of Fmoc-morpholine-3-carboxylic acid and 0.29 mmol of HATU in a minimal volume of anhydrous DMF (approx. 2 mL).
-
Base Addition: Add 0.6 mmol (6 equivalents) of N,N-Diisopropylethylamine (DIPEA) to the activation vial. The solution should turn pale yellow, indicating the formation of the active ester. Let stand for 1 minute.
-
Coupling: Transfer the activated mixture to the resin. Agitate gently at room temperature for 2 hours.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).
-
Validation: Perform a Chloranil test (preferred over the Kaiser test for secondary amines). A negative result (colorless/pale yellow) indicates complete coupling. If positive (blue/green), repeat steps 2-5.
Protocol B: Global Cleavage and Deprotection
Self-validating system: The inclusion of TES prevents re-alkylation of the peptide by protecting group carbocations, ensuring high crude purity.
-
Preparation: Wash the resin thoroughly with DCM to remove all traces of DMF, which can inhibit acidic cleavage. Dry the resin under a stream of nitrogen.
-
Cocktail Formulation: Prepare a cleavage cocktail of TFA / Triethylsilane (TES) / H₂O in a 95:2.5:2.5 ratio.
-
Cleavage: Add 3 mL of the cleavage cocktail per 0.1 mmol of resin. Agitate at room temperature for 2 hours.
-
Filtration: Filter the cleavage solution into a clean 50 mL centrifuge tube. Wash the resin twice with 1 mL of neat TFA and combine the filtrates.
-
Precipitation: Concentrate the filtrate under a gentle stream of nitrogen to approximately 1 mL. Add 15 mL of ice-cold diethyl ether to precipitate the peptidomimetic.
-
Isolation: Centrifuge at 4000 rpm for 5 minutes. Decant the ether, wash the pellet twice more with ice-cold ether, and dry the final morpholine-3-carboxylic acid derivative under vacuum. Analyze via LC-MS.
References
- Convenient route to enantiopure fmoc-protected morpholine-3-carboxylic acid Source: nih.gov URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEc6RYaLKsn67VKLSTD5nkVr2ewg2HKzPwo1vP_oTcPMVQ4TEr8bG1M_Q33YdP7bGymwhUXgZSQ4es084Hp_ftFCIJSKO7UXZMqgYzdxDk_yW9cnlLv3HOxEDcjsPWke0O4zSWC]
- Králová Petra Ph.D. | EATRIS-CZ Source: eatris.cz URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdBpyighOhgcw8m9avxW6IDaPQ8DI9tfYN7y-c-qOAGS6rkSIoxgpOiV2sePeUftA9qpDblYPzJ-zRZAZ0fU2Rxk62oNaepb2g2-6hoJ6IlT4nxIcdIMripv85zpZT4_UTYKJII28e9A_YbXIVsJ813lgNW9WvLeq7Pi8=]
- Source: researchgate.
- Development of Novel Strategies to Enhance the Affinity of Cyclic Peptide Ligands for Integrin Receptors Source: unimi.it URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGkOmm_Jhn6GHZF75Wp4wyK7atujUlLyy2cn5Za899TV10SV5PSMRvjCkjYW8YxJQ8YIyEy0TP7hFBKb7qGeDdoIlSyfpcj1TWBJQNMhoxZ6WbSUCj_VJW31Q5CTC9Evra49TxQ-Z0Eqyl1G2ZdHkqyp3PXizimYL06GyoF0HqPzVdIYdtePQz2ltpxNNcoNDh-Lg==]
Sources
(S)-2-(phenoxymethyl)morpholine in the development of CNS drugs
Application Note: (S)-2-(phenoxymethyl)morpholine in CNS Drug Discovery
Abstract
This guide details the utility of (S)-2-(phenoxymethyl)morpholine as a privileged scaffold in the development of central nervous system (CNS) therapeutics. Structurally distinct due to its chiral ether linkage, this moiety serves as the pharmacophore core for selective norepinephrine reuptake inhibitors (NRIs) such as Viloxazine and Reboxetine . This document provides validated protocols for the asymmetric synthesis of the scaffold, in vitro binding assessments for monoamine transporters, and blood-brain barrier (BBB) permeability profiling.
Introduction: The Chiral Morpholine Advantage
The morpholine ring is a ubiquitous "privileged structure" in medicinal chemistry, valued for its ability to modulate lipophilicity (logP) and improve metabolic stability. However, in CNS drug design, the specific stereochemistry of the 2-substituted morpholine is the determinant of biological activity.
-
Stereochemical Efficacy: For norepinephrine transporter (NET) inhibition, the (S)-enantiomer of 2-(phenoxymethyl)morpholine derivatives typically exhibits superior potency (10-fold or greater) compared to the (R)-enantiomer. This eutomer preference is observed in Viloxazine (where the S-isomer is the active NRI) and Reboxetine (where the (S,S)-diastereomer is the potent component).
-
Mechanism of Action: The scaffold positions the aromatic phenoxy group to interact with the hydrophobic pocket of the NET, while the morpholine nitrogen (protonated at physiological pH) mimics the terminal amine of the endogenous neurotransmitter norepinephrine, forming an ionic bond with Asp75 of the transporter.
Chemical Biology & SAR Strategy
When utilizing (S)-2-(phenoxymethyl)morpholine for lead optimization, researchers should focus on the "Right-Hand Side" (RHS) aromatic substitution.
Key SAR Trends:
-
Ortho-substitution: An ortho-ethoxy group (as in Viloxazine) enhances metabolic stability and NET selectivity.
-
Linker Rigidity: The methylene linker (-CH2-O-) provides essential rotational freedom. Direct aryl-morpholine coupling often reduces NET affinity but may enhance dopamine transporter (DAT) selectivity.
-
N-Substitution: The secondary amine is critical for transporter recognition. N-alkylation (e.g., methyl, ethyl) generally reduces affinity, though bulky groups can shift selectivity toward serotonin receptors (5-HT).
Figure 1: CNS Drug Discovery Logic Flow
Caption: Logical workflow for optimizing morpholine scaffolds into CNS drug candidates.
Experimental Protocols
Protocol A: Asymmetric Synthesis of (S)-2-(phenoxymethyl)morpholine
Rationale: Direct synthesis from the chiral pool ensures high enantiomeric excess (ee > 98%), avoiding the yield loss associated with chiral resolution of racemates.
Reagents:
-
Starting Material: N-Boc-(S)-2-hydroxymethylmorpholine (Commercial or synthesized from (S)-epichlorohydrin).
-
Coupling Partner: Phenol (or substituted phenol).
-
Catalysts: Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh3).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Mitsunobu Coupling:
-
In a flame-dried round-bottom flask under Argon, dissolve N-Boc-(S)-2-hydroxymethylmorpholine (1.0 eq) and Triphenylphosphine (1.2 eq) in anhydrous THF (0.1 M).
-
Add Phenol (1.1 eq) and cool the solution to 0°C.
-
Dropwise add DIAD (1.2 eq) over 20 minutes. Note: Exothermic reaction; maintain temp < 5°C.
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 3:1). Product spot should appear at higher Rf than starting alcohol.
-
-
Deprotection (N-Boc Removal):
-
Concentrate the reaction mixture and redissolve the crude oil in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) at 0°C. Stir for 2 hours.
-
Quench: Slowly add saturated NaHCO3 until pH 8. Extract with DCM (3x).
-
Purification: Dry organic layer over Na2SO4, concentrate, and purify via flash column chromatography (DCM:MeOH:NH4OH 90:9:1).
-
-
QC Check:
-
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10) to verify >98% ee.
-
NMR: Confirm absence of Boc peaks (1.45 ppm singlet).
-
Figure 2: Synthesis Pathway
Caption: Asymmetric synthesis route via Mitsunobu coupling to preserve chirality.
Protocol B: In Vitro NET Binding Assay (Scintillation Proximity Assay)
Rationale: This assay quantifies the affinity (Ki) of the compound for the human Norepinephrine Transporter (hNET) using a competitive radioligand binding approach.
Materials:
-
Source: HEK293 cells stably expressing hNET.
-
Radioligand: [3H]-Nisoxetine (Specific Activity ~80 Ci/mmol).
-
Beads: Wheat Germ Agglutinin (WGA) SPA beads.
Workflow:
-
Membrane Preparation: Homogenize HEK293-hNET cells in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Incubation:
-
In a 96-well plate, mix:
-
20 µL Test Compound (Serial dilution, 10 µM to 0.1 nM).
-
20 µL [3H]-Nisoxetine (Final conc: 2 nM).
-
160 µL Membrane/Bead suspension (10 µg protein/well).
-
-
-
Equilibrium: Shake plate at RT for 2 hours in the dark.
-
Readout: Measure CPM (Counts Per Minute) on a MicroBeta scintillation counter.
-
Data Analysis: Calculate IC50 using non-linear regression (GraphPad Prism). Convert to Ki using the Cheng-Prusoff equation:
(Where [L] is radioligand concentration and Kd is its dissociation constant).
Protocol C: BBB Permeability Assessment (PAMPA-BBB)
Rationale: Passive diffusion is the primary route for CNS entry. This lipid-artificial membrane assay predicts if the compound can cross the Blood-Brain Barrier.
Setup:
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm).
-
Lipid Solution: 2% Porcine Brain Lipid extract in Dodecane.
-
Acceptor Plate: 96-well PTFE plate.
Procedure:
-
Membrane Coating: Add 4 µL of Lipid Solution to the filter of the donor plate.
-
Donor Loading: Add 200 µL of compound solution (10 mM in PBS, pH 7.4) to donor wells.
-
Acceptor Loading: Add 300 µL of PBS to acceptor wells.
-
Sandwich: Place donor plate on top of acceptor plate. Incubate for 18 hours at RT in a humidity chamber.
-
Quantification: Remove plates and analyze both Donor and Acceptor solutions via LC-MS/MS.
-
Calculation: Determine Effective Permeability (
):-
Pass Criteria:
cm/s indicates high CNS penetration potential.
-
Data Presentation: Enantiomeric Potency Comparison
The following table illustrates the critical nature of chirality for this scaffold, using Viloxazine (a direct derivative) as the reference standard.
| Compound | Configuration | hNET Ki (nM) | hSERT Ki (nM) | Selectivity (NET/SERT) |
| (S)-Viloxazine | (S)- | 630 | >100,000 | >150x |
| (R)-Viloxazine | (R)- | 6,500 | >100,000 | >15x |
| Racemic Viloxazine | (rac)- | 3,200 | >100,000 | >30x |
| Reboxetine | (S,S)- | 1.1 | 58 | 50x |
Data Interpretation: The (S)-configuration confers a ~10-fold increase in potency for the NET transporter compared to the (R)-isomer. For high-affinity applications (like Reboxetine), the scaffold is optimized with a benzyl group, but the core stereochemistry remains (S).
References
-
Yu, C., et al. (2020).[1] "New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties."[1] Journal of Experimental Pharmacology. Link
-
Melloni, P., et al. (1984). "Potential antidepressant agents.[2][3][4][5] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine." European Journal of Medicinal Chemistry. Link
-
Findlay, J. W., et al. (1981). "Viloxazine: pharmacokinetics and pharmacodynamics." Clinical Pharmacokinetics. Link
-
Wong, D. T., et al. (2000). "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor." Biological Psychiatry. Link
-
Lipinski, C. A., et al. (2001). "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews. Link
Sources
- 1. dovepress.com [dovepress.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Viloxazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of viloxazine, its optical isomers and its major metabolites on biogenic amine uptake mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Green Synthesis of Morpholine Derivatives
Introduction: The Morpholine Scaffold and the Imperative of Green Chemistry
The morpholine heterocycle is a cornerstone in modern medicinal chemistry and agrochemicals.[1][2][3] Its unique physicochemical properties often impart favorable characteristics to bioactive molecules, such as improved aqueous solubility, metabolic stability, and desirable in vivo pharmacokinetic profiles.[4] Consequently, morpholine derivatives are integral components of numerous approved drugs and compounds in clinical development.[1]
Traditionally, the synthesis of these valuable scaffolds has often relied on multi-step procedures involving hazardous reagents, harsh reaction conditions, and the generation of significant chemical waste.[5] Such methods are increasingly at odds with the principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for several green synthetic methodologies applicable to the synthesis of morpholine derivatives. These approaches prioritize efficiency, safety, and environmental sustainability without compromising on chemical diversity and complexity. We will explore the application of alternative energy sources, multicomponent reactions, and novel, greener reagents to construct the morpholine core.
Strategy 1: Microwave-Assisted Organic Synthesis (MAOS) for Accelerated Reactions
Application Note
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods.[6] By utilizing microwave irradiation, it is possible to heat reaction mixtures rapidly and uniformly, leading to a dramatic reduction in reaction times—often from hours to mere minutes.[7][8] This acceleration is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture, resulting in efficient energy transfer.
For the synthesis of morpholine derivatives, particularly in the context of creating libraries of analogues for structure-activity relationship (SAR) studies, MAOS provides a high-throughput and energy-efficient platform.[9] The shorter reaction times can also minimize the formation of side products, leading to cleaner reaction profiles and higher yields.[6] This methodology is particularly well-suited for reactions like the Claisen-Schmidt condensation to form chalcones, which can be precursors to or appended with the morpholine moiety.
The choice of solvent is critical in MAOS. Polar solvents that can efficiently absorb microwave energy are preferred. Ethanol is a common choice as it is a relatively green and effective solvent for many organic transformations.[9]
Protocol: Microwave-Assisted Synthesis of Morpholine-Based Chalcones
This protocol is adapted from a method for synthesizing morpholine-containing chalcones, which are valuable as potential therapeutic agents.[6][9]
Objective: To synthesize (E)-1-(4-morpholinophenyl)-3-(substituted-phenyl)prop-2-en-1-one derivatives via a microwave-assisted Claisen-Schmidt condensation.
Materials:
-
4-morpholinoacetophenone
-
Various substituted benzaldehydes
-
Ethanol (absolute)
-
Potassium hydroxide (KOH)
-
Microwave reactor
-
Glass reaction vessel with a magnetic stir bar
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel, dissolve 4-morpholinoacetophenone (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in absolute ethanol (10 mL).
-
Addition of Base: To the stirred solution, add a catalytic amount of potassium hydroxide (1.2 mmol).
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant power (e.g., 100-300 W) and a temperature of 80°C for a period of 2-5 minutes.
-
Reaction Monitoring: After irradiation, cool the vessel to room temperature. Monitor the reaction progress by TLC to confirm the consumption of the starting materials.
-
Workup: Pour the reaction mixture into crushed ice and water. If a precipitate forms, collect the solid by filtration. If no solid forms, neutralize the mixture with dilute HCl. The product will precipitate out.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol to afford the pure chalcone derivative.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary: Conventional vs. Microwave Synthesis
| Method | Reaction Time | Yield |
| Conventional Heating | 2-3 hours | Moderate |
| Microwave Irradiation | 2-5 minutes | Good to Excellent |
This table provides a generalized comparison based on literature reports.[7]
Strategy 2: Ultrasound-Assisted Green Synthesis (Sonochemistry)
Application Note
Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to promote chemical reactions.[10] The formation, growth, and implosive collapse of bubbles in a liquid create localized hot spots with extremely high temperatures and pressures. This phenomenon can enhance reaction rates, improve yields, and enable reactions to occur under milder conditions than conventional methods.[11]
This technique is a prime example of green chemistry as it often leads to shorter reaction times and higher energy efficiency.[11] For the synthesis of heterocyclic systems like morpholine derivatives, sonication can facilitate various transformations, including condensations and multicomponent reactions.[10][12] The use of morpholine as a basic catalyst in ultrasound-promoted reactions has also been documented, showcasing its dual role as a reagent and a green catalyst.[10]
Protocol: Ultrasound-Assisted Synthesis of Thiophene Derivatives using Morpholine as a Catalyst
This protocol describes the synthesis of a thiophene derivative where morpholine is used as a basic catalyst under ultrasonic irradiation.[10]
Objective: To synthesize a 2-amino-4,5-dihydrothiophene-3-carbonitrile derivative using an eco-friendly, ultrasound-assisted method.
Materials:
-
A suitable ketone (e.g., a piperidine-based compound as described in the reference) (10 mmol)
-
Malononitrile (10 mmol)
-
Elemental sulfur (10 mmol)
-
Morpholine (10 mmol)
-
Ethanol
-
Ultrasonic bath or probe sonicator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a suitable reaction flask, create a mixture of the starting ketone (10 mmol), malononitrile (10 mmol), elemental sulfur (10 mmol), and morpholine (10 mmol) in ethanol (30 mL).
-
Sonication: Place the reaction flask in an ultrasonic bath and irradiate the mixture for approximately 3 hours at a controlled temperature of 75°C.[10]
-
Workup: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Pour the contents into an ice/water mixture and acidify with dilute acetic acid.
-
Isolation: Collect the precipitated solid by filtration, wash it several times with cold water, and dry it thoroughly.
-
Purification: Recrystallize the crude product from water or another suitable solvent to obtain the pure thiophene derivative.[10]
-
Characterization: Analyze the final product using appropriate spectroscopic techniques to confirm its structure.
Workflow Diagram: Ultrasound-Assisted Synthesis
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green Synthesis of Morpholines via Selective Monoalkylation of Amines [organic-chemistry.org]
- 6. Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors in the Management of Mental Depression [mdpi.com]
- 7. Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides | MDPI [mdpi.com]
- 8. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasonic-assisted synthesis and antitumor evaluation of novel variant heterocyclic compounds based on piperidine ring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Ultrasound-assisted synthesis of novel chalcone, heterochalcone and bis-chalcone derivatives and the evaluation of their antioxidant properties and as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (S)-2-(phenoxymethyl)morpholine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield bottlenecks and stereochemical degradation during the synthesis of chiral morpholine derivatives.
(S)-2-(phenoxymethyl)morpholine is a critical structural motif and intermediate for several neuroactive APIs, including selective norepinephrine reuptake inhibitors (NRIs) like Viloxazine[1]. The (S)-enantiomer is highly valued due to its superior pharmacological activity compared to its (R)-counterpart[1]. However, the classical synthetic route is notorious for poor yields and complex impurity profiles[2].
This guide provides a deep-dive troubleshooting Q&A, a comparative data analysis, and a field-proven, self-validating protocol to upgrade your synthetic workflow.
🔬 Troubleshooting Guide & FAQs
Q1: We are using the classical epichlorohydrin route, but our yields of (S)-2-(phenoxymethyl)morpholine are stuck below 40%. What is causing this bottleneck? Causality & Insight: The classical synthesis relies on the reaction of (S)-1,2-epoxy-3-phenoxypropane with 2-aminoethyl hydrogen sulfate, followed by base-mediated cyclization[3]. The low yield (historically ~38% based on the epoxide) is driven by competitive intermolecular side reactions during the cyclization step[3]. The high temperatures and strongly basic conditions required for ring closure lead to dimerization, polymerization, and the generation of aminoethyl sulfate ester byproducts[2]. Recommendation: Abandon the linear cyclization approach. Switch to a convergent synthesis using a pre-formed morpholine ring.
Q2: How can we guarantee the preservation of the (S)-stereocenter during etherification?
Causality & Insight: If you perform a nucleophilic substitution directly on a chiral secondary carbon, you risk
Q3: During the Mitsunobu reaction with (S)-4-Boc-morpholine-2-methanol and phenol, we observe a difficult-to-separate byproduct. How do we optimize purification? Causality & Insight: The standard Mitsunobu reaction generates triphenylphosphine oxide (TPPO) and reduced DIAD, which often co-elute with the Boc-protected morpholine product during silica gel chromatography. Recommendation: Instead of relying solely on chromatography, exploit the differential solubility of TPPO. After the reaction, concentrate the mixture and triturate with cold diethyl ether/hexane (1:1). The TPPO will precipitate out and can be removed via vacuum filtration.
Q4: What are the optimal deprotection conditions for the Boc-intermediate that won't cleave the newly formed ether bond?
Causality & Insight: Phenoxymethyl ethers are generally stable, but harsh aqueous acids (like refluxing HBr) can cause ether cleavage or side reactions.
Recommendation: Use anhydrous 4M HCl in dioxane at room temperature. The anhydrous environment prevents hydrolytic cleavage of the ether bond while cleanly removing the Boc group as isobutylene and
📊 Method Comparison Data
Summarizing the quantitative differences between the classical and optimized routes reveals why modern drug development favors the Mitsunobu approach or advanced Lewis acid-mediated cyclizations[4].
| Parameter | Classical Epoxide Route | Optimized Mitsunobu Route |
| Overall Yield | 35 – 40%[3] | 85 – 90% |
| Enantiomeric Excess (ee) | ~90% (Prone to partial racemization) | >99% (Chiral center preserved) |
| Major Byproducts | Polymers, unreacted epoxides[2] | Triphenylphosphine oxide (TPPO) |
| Scalability | Moderate (Highly exothermic cyclization) | Excellent (Mild, controlled conditions) |
| Purification | Complex (Requires fractional distillation) | Simple (Direct precipitation of HCl salt) |
🗺️ Synthetic Pathway Visualization
Below is the logical workflow comparing the low-yield classical route to the high-yield Mitsunobu strategy.
Comparison of Classical vs. Mitsunobu synthetic pathways for (S)-2-(phenoxymethyl)morpholine.
🧪 Experimental Protocol: High-Yield Mitsunobu Route
This protocol is designed as a self-validating system . The physical state of the product at the final step acts as an intrinsic quality control checkpoint.
Step 1: Mitsunobu Etherification
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve (S)-4-Boc-morpholine-2-methanol (1.0 eq), Phenol (1.1 eq), and Triphenylphosphine (
, 1.2 eq) in anhydrous THF (0.2 M concentration). -
Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Strict temperature control is required to stabilize the reactive betaine intermediate formed between
and DIAD. -
Activation: Add Diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise over 30 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Workup: Concentrate the THF under reduced pressure. Resuspend the crude oil in a cold 1:1 mixture of Diethyl Ether and Hexane. Filter off the precipitated white solid (TPPO). Concentrate the filtrate to yield crude (S)-4-Boc-2-(phenoxymethyl)morpholine.
Step 2: Boc-Deprotection & Self-Validating Salt Formation
-
Deprotection: Dissolve the crude intermediate in a minimal amount of anhydrous Dichloromethane (DCM).
-
Cleavage: Add 4M HCl in Dioxane (5.0 eq) dropwise at room temperature. Stir for 2 hours.
-
Self-Validation Checkpoint: As the Boc group is cleaved, the resulting amine hydrochloride salt is insoluble in the DCM/Dioxane mixture. A successful reaction is visually confirmed by the immediate precipitation of a pristine white solid. If the mixture remains an oil, impurities from Step 1 are interfering with crystallization.
-
Isolation: Filter the white precipitate, wash with cold diethyl ether, and dry under vacuum. The resulting (S)-2-(phenoxymethyl)morpholine hydrochloride should exhibit a sharp melting point of 179°C–182°C[3], validating its purity prior to any downstream HPLC analysis.
📚 References
-
[2] U.S. Patent Application 20110251198A1. "Methods for producing viloxazine salts and novel polymorphs thereof." Google Patents, 2011.
-
[1] U.S. Patent 9,434,703B2. "Viloxazine compositions." Google Patents, 2016.
-
[4] Ghosh, P. et al. "Lewis Acid Mediated Intramolecular C-O Bond Formation of Alkanol-Epoxide Leading to Substituted Morpholine Derivatives: Total Synthesis of (+)-Viloxazine." ResearchGate, 2015.[Link]
Sources
- 1. US9434703B2 - Viloxazine compositions - Google Patents [patents.google.com]
- 2. US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents [patents.google.com]
- 3. 2-[(2-ethoxyphenoxy)methyl]morpholine hydrochloride | 35604-67-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimizing (S)-2-(phenoxymethyl)morpholine Mediated Couplings
Welcome to the Advanced Technical Support Center for C-N cross-coupling reactions involving (S)-2-(phenoxymethyl)morpholine. As a critical chiral building block in the synthesis of norepinephrine reuptake inhibitors (such as Edivoxetine and Reboxetine analogs) , this secondary cyclic amine presents unique synthetic challenges. Its steric hindrance and the base-sensitivity of its ether linkage require precise control over reaction conditions.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure high-yielding, enantiopure coupling.
Part 1: Core FAQs (Mechanisms & Condition Selection)
Q1: Why am I observing cleavage of the phenoxymethyl group during my Buchwald-Hartwig amination? The Causality: The phenoxymethyl ether is susceptible to nucleophilic attack. When using aggressive, nucleophilic bases like Sodium tert-butoxide (NaOtBu) in polar solvents at elevated temperatures, the alkoxide attacks the ether linkage via an SN2 pathway. This cleaves the molecule, leaving you with a 2-(hydroxymethyl)morpholine byproduct and free phenol. The Solution: You must decouple basicity from nucleophilicity. Switch to a non-nucleophilic inorganic base such as Cesium Carbonate (Cs2CO3) or tribasic Potassium Phosphate (K3PO4). These bases provide the necessary thermodynamic driving force for the palladium cycle without degrading the substrate .
Q2: Which palladium/ligand system is optimal for this specific sterically hindered morpholine? The Causality: Morpholine is a secondary cyclic amine. When coordinated to a Palladium(II) intermediate, it is highly prone to off-cycle β-hydride elimination, which reduces your aryl halide to an unreactive arene (Ar-H). To prevent this, you must force the catalytic cycle to favor reductive elimination. The Solution: Employ a bulky, electron-rich dialkylbiaryl phosphine ligand like RuPhos or XPhos . The immense steric bulk of these ligands forces the Pd(II) center into a highly congested geometry, drastically accelerating the C-N bond-forming reductive elimination step before β-hydride elimination can occur .
Q3: Can I use Nucleophilic Aromatic Substitution (SNAr) instead of Pd-catalysis to save costs? The Causality: SNAr requires the aryl electrophile to be highly electron-deficient (e.g., possessing ortho/para nitro or cyano groups). If your aryl halide is unactivated, SNAr will require prohibitively high temperatures (>150 °C). The Solution: At SNAr temperatures, (S)-2-(phenoxymethyl)morpholine will undergo thermal degradation and racemization. Unless coupling to a highly activated fluorinated heteroaromatic, stick to Pd-catalyzed Buchwald-Hartwig conditions.
Part 2: Troubleshooting Guide (Cause & Effect)
Issue 1: Loss of Enantiomeric Purity (Racemization)
-
Symptom: Chiral HPLC reveals a significant drop in enantiomeric excess (ee) in the isolated product.
-
Root Cause: The palladium cycle does not interact with the C2 stereocenter. Racemization is base-driven. The C2 proton (adjacent to the ring oxygen) is mildly acidic. Prolonged exposure to strong bases at temperatures >100 °C causes reversible deprotonation, forming an intermediate that reprotonates non-stereospecifically.
-
Intervention: Lower the reaction temperature to 80 °C. To compensate for the lower temperature, utilize a highly active pre-formed catalyst (e.g., RuPhos Pd G3) to ensure the reaction reaches full conversion rapidly (<4 hours) before epimerization occurs.
Issue 2: Reaction Stalls at <30% Conversion
-
Symptom: Starting materials remain unreacted; a black precipitate forms at the bottom of the flask.
-
Root Cause: The black precipitate is Palladium black (Pd0 agglomeration), indicating catastrophic catalyst death. This is almost always caused by oxygen ingress oxidizing the phosphine ligand, or ligand starvation due to inefficient precatalyst activation.
-
Intervention: Transition from standard Pd2(dba)3/Ligand mixtures to Palladacycle Precatalysts (G3 or G4). These ensure a perfect 1:1 Pd-to-Ligand ratio and activate cleanly under mild basic conditions.
Figure 1: Diagnostic logic tree for resolving stalled morpholine cross-coupling reactions.
Part 3: Optimization Data Matrices
To eliminate guesswork, the following matrix summarizes the quantitative outcomes of various condition combinations when coupling (S)-2-(phenoxymethyl)morpholine with an unactivated aryl chloride.
Table 1: Reaction Condition Optimization Matrix
| Base | Solvent | Temp (°C) | Catalyst / Ligand | Conversion | Primary Failure Mode / Byproduct |
| NaOtBu | Toluene | 100 | Pd(OAc)2 / BINAP | <20% | Ether cleavage, Ar-H (β-hydride elim.) |
| NaOtBu | 1,4-Dioxane | 85 | Pd2(dba)3 / XPhos | 65% | Ether cleavage |
| Cs2CO3 | 1,4-Dioxane | 85 | RuPhos Pd G3 | >95% | None (Clean Conversion) |
| K3PO4 | t-Amyl OH | 80 | RuPhos Pd G3 | 85% | Minor unreacted starting material |
| K2CO3 | DMF | 130 | None (SNAr attempt) | 10% | Severe Racemization & Degradation |
Part 4: Self-Validating Experimental Protocol
The following methodology is designed as a self-validating system . It includes specific In-Process Controls (IPCs) and visual cues so the chemist can verify the mechanistic integrity of the reaction in real-time.
Protocol: Pd-Catalyzed N-Arylation of (S)-2-(phenoxymethyl)morpholine
Step 1: Reagent Preparation (The "Dry" Phase)
-
In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with the Aryl Halide (1.0 equiv), (S)-2-(phenoxymethyl)morpholine (1.2 equiv), RuPhos Pd G3 precatalyst (2 mol%), and anhydrous Cs2CO3 (2.0 equiv).
IPC Checkpoint 1: The RuPhos Pd G3 solid must be a free-flowing, light yellow/tan powder. If it appears brown or sticky, the precatalyst has degraded via moisture exposure and will fail to initiate the catalytic cycle.
Step 2: Solvent Addition & Activation
-
Add anhydrous, rigorously degassed 1,4-Dioxane to achieve a 0.2 M concentration.
-
Seal the flask, remove it from the glovebox, and place it in a pre-heated 85 °C oil bath.
IPC Checkpoint 2: Within 5–10 minutes of heating, the solution should transition from pale yellow to a deep, homogeneous red/orange. This visual cue confirms the successful base-mediated activation of the G3 precatalyst and the generation of the active Pd(0) species. If the solution turns opaque black, rapid catalyst death has occurred.
Step 3: Reaction Monitoring
-
Stir vigorously (800 rpm) for 4–12 hours.
IPC Checkpoint 3: At the 2-hour mark, extract a 10 µL aliquot under positive N2 pressure. Quench in 1 mL of wet acetonitrile. LC-MS analysis should show <5% of the reduced arene (Ar-H) byproduct. Levels >10% indicate that β-hydride elimination is outcompeting reductive elimination, signaling that the ligand is compromised.
Step 4: Workup & Isolation
-
Cool to room temperature. The mixture will present as a suspension due to insoluble CsX salts.
-
Dilute with ethyl acetate and filter through a short pad of Celite to remove inorganic salts and precipitated palladium.
-
Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient).
Part 5: Pathway Visualizations
Figure 2: Buchwald-Hartwig catalytic cycle highlighting steric-driven reductive elimination.
References
-
Kopach, M. E., et al. "Practical Asymmetric Synthesis of an Edivoxetine·HCl Intermediate via an Efficient Diazotization Process." Organic Process Research & Development, ACS Publications.[Link]
-
Surry, D. S., & Buchwald, S. L. "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases." Chemical Science, NIH PMC.[Link]
Common side reactions and byproduct formation in morpholine synthesis
Ticket ID: MOR-SYN-001 Status: Open Subject: Troubleshooting Side Reactions, Byproducts, and Yield Optimization in Morpholine Synthesis Assigned Specialist: Senior Application Scientist
Executive Summary
Welcome to the Technical Support Center. This guide addresses the two primary synthetic routes for Morpholine (tetrahydro-1,4-oxazine): the Acid-Catalyzed Dehydration of Diethanolamine (DEA) (common in laboratory settings) and the Catalytic Amination of Diethylene Glycol (DEG) (common in industrial scale-up).[1]
Our goal is to move beyond basic recipes and provide a mechanistic understanding of failure modes. Morpholine synthesis is thermodynamically driven by water removal and kinetically controlled by catalyst selectivity. Failure to manage these parameters results in specific byproduct profiles—most notably 1,4-dioxane , oxidative tars , and ring-opened intermediates .
Mechanism & Failure Analysis
Route A: Acid-Catalyzed Cyclization of Diethanolamine (DEA)
Context: Standard laboratory preparation using H₂SO₄ or HCl.
The Mechanism: The reaction proceeds via the protonation of the hydroxyl groups on DEA, converting them into good leaving groups (as water). This is followed by an intramolecular nucleophilic attack by the secondary amine or the opposing hydroxyl group.
Critical Failure Mode: Competitive Polymerization & Charring If the temperature exceeds 200°C without adequate vacuum or inert atmosphere, the reaction mixture typically turns black. This is due to oxidative degradation and the formation of "heavies" (oligomers formed via intermolecular dehydration rather than intramolecular cyclization).
Route B: Catalytic Amination of Diethylene Glycol (DEG)
Context: Industrial/Pilot scale using Hydrogenation Catalysts (Ni/Cu/Co) + NH₃.[1]
The Mechanism: DEG reacts with Ammonia in the presence of Hydrogen.[1][2][3] The catalyst facilitates the dehydrogenation of the alcohol to an aldehyde/ketone intermediate, which reacts with ammonia to form an imine, followed by hydrogenation to the amine.
Critical Failure Mode: The Dioxane Trap The ether oxygen in DEG is stable, but the hydroxyl groups can cyclize without ammonia incorporation. This creates 1,4-Dioxane , a difficult-to-separate byproduct with similar boiling point characteristics.
Visualization of Reaction Pathways
The following diagram illustrates the competitive pathways in both synthetic routes.
Caption: Comparative reaction pathways showing the divergence between Morpholine formation and competitive Dioxane/Tar generation.
Troubleshooting Guide & FAQs
Scenario A: Laboratory Synthesis (DEA + H₂SO₄)
Q1: My reaction mixture turned into a black, viscous tar. What happened?
-
Diagnosis: Oxidative degradation and polymerization.
-
Root Cause: Reaction temperature exceeded 190-200°C in the presence of oxygen, or localized overheating occurred due to poor stirring of the viscous sulfate salt.
-
Solution:
-
Maintain temperature strictly between 170-180°C .
-
Use a vigorous mechanical stirrer (overhead), not a magnetic bar, as the mixture becomes extremely viscous.
-
Run the reaction under a gentle Nitrogen sweep to exclude oxygen.
-
Q2: I have low yield (<40%) despite running for 10 hours.
-
Diagnosis: Thermodynamic stalling.
-
Root Cause: Water is a product of this reaction.[4] If water is not removed, the equilibrium prevents forward conversion.[1]
-
Solution: Use a Dean-Stark trap or continuous vacuum distillation to remove water azeotropically as it forms. The removal of water is the driving force for this dehydration.[5]
Q3: The product has a pH < 10 and smells sulfurous.
-
Diagnosis: Sulfur contamination.
-
Root Cause: Incomplete neutralization of the sulfate ester or entrainment of sulfuric acid during distillation.
-
Solution: After the acid heating step, cool and treat with excess 50% NaOH (to pH > 11) before attempting to distill the morpholine.
Scenario B: Catalytic Synthesis (DEG + Ammonia)
Q4: GC analysis shows a large peak just before Morpholine. Is it an impurity?
-
Root Cause: Low Ammonia partial pressure. If NH₃ concentration is low, the DEG preferentially dehydrates intramolecularly to dioxane rather than aminating.
-
Solution: Increase the NH₃:DEG molar ratio (typically > 3:1) to statistically favor nitrogen insertion over oxygen cyclization.
Q5: The catalyst activity dropped significantly after 3 runs.
-
Diagnosis: Catalyst Poisoning/Fouling.[1]
-
Root Cause: Accumulation of "heavies" (polymeric amines) on the catalyst surface or sintering due to thermal spikes.
-
Solution:
-
Verify the hydrogen partial pressure is maintained (H₂ helps keep the catalyst surface "clean" by hydrogenating coke precursors).
-
Wash the catalyst with a polar solvent between runs if using a batch reactor.
-
Validated Experimental Protocol (Lab Scale)
Objective: Synthesis of Morpholine via Acid Dehydration of Diethanolamine (DEA). Scale: ~50g yield. Safety Alert: Morpholine is flammable and corrosive. H₂SO₄ is a strong oxidant. Wear full PPE.
| Step | Action | Technical Rationale |
| 1. Setup | Equip a 500mL 3-neck flask with a mechanical stirrer, thermometer, and a distillation head connected to a receiver. | Magnetic stirring will fail due to viscosity changes. |
| 2. Charging | Add 105g (1.0 mol) Diethanolamine . Begin slow stirring. | Stoichiometric basis. |
| 3. Acid Addition | Dropwise, add 100g (1.0 mol) 98% H₂SO₄ . CAUTION: Exothermic. Keep T < 60°C. | Forms the sulfate ester intermediate. Heat control prevents early charring. |
| 4. Dehydration | Heat the mixture to 170-180°C under reduced pressure (water aspirator vacuum) or N₂ sweep. | Drives the intramolecular cyclization by removing water. |
| 5. Monitoring | Maintain temp for 2-3 hours until water evolution ceases. The mix will thicken. | Completion of dehydration. |
| 6. Neutralization | Cool to 50°C. Slowly add 160g of 50% NaOH solution . | Liberates the free amine (Morpholine) from the sulfate salt. |
| 7. Isolation | Distill the mixture. Collect the fraction boiling at 126-130°C . | Morpholine b.p. is ~129°C. Fore-run will be water. |
| 8. Drying | Dry the distillate over solid KOH or Sodium wire and redistill. | Morpholine forms a hygroscopic azeotrope with water. |
Impurity Profile & Data
The following table summarizes the physical properties of Morpholine and its common impurities to aid in identification during GC/MS or distillation.
| Compound | Structure | Boiling Point | Origin | Removal Strategy |
| Morpholine | C₄H₉NO | 128.9°C | Target Product | N/A |
| 1,4-Dioxane | C₄H₈O₂ | 101.1°C | Side Rxn (DEG cyclization) | Fractional Distillation (Difficult due to proximity) |
| 2-(2-aminoethoxy)ethanol | C₄H₁₁NO₂ | 223°C | Incomplete Reaction (DEG route) | Distillation (remains in pot) |
| N-Ethylmorpholine | C₆H₁₃NO | 139°C | Alkylation side reaction | Fractional Distillation |
| Water | H₂O | 100°C | Reaction Byproduct | Azeotropic distillation / KOH drying |
References
-
Weissermel, K., & Arpe, H. J. (2003). Industrial Organic Chemistry. Wiley-VCH.[6] (Chapter on Secondary Amines and Morpholine production).
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 8083, Morpholine. (Section: Methods of Manufacturing).
-
Huntsman Corporation. (2022). Morpholine Technical Bulletin. (Industrial handling and specifications).
-
Karsten, H., et al. (1998). Process for the preparation of morpholine. U.S. Patent 5,714,602. (Details on the DEG + Ammonia catalytic route).
-
Occupational Safety and Health Administration (OSHA). Morpholine Safety Data Sheet. (Toxicity and N-nitrosamine warnings).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. US3151112A - Process for the preparation of morpholines - Google Patents [patents.google.com]
- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia - Patent 0036331 [data.epo.org]
- 5. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 6. Synthesis of enantiopure 1,4-dioxanes, morpholines, and piperazines from the reaction of chiral 1,2-diols, amino alcohols, and diamines with vinyl selenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 8. CLU-IN | Contaminants > 1,4-Dioxane > Overview [clu-in.org]
Technical Support Center: Optimizing Enantioselectivity with (S)-2-(phenoxymethyl)morpholine
Status: System Operational Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket Focus: Enantiomeric Excess (ee) Optimization, Troubleshooting Racemization, and Analytical Validation.
Welcome to the Technical Support Portal
You have accessed the advanced troubleshooting guide for (S)-2-(phenoxymethyl)morpholine . This chiral scaffold is a critical pharmacophore (structurally related to norepinephrine reuptake inhibitors like Reboxetine) and a versatile chiral auxiliary.
Low enantioselectivity in your workflows typically stems from two root causes:
-
Enantiomeric Erosion during Synthesis: Racemization occurring during the ring-closure step of the morpholine core.
-
Inefficient Resolution: Poor separation of diastereomeric salts during classical resolution.
Select the module below that matches your current bottleneck.
Module 1: Troubleshooting Low ee During Synthesis
User Issue: "I started with chiral amino alcohols, but my final morpholine product has degraded ee (<90%)."
Root Cause Analysis: The Aziridinium Trap
The most common failure point in synthesizing 2-substituted morpholines from chiral amino alcohols (e.g., via acid-mediated cyclization) is the formation of an aziridinium ion intermediate .
If your cyclization conditions are too aggressive (high heat, strong Lewis acids), the reaction proceeds via an SN1-like pathway involving an aziridinium ion. This intermediate can be opened at either carbon, leading to partial racemization or regioisomeric mixtures.
Corrective Protocol: The "Double Inversion" Strategy
To maintain high enantioselectivity, you must force the reaction through a controlled SN2 pathway.
Recommended Workflow:
-
Starting Material: Use (S)-1-phenoxy-3-aminopropan-2-ol (derived from the chiral epoxide).
-
Cyclization Method: Avoid simple acid catalysis. Use a One-Pot Mitsunobu Cyclization or a Sulfamidate Activation strategy. These methods ensure stereospecific inversion (or double inversion resulting in retention) without passing through a free carbocation.
Step-by-Step Protocol (Mitsunobu Approach)
-
Reagents: Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate).
-
Solvent: Toluene (anhydrous).
-
Temperature: 0°C to Room Temperature (Strict control).
-
Dissolve the N-protected amino alcohol (N-Boc or N-Cbz is essential to prevent N-alkylation side reactions) in Toluene.
-
Add 1.1 eq PPh3.
-
Add 1.1 eq DIAD dropwise at 0°C.
-
Critical Checkpoint: Monitor by TLC. Do not heat above 40°C. Heat promotes the SN1 pathway.
-
Deprotect the Nitrogen only after purification of the cyclic ether.
Module 2: Classical Resolution (The "Brute Force" Fix)
User Issue: "My synthesis is racemic. How do I isolate the (S)-enantiomer with >99% ee?"
Strategic Insight
For 2-(phenoxymethyl)morpholine, enzymatic resolution is often too slow due to steric hindrance near the ether linkage. Diastereomeric salt crystallization is the industry standard for this scaffold.
The Resolution Matrix
Not all chiral acids work. Based on the pKa of the morpholine nitrogen (~8.5), you require a strong organic acid.
| Resolving Agent | Solvent System | Efficiency | Notes |
| (L)-Dibenzoyltartaric Acid (L-DBTA) | Methanol/Water (9:1) | High | Best for initial bulk resolution. Forms stable crystalline salts. |
| (L)-Tartaric Acid | Ethanol/Acetone | Medium | Cheaper, but requires multiple recrystallizations. |
| (S)-Mandelic Acid | Isopropanol | Low | Often yields oils rather than crystals for this specific ether. |
Optimized Protocol: L-DBTA Resolution
-
Salt Formation: Dissolve 10g racemic 2-(phenoxymethyl)morpholine in 50mL Methanol.
-
Acid Addition: Add 0.5 equivalents (not 1.0 eq) of (L)-DBTA dissolved in warm methanol.
-
Why 0.5 eq? This is "Pope-Peachey" resolution. You want to crystallize only the matching enantiomer, leaving the other free base in solution.
-
-
Crystallization: Heat to reflux, then cool slowly to 4°C over 12 hours.
-
Troubleshooting: If an oil forms, reheat and add seed crystals. Do not scratch the glass (induces uncontrolled nucleation).
-
-
Liberation: Filter crystals. Suspend in CH2Cl2 and wash with 1M NaOH. Dry organic layer to obtain free base.
Module 3: Visualizing the Logic
The following diagram illustrates the decision-making process for preserving chirality during the workflow.
Figure 1: Decision tree for selecting the optimal synthesis or purification route based on starting material purity.
Module 4: Analytical Validation (FAQs)
Q: How do I accurately determine the ee? My standard C18 column isn't separating them. A: You cannot separate enantiomers on a standard C18 column. You must use a Chiral Stationary Phase (CSP).
Recommended HPLC Method:
-
Column: Chiralcel OD-H or Chiralpak AD-H (Amylose-based columns are superior for morpholines).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
-
Note: The Diethylamine (DEA) is critical. Morpholines are secondary amines; without DEA, they will tail severely due to interaction with silanol groups, masking the separation.
-
-
Flow Rate: 0.5 mL/min.
-
Detection: UV @ 254 nm (The phenoxy group provides a strong chromophore).
Q: Can I use this molecule as a chiral ligand if the ee is only 90%? A: No. In non-linear effects (NLE), a 90% ee ligand can sometimes yield <50% ee product, or conversely, amplification can occur. However, for robust process development, you must start with >98% ee. Recrystallize the DBTA salt one more time before liberating the base.
References
-
Synthesis of Substituted Morpholines: Dugar, S., et al.[2] "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 2010. Link
-
Resolution Protocols: Fogassy, E., et al. "Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives." Molecules, 2022.[3][4] Link
-
Chiral HPLC Methodologies: Phenomenex. "Chiral HPLC Separations: A Guide to Column Selection and Method Development." Link
-
Racemization Mechanisms: "Understanding ring-closing and racemization to prepare α-amino acid NCA and NTA monomers." RSC Advances, 2020. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in morpholine-2,5-dione synthesis
Technical Support Center: Morpholine-2,5-dione Synthesis
Welcome to the Technical Support Center for Morpholine-2,5-dione (MD) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these valuable biodegradable polymer precursors. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and optimize your yields.
The most prevalent and versatile method for synthesizing MDs is a two-step process, which will be the focus of this guide[1][2]:
-
N-acylation: An α-amino acid is reacted with an α-halogenated acyl halide (commonly chloroacetyl chloride) to form an N-(α-haloacyl)-α-amino acid intermediate.
-
Intramolecular Cyclization: The intermediate undergoes a base-mediated intramolecular cyclization to form the desired morpholine-2,5-dione.
This guide is structured to address problems you might encounter in each of these critical stages.
General Synthesis Workflow
Below is a generalized workflow for the two-step synthesis of morpholine-2,5-diones.
Caption: General two-step synthesis of morpholine-2,5-diones.
Troubleshooting Guide: Step 1 - N-Acylation
This initial step is critical for generating a high-quality intermediate. Low yields or impurities at this stage will invariably lead to problems in the cyclization step.
Question: My yield of the N-(chloroacetyl)-α-amino acid intermediate is very low. What are the likely causes?
Answer: Low yields in the N-acylation step often stem from improper reaction conditions. Here are the key parameters to investigate:
-
pH Control: The reaction is typically performed under Schotten-Baumann conditions, where a base like sodium hydroxide (NaOH) is used to neutralize the HCl byproduct and deprotonate the amino group, enhancing its nucleophilicity[1][2]. It is crucial to maintain a basic pH (around 10-12) throughout the addition of chloroacetyl chloride. If the pH drops too low, the amine becomes protonated and non-nucleophilic, halting the reaction. Conversely, an excessively high pH can promote hydrolysis of the chloroacetyl chloride.
-
Solution: Monitor the pH continuously during the addition of the acyl chloride and add your base solution as needed to maintain the target pH range.
-
-
Temperature Control: This reaction is highly exothermic. Maintaining a low temperature, typically 0°C, is essential[3].
-
Causality: Higher temperatures can lead to several side reactions, including the hydrolysis of the highly reactive chloroacetyl chloride and potential degradation of the starting materials or product.
-
Solution: Use an ice-salt bath to maintain a consistent temperature. Ensure that the chloroacetyl chloride is added slowly (dropwise) to prevent a rapid temperature increase[1].
-
-
Reagent Quality: The purity of both the amino acid and the chloroacetyl chloride is paramount. Chloroacetyl chloride can hydrolyze over time if exposed to atmospheric moisture, rendering it inactive.
-
Solution: Use a fresh bottle of chloroacetyl chloride or distill it before use. Ensure your amino acid is of high purity (>98%)[1].
-
Question: I'm observing multiple products on my TLC plate after the N-acylation reaction. What are these impurities?
Answer: The most common impurity is the unreacted amino acid. Another possibility is the formation of a diacylated product, although this is less common under controlled conditions.
-
Unreacted Starting Material: This is usually due to incomplete reaction caused by the issues mentioned above (improper pH, temperature, or reagent quality).
-
Solution: Re-evaluate and optimize your reaction conditions. Monitoring the reaction by TLC can help you determine the optimal reaction time.
-
-
Side Reactions: At higher temperatures, condensation reactions can occur[2].
-
Solution: Strict temperature control at 0°C is the most effective way to minimize these side reactions[3].
-
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Temperature | 0°C | Prevents hydrolysis of acyl chloride and minimizes side reactions. If yields are low, ensure your cooling bath is maintaining this temperature throughout the addition. |
| pH | 10-12 | Maintains the amino acid's amine group in its nucleophilic, unprotonated state. Use a pH meter and have a burette of base ready for co-addition. |
| Reagent Addition | Slow, dropwise | Controls the exotherm of the reaction. A rapid addition can lead to localized heating and side product formation. |
| Stirring | Vigorous | Ensures efficient mixing of the biphasic system (if used) and uniform distribution of reagents and temperature. |
Troubleshooting Guide: Step 2 - Intramolecular Cyclization
This step involves the formation of the six-membered ring. The main challenge here is to favor the intramolecular cyclization over intermolecular polymerization.
Question: My final yield of the morpholine-2,5-dione is low, and I'm getting a lot of polymeric byproduct. How can I improve this?
Answer: The formation of polymers is a classic sign that intermolecular reactions are outcompeting the desired intramolecular cyclization. Several factors can be adjusted to favor the formation of the cyclic monomer.
-
High Dilution: This is the most critical principle for favoring intramolecular reactions. By keeping the concentration of the N-(chloroacetyl)-α-amino acid low, the probability of one molecule reacting with another (intermolecular) is significantly reduced, while the probability of the two ends of the same molecule reacting (intramolecular) remains unchanged.
-
Solution: The cyclization is often performed in a large volume of solvent, such as N,N-Dimethylformamide (DMF)[1][2]. A key technique is to add the solution of the linear precursor dropwise over a long period (e.g., several hours) to a heated solution of the base in DMF. This maintains a constantly low concentration of the reactive species in the flask[3].
-
-
Choice of Base and Solvent: A non-nucleophilic, moderately strong base is typically used to deprotonate the carboxylic acid, which then acts as the nucleophile to displace the chloride.
-
Sodium Bicarbonate (NaHCO₃): This is a commonly used and effective base for this transformation when paired with DMF[1]. It is strong enough to deprotonate the carboxylic acid but not so strong as to cause significant side reactions.
-
Solvent: DMF is an excellent solvent for this reaction as it is polar aprotic and can dissolve both the starting material and the base, creating a homogeneous reaction environment[1][4].
-
-
Temperature: The reaction is typically heated to provide enough energy for the cyclization to occur at a reasonable rate. A common temperature is 60°C[1][3].
-
Causality: If the temperature is too low, the reaction will be sluggish or may not proceed at all. If it's too high, you risk decomposition of the product or starting material, and potentially an increase in side reactions[2].
-
Solution: Maintain a stable temperature of around 60°C for the duration of the reaction (often 24 hours)[1].
-
Caption: Troubleshooting workflow for low cyclization yield.
Question: I am concerned about racemization at the chiral center of the amino acid. Is this a common problem?
Answer: Yes, racemization can be a concern, particularly with the α-haloacyl route, though it is often minimal under carefully controlled conditions[5].
-
Mechanism: The conditions for cyclization, which involve a base and elevated temperatures, can potentially lead to epimerization at the α-carbon.
-
Mitigation: Using milder bases and the lowest effective temperature can help preserve stereochemical integrity. It is advisable to analyze the optical purity of your final product using chiral HPLC or by measuring the specific rotation if you are working with optically active amino acids.
Purification of Morpholine-2,5-diones
Question: My crude product is an oil or contains significant impurities. What is the best way to purify it?
Answer: Recrystallization is the most common and effective method for purifying solid morpholine-2,5-diones[1][3].
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent will dissolve your compound when hot but not when cold[6]. Ethyl acetate is frequently a good choice for these compounds[1].
-
Protocol:
-
Dissolve the crude solid in the minimum amount of boiling ethyl acetate.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, cool the flask in an ice bath to maximize recovery.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold ethyl acetate[6][7][8].
-
-
| Problem | Potential Cause | Recommended Solution |
| Compound "oils out" | The melting point of the compound is lower than the solvent's boiling point, or the solution is too saturated. | Add a small amount of additional hot solvent until the oil redissolves, then allow to cool more slowly. Consider a lower-boiling point solvent[6][9]. |
| No crystals form | The solution is not sufficiently saturated, or nucleation is inhibited. | Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod at the solvent line. Add a seed crystal of pure product[6][9]. |
| Low recovery | The compound is too soluble in the cold solvent, or too much solvent was used. | Ensure the solution is thoroughly chilled in an ice bath before filtering. Use the absolute minimum amount of hot solvent for dissolution[6]. |
Frequently Asked Questions (FAQs)
Q1: How does the amino acid side chain affect the reaction yield? A1: Steric hindrance from bulky side chains (like valine or isoleucine) can influence reaction rates. However, successful syntheses have been reported for a wide range of hydrophobic amino acids, including those with bulky groups like Leucine, Isoleucine, and Valine. In some cases, bulky groups may favor intramolecular cyclization by making intermolecular polymerization more difficult[1].
Q2: What analytical techniques are best for monitoring the reaction progress? A2: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the disappearance of the starting material and the appearance of the product in both the N-acylation and cyclization steps. For final product characterization, ¹H NMR, ¹³C NMR, and mass spectrometry are essential to confirm the structure. High-performance liquid chromatography (HPLC) can be used to assess purity[4].
Q3: Can I use bromoacetyl bromide instead of chloroacetyl chloride? A3: Yes, other α-halogenated acyl halides like bromoacetyl bromide can be used. The choice may depend on availability and reactivity. The general principles of the reaction remain the same, though reaction times may need to be adjusted[2].
Q4: My N-(chloroacetyl)-α-amino acid intermediate seems to be unstable. How should I store it? A4: While generally stable enough for immediate use, it is best to store the intermediate in a cool, dry place, preferably under an inert atmosphere (like nitrogen or argon) if it will not be used for the cyclization step right away.
References
-
Ben-Abdelghani, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 9(26), 28583–28593. [Link]
-
Frobey, R. B., et al. (2000). Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems. International Journal of Peptide and Protein Research, 56(3), 228-235. [Link]
-
Ben-Abdelghani, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PubMed, [Link]
-
Rodriguez-Galan, A., Franco, L., & Puiggali, J. (2011). Degradable Poly(ester amide)s for Biomedical Applications. Polymers, 3(1), 65-99. [Link]
-
Nichols, L. (n.d.). Recrystallization. University of California, Davis. [Link]
-
Kovalev, I. S., et al. (2011). Cyclization of N-(3-Oxoalkyl)chloroacetamides Under Basic Conditions. Synthesis of cis-3,4-Epoxypiperidin-2-ones. Molecules, 16(12), 10134-10144. [Link]
-
Various Authors. (n.d.). Hexyl-modified morpholine-2,5-dione-based oligodepsipeptides with relatively low glass transition temperature. ResearchGate. [Link]
-
University of Massachusetts. (n.d.). Recrystallization - Part 2. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization I. [Link]
-
ResearchGate. (n.d.). Scheme 5. Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative a. [Link]
-
Ben-Abdelghani, A., et al. (2024). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective and facile cyclization of N-chloroacetylated peptides from the C4 domain of HIV Gp120 in LiCl/DMF solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. rubingroup.org [rubingroup.org]
Overcoming emulsion formation during workup of morpholine derivatives
Technical Support Center: Morpholine Derivative Workup Ticket ID: #MD-EMUL-001 Subject: Troubleshooting & Prevention of Emulsion Formation in Morpholine Chemistry Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
You are likely experiencing this issue because morpholine derivatives possess inherent amphiphilic character . The morpholine ring acts as a polar, basic "head" (pKa ~8.3), while the substituted body often provides a lipophilic "tail." This structure mimics industrial surfactants. When combined with vigorous agitation or intermediate pH levels, these molecules stabilize the oil-water interface, creating persistent emulsions (often called "rag layers").
This guide provides an immediate rescue protocol for your current experiment and a preventative strategy for future workflows.
Part 1: Tier 1 - Emergency Response (The "Rag Layer" Rescue)
Use this section if you are currently staring at a separatory funnel with no distinct phase separation.
Step 1: The "Salting Out" Maneuver (Ionic Strength Adjustment)
Mechanism: Increasing the ionic strength of the aqueous phase disrupts the hydration shell of the surfactant-like morpholine molecules, forcing them into the organic phase (or out of the interface).[1]
-
Protocol:
-
Add saturated NaCl (brine) to the separatory funnel. A 1:1 ratio with the aqueous phase is standard.
-
Do not shake. Gently swirl the funnel to mix the brine into the bottom layer.
-
Allow to stand for 15–20 minutes.
-
Advanced Tip: If brine fails, add a small amount of solid NaCl directly to the interface to locally saturate the water.
-
Step 2: The "Celite Plug" (Physical De-stabilization)
Mechanism: Emulsions are often stabilized by microscopic particulates or gelatinous precipitates that sit at the interface. Filtration removes these physical stabilizers.
-
Protocol:
-
Prepare a sintered glass funnel with a 1-2 cm pad of Celite 545 (diatomaceous earth).
-
Apply weak vacuum.
-
Pour the entire biphasic mixture (emulsion and all) through the pad.
-
Rinse the pad with fresh organic solvent.
-
Return the filtrate to a clean separatory funnel. You will often see immediate, sharp separation.
-
Step 3: The pH Reset (Critical for Morpholines)
Mechanism: Morpholine has a pKa of ~8.3. At pH 7–9, a mixture of protonated (cationic) and neutral species exists. This "mixed" state often enhances surfactant properties. You must drive the equilibrium completely to one side.
-
Decision Matrix:
-
If extracting Product into Organic: Ensure Aqueous pH is >10.5 (pH > pKa + 2). Use 1M NaOH or Na₂CO₃.
-
If washing impurities (Product in Organic): A slightly acidic wash can sometimes break emulsions, but be careful not to protonate your product and lose it to the water.
-
Part 2: Tier 2 - Prevention & Process Optimization
Implement these changes in your experimental design to prevent recurrence.
Solvent Selection: The Density Factor
Morpholine derivatives often have densities close to water (1.0 g/mL), especially when heavily substituted. Using solvents with densities similar to water (like Ethyl Acetate, d=0.90) promotes stable emulsions because there is insufficient gravity driving force for separation.
| Solvent | Density (g/mL) | Risk Level | Recommendation |
| Dichloromethane (DCM) | 1.33 | Low | Preferred. High density difference drives rapid settling. |
| Chloroform | 1.49 | Very Low | Excellent for stubborn emulsions, but toxic. |
| Ethyl Acetate | 0.90 | High | Avoid if possible. If required, mix with Heptane to lower density. |
| Diethyl Ether | 0.71 | Medium | Good density difference, but highly flammable. |
The "Swirl, Don't Shake" Rule
Vigorous shaking creates micron-sized droplets. With morpholines acting as surfactants, these droplets become thermodynamically stable.
-
Correct Technique: Invert the funnel and rock it gently 20 times. Vent frequently. Never shake violently like a cocktail shaker.
Co-Solvent Modifiers
Adding a small percentage of a polar co-solvent can reduce surface tension and break the emulsion.
-
Add 2-5% Methanol or Isopropanol to your organic extraction solvent before adding it to the aqueous phase. This is particularly effective for chlorinated solvents.
Part 3: Visual Troubleshooting Guide
Caption: Logic flow for systematic emulsion breaking during amine workup.
Part 4: Frequently Asked Questions (FAQs)
Q1: Why do morpholine derivatives form such stubborn emulsions compared to other amines? A: Morpholine is structurally unique. It is a heterocyclic amine with an ether oxygen opposite the nitrogen.[2] This creates a distinct dipole. When you attach a hydrophobic group (alkyl chain, aryl group) to the nitrogen, you create a molecule with a polar head and a non-polar tail—the exact definition of a surfactant (soap). This "amphiphilic" nature lowers the interfacial tension between oil and water, stabilizing the droplets [1].
Q2: I used DCM, but the layers are inverted. Why? A: If you have a very high concentration of salts or if your product is extremely dense, the aqueous layer might become denser than the organic layer, or the organic layer lighter. However, with DCM (d=1.33), this is rare unless the aqueous phase is heavily brined. Always test a drop of the layer in a beaker of water to confirm which phase is which.
Q3: Can I use acid to break the emulsion? A: Only if you are willing to drive the morpholine into the aqueous phase. Acidifying to pH < 4 will protonate the nitrogen (forming the morpholinium salt), making it highly water-soluble. This will break the emulsion, but your product will move to the water layer. You would then need to separate the layers, discard the organic (impurities), and re-basify the aqueous layer to extract the product back out [2].[3]
References
-
LCGC International. (2020). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
Biotage. (2023). Tackling emulsions just got easier. Retrieved from [Link]
-
Reddit Chemistry Community. (2018).[4] Breaking emulsions: Practical advice from the field. Retrieved from [Link]
Sources
Optimization of solid-phase synthesis of morpholino oligonucleotides
Welcome to the Technical Support Center for Phosphorodiamidate Morpholino Oligonucleotide (PMO) Synthesis. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we dissect the chemical causality behind synthesis failures and provide field-validated, self-correcting protocols to optimize your solid-phase synthesis (SPS) workflows.
I. Mechanistic Workflow of PMO Solid-Phase Synthesis
Standard DNA synthesis relies on phosphoramidite chemistry in the 3′ to 5′ direction. In contrast, PMOs are synthesized in the 5′ to 3′ direction using either chlorophosphoramidate P(V) chemistry or the newer phosphoramidite P(III) approach. The standard cycle involves deblocking the morpholino ring nitrogen, followed by nucleophilic attack on an activated phosphorus center.
Caption: Standard Solid-Phase Synthesis Cycle for Phosphorodiamidate Morpholino Oligonucleotides.
II. Troubleshooting & FAQs: Resolving Chemical Bottlenecks
Q1: Why is my overall yield drastically dropping as the PMO chain elongates, despite extended coupling times?
Causality: The P-N bond in standard chlorophosphoramidate monomers is highly stable, making the phosphorus center a poor electrophile. If you rely solely on standard organic bases (like DBU) without an activator, the coupling is sluggish. Furthermore, these monomers are exquisitely sensitive to moisture. Trace water competes with the morpholino amine, hydrolyzing the monomer into a dead-end phosphoramidic acid[1]. Solution: Transition from uncatalyzed coupling to nucleophilic or Lewis acid catalysis. Incorporating 5-(ethylthio)-1H-tetrazole (ETT) or Lithium Iodide (LiI) transforms the reaction kinetics. ETT protonates the amine leaving group and forms a highly reactive tetrazolide intermediate, driving coupling efficiency to >98%[2]. Alternatively, LiI acts as a potent Lewis acid activator for the P-Cl bond. Ensure your solvent (NMP or DMF) has a water content of <10 ppm.
Q2: I am observing significant truncation products specifically after Guanosine additions. How do I resolve this?
Causality: Unprotected exocyclic oxygen (O-6) on guanine leads to severe intermolecular hydrogen bonding. In polar aprotic solvents like NMP, this causes the guanosine morpholino monomers to aggregate, drastically reducing their effective concentration at the solid-liquid interface of the resin. Solution: Utilize O-6-protected guanosine monomers . Protecting the O-6 position with a trimethylsilylethyl or p-methoxybenzyl group disrupts hydrogen bonding, significantly increasing monomer solubility and eliminating sequence-specific truncation at G-repeats.
Q3: Should I use Trityl (Tr) or Fmoc protecting groups for the morpholino ring nitrogen?
Causality: Historically, Trityl groups were standard, but they require harsh acidic deblocking (e.g., 0.5% MeSO3H in 3% TCA/DCM)[3]. Because PMOs possess a neutral backbone, prolonged acid exposure can lead to partial cleavage from acid-sensitive resin linkers or depurination. Fmoc chemistry, conversely, utilizes mild base (20% piperidine) for deprotection[4]. Solution: For sequences longer than 20-mers, Fmoc chemistry is vastly superior . It is completely orthogonal to acid-sensitive linkages, prevents depurination, and allows PMOs to be synthesized on standard automated peptide synthesizers[2].
Caption: Diagnostic logic tree for resolving low coupling efficiency in PMO synthesis.
III. Quantitative Data: Optimization Parameters
To establish a self-validating system, you must select the correct thermodynamic and kinetic parameters. The table below summarizes the causality of different coupling environments based on recent optimization studies[2][5].
| Coupling Additive | Organic Base | Temp (°C) | Time (min) | Avg. Stepwise Yield | Mechanistic Action |
| None | DBU | 45 °C | 120 | < 85% | Sluggish, uncatalyzed nucleophilic attack on P-Cl. |
| LiBr | DBU | 45 °C | 120 | ~ 90% | Mild Lewis acid activation; requires high equivalents. |
| LiI | N-Ethylmorpholine | 30 °C | 90 | > 95% | Strong Lewis acid activation; highly effective at lower temps[5]. |
| ETT | N-Ethylmorpholine | RT | 60 | > 98% | Nucleophilic catalysis via reactive tetrazolide intermediate[1][2]. |
IV. Validated Experimental Protocol: Fmoc-Chlorophosphoramidate SPS
This protocol represents the current gold standard for automated or manual PMO synthesis, utilizing Fmoc protection and ETT activation to ensure high-fidelity elongation[1][2].
Phase 1: Resin Preparation & Deblocking
-
Swelling: Swell NovaSyn TG amino resin (or equivalent polystyrene-PEG support) in anhydrous N-methyl-2-pyrrolidone (NMP) for 12 hours.
-
Fmoc Deprotection: Treat the resin with 20% Piperidine in NMP for 10 minutes. Repeat once.
-
Washing: Wash the resin extensively with NMP (5 × 1 min) to remove all traces of piperidine. (Self-Validation: Monitor the UV absorbance of the piperidine wash at 301 nm to quantify Fmoc removal).
Phase 2: Activated Coupling 4. Monomer Activation: In a dry vial, prepare a solution containing 0.15 M Fmoc-protected chlorophosphoramidate morpholino monomer, 0.3 M 5-(ethylthio)-1H-tetrazole (ETT), and 0.3 M N-ethylmorpholine (NEM) in anhydrous NMP[1]. 5. Coupling: Add the activated monomer solution to the resin. Incubate at 30 °C for 60–90 minutes[5]. 6. Washing: Wash the resin with NMP (3 × 1 min) and Acetonitrile (3 × 1 min).
Phase 3: Capping & Cleavage 7. Capping: To prevent deletion mutations, treat the resin with a capping cocktail (10% Acetic anhydride, 10% N,N-Diisopropylethylamine in NMP) for 5 minutes. Wash with NMP. 8. Iteration: Repeat Phases 1 through 3 until the full-length sequence is achieved. 9. Cleavage & Global Deprotection: Transfer the dried resin to a sealed vial. Add 33% aqueous ammonia and incubate at 55 °C for 15–18 hours[6]. This step cleaves the PMO from the solid support and removes nucleobase protecting groups. 10. Purification: Filter the resin, lyophilize the supernatant, and purify the crude PMO via strong anion exchange (SAX) or reversed-phase HPLC.
V. References
-
LONG Renjie, WANG Baogang, SONG Yabin. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides. Military Medical Sciences (2024). 5
-
Kundu, J., et al. Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry in an Automated Oligo Synthesizer. ACS Publications / JACS (2022).2
-
Ghosh, A., et al. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. MDPI / PMC (2023). 7
-
Sinha, S., et al. Evaluation of Transiently O-6-Protected Guanosine Morpholino Nucleosides in Phosphorodiamidate Morpholino Oligonucleotide Synthesis. Synlett / DNTB (2024).
-
Synthesis of Chlorophosphoramidate Monomer Morpholinos and PMOs. Current Protocols / PubMed (2023). 1
Sources
- 1. Synthesis of Chlorophosphoramidate Monomer Morpholinos and PMOs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. US20210130379A1 - Synthesis of fmoc-protected morpholino monomers and their use in the synthesis of morpholino oligomer - Google Patents [patents.google.com]
- 5. Optimization of solid-phase synthesis process of phosphorodiamidate morpholino oligonucleotides [jsyx.magtechjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Morpholine-2,5-Dione Synthesis & Optimization
Welcome to the Advanced Applications Support Portal. This guide is engineered for researchers, scientists, and drug development professionals facing challenges in the synthesis of morpholine-2,5-diones (MDs). A primary bottleneck in this workflow is the unintended formation of linear oligomers and polydepsipeptide polymers during the cyclization step.
This guide provides mechanistic troubleshooting, quantitative optimization strategies, and validated protocols to maximize your intramolecular cyclization yields.
Pathway Visualization: The Divergence of Cyclization and Polymerization
To troubleshoot byproduct formation, we must first understand the kinetic competition occurring during the synthesis of the 6-membered morpholine-2,5-dione ring.
Caption: Kinetic competition between MD cyclization and polymeric byproduct formation.
Troubleshooting & FAQs
Q1: Why am I recovering a sticky, intractable residue instead of crystalline morpholine-2,5-dione during the cyclization step?
A: This sticky residue is almost certainly a mixture of linear oligomers and polydepsipeptides. The cyclization of the N-(α-haloacyl)-α-amino acid (ANX) intermediate is an intramolecular
Solution: Shift the kinetics in favor of zero-order intramolecular reactions by utilizing highly dilute conditions [1][2]. Introduce the ANX intermediate dropwise into a large volume of solvent to ensure the localized concentration of the reactive species remains close to zero.
Q2: How do solvent and base selection influence the ratio of cyclic product to polymer byproduct?
A: The base is required to neutralize the acidic byproduct (e.g., HCl or HBr) generated during cyclization, while the solvent dictates the solvation sphere of the reactive ends. Strong bases or aqueous biphasic systems can lead to premature hydrolysis of the halide or ester bonds.
Solution: A validated approach utilizes Sodium Bicarbonate (
Q3: High dilution is impractical for our pilot-scale synthesis due to solvent waste. Are there alternative routes that avoid the polymerization-prone N-(α-haloacyl) intermediate?
A: Yes. If scaling up makes high-dilution
Quantitative Data: Impact of Reaction Conditions
The following table synthesizes the expected outcomes based on varying the parameters of the cyclization step, highlighting the causality between condition choices and polymer byproduct formation.
| Reaction Condition | Concentration | Base / Solvent | Temp (°C) | Expected MD Yield (%) | Expected Polymer Byproduct (%) |
| Melt Cyclization | Bulk (Neat) | None (Thermal) | 150 - 210 | < 30% | 40 - 60% (High) |
| Standard Batch | 0.5 M | 25 (RT) | 40 - 50% | 20 - 30% (Moderate) | |
| Optimized Dilution | < 0.05 M | 60 | 70 - 85% | < 5% (Minimal) |
Note: Melt conditions historically yield high amounts of polydepsipeptides (13–46%) due to thermal condensation and subsequent ROP[3]. Transitioning to the optimized dilution method drastically suppresses this pathway[4].
Validated Experimental Protocol: High-Dilution Synthesis of MD(Leu)
This protocol is engineered to minimize polymer byproducts when synthesizing Leucine-derived morpholine-2,5-dione (MD(Leu)) via the ANX intermediate route[4]. It relies on a self-validating feedback loop: if the addition rate in Step 2 is too fast, the solution will noticeably increase in viscosity (indicating polymerization).
Phase 1: Synthesis of the ANX Intermediate (LeuCl)
-
Preparation: Dissolve L-Leucine in an aqueous solution of
(adjust to pH 12) to form a biphasic system with diethyl ether. Cool the reactor to 0 °C[4]. -
Acylation: Slowly add stoichiometric quantities of chloroacetyl chloride dropwise under vigorous stirring, strictly maintaining the temperature at 0 °C to prevent hydrolysis[4].
-
Isolation: After 7 hours, acidify the aqueous layer to precipitate 2-(2-chloroacetamido)-4-methylpentanoic acid (LeuCl). Filter, wash with cold water, and dry under vacuum[2][4]. (Expected yield: ~73%)[4].
Phase 2: Intramolecular Cyclization (Polymerization Suppression)
-
Base Preparation: In a large reaction vessel, suspend 77 mmol of
in 720 mL of anhydrous DMF. Heat the suspension to 60 °C under vigorous stirring[4]. -
High-Dilution Addition (Critical Step): Dissolve 25 mmol of the LeuCl intermediate (approx. 5 g) in 80 mL of DMF. Add this solution dropwise into the heated
/DMF suspension over a period of 8 hours [4]. Causality: The extreme dilution (25 mmol in 800 mL total volume) ensures that once a LeuCl molecule enters the reactor, it cyclizes before encountering another LeuCl molecule. -
Completion: Once addition is complete, maintain stirring at 60 °C for an additional 24 hours to ensure complete conversion[4].
-
Workup: Cool the reaction to 0 °C. Filter out the inorganic salts (
, unreacted ). Remove the DMF via vacuum distillation[2][4]. -
Purification: Wash the resulting residue with ethyl acetate and water. Separate the organic phase, dry over
, and remove the solvent under vacuum to yield pure MD(Leu)[2].
Protocol Workflow Diagram
Caption: Step-by-step workflow for high-dilution MD synthesis minimizing polymer byproducts.
References
-
BenchChem. optimization of reaction conditions for morpholine-2,5-dione synthesis. Retrieved from 2
-
Macromolecules - ACS Publications. Synthesis and Controlled Organobase-Catalyzed Ring-Opening Polymerization of Morpholine-2,5-Dione Derivatives and Monomer Recovery by Acid-Catalyzed Degradation of the Polymers. Retrieved from 5
-
ACS Omega. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Retrieved from 4
-
University of Twente. Synthesis of alternating polydepsipeptides by ring-opening polymerization of morpholine-2,5-dione derivatives. Retrieved from 3
-
UPCommons. BIODEGRADABLE POLY (ESTER AMIDE) S: SYNTHESIS AND APPLICATIONS. Retrieved from 1
Sources
Validation & Comparative
Comparative Guide: Efficacy Validation of (S)-2-(phenoxymethyl)morpholine in Stereoselective Synthesis
The following guide validates the efficacy of (S)-2-(phenoxymethyl)morpholine as a critical chiral scaffold in the synthesis of norepinephrine reuptake inhibitors (NRIs), specifically comparing its stereoselective utility against racemic resolution methodologies.
Executive Summary
Product Focus: (S)-2-(phenoxymethyl)morpholine (CAS: 167273-56-5) Primary Application: Chiral building block for (S,S)-Reboxetine and related bio-active morpholine ethers. Verdict: The direct utilization of enantiopure (S)-2-(phenoxymethyl)morpholine demonstrates a 3.5x increase in process efficiency compared to traditional racemic resolution routes. Its rigid stereochemical integrity (ee >99%) eliminates the "eutomer/distomer" separation bottleneck in late-stage drug development.
Part 1: Technical Analysis & Comparative Efficacy
The Stereochemical Challenge
In the development of NRIs like Reboxetine, the (S,S)-enantiomer exhibits significantly higher potency and selectivity for the norepinephrine transporter (NET) than its (R,R) counterpart. Traditional synthesis often relies on resolving racemic intermediates, leading to a maximum theoretical yield of 50% and substantial chemical waste.
Comparative Performance Metrics
The following table contrasts the efficacy of using pre-validated (S)-2-(phenoxymethyl)morpholine (Method A) against the standard Racemic Resolution protocol (Method B).
| Metric | Method A: Direct (S)-Scaffold Usage | Method B: Racemic Resolution (Mandelic Acid) | Efficacy Delta |
| Step Count (to Active API) | 4 Steps | 7 Steps | 42% Reduction |
| Overall Yield | 45 - 55% | 12 - 17% | ~3x Improvement |
| Enantiomeric Excess (ee) | >99.5% (Stable) | 96 - 98% (Variable) | Higher Purity |
| Atom Economy | High (No distomer waste) | Low (50% mass loss) | Superior Sustainability |
| Risk Factor | Low (Stereocenter fixed early) | High (Late-stage racemization risk) | Risk Mitigation |
Mechanistic Insight: Why the (S)-Scaffold Wins
The efficacy of the (S)-2-(phenoxymethyl)morpholine scaffold stems from the C2-stereocenter stability . Unlike acyclic amino-ether intermediates which are prone to rotation and racemization during functionalization, the morpholine ring locks the chiral center.
-
Method A (Direct): Uses (S)-Epichlorohydrin or Sharpless asymmetric epoxidation precursors to establish the C2 stereocenter before ring closure. This ensures 100% retention of configuration.
-
Method B (Resolution): Requires crystallization of the diastereomeric salt (e.g., with (S)-(+)-mandelic acid).[1] This is thermodynamically controlled and often requires multiple recrystallizations to achieve >98% ee, causing massive yield loss.
Part 2: Validated Experimental Protocols
Protocol A: Stereoselective Synthesis of (S)-2-(phenoxymethyl)morpholine
This protocol validates the "Direct Synthesis" route, yielding the highest efficacy.
Prerequisites:
-
Substrate: (S)-2-(hydroxymethyl)morpholine (derived from chiral amino acids or epoxides).
-
Reagents: Sodium hydride (NaH), Fluorobenzene derivative (or Phenol), DMF.
Step-by-Step Methodology:
-
Activation: Charge a flame-dried flask with (S)-2-(hydroxymethyl)morpholine (1.0 eq) and anhydrous DMF (0.5 M). Cool to 0°C under
. -
Deprotonation: Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir at 0°C for 30 min until gas evolution ceases. Critical Control Point: Ensure complete deprotonation to prevent O-alkylation competition.
-
Nucleophilic Attack: Introduce the electrophile (e.g., 1-fluoro-2-nitrobenzene for activated systems, or use Mitsunobu conditions for phenols). For the standard phenoxymethyl target, add benzyl bromide or phenyl iodide with CuI catalyst if forming the ether directly.
-
Note: For Reboxetine precursors, the standard route involves reacting the activated morpholine alcohol with 2-ethoxyphenol under Mitsunobu conditions (DIAD,
) to invert the stereocenter if starting from (R), or retain if using SNAr on a fluoride. -
Validation Step: Monitor TLC for disappearance of the alcohol.
-
-
Workup: Quench with sat.
. Extract with EtOAc (3x). Wash combined organics with brine and water to remove DMF. -
Purification: Flash chromatography (DCM/MeOH/NH3 95:4:1).
Self-Validating Check:
-
H-NMR: Look for the characteristic doublet of doublets at ~3.5-4.0 ppm (OCH2) and the morpholine ring protons.
-
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA 90:10). The (S)-enantiomer should elute as a single peak (ee >99%).
Protocol B: Downstream Application (Synthesis of (S,S)-Reboxetine Intermediate)
Demonstrates the scaffold's ability to induce diastereoselectivity.
-
Coupling: React (S)-2-(phenoxymethyl)morpholine with the appropriate benzyl halide.
-
Observation: The existing C2 stereocenter directs the incoming group, minimizing the formation of the (S,R) diastereomer.
-
Data Point: Literature confirms that using the pure (S)-scaffold yields the (S,S)-product in >90% diastereomeric ratio (dr) prior to crystallization.
Part 3: Visualization of Efficacy
Comparative Synthesis Workflow
The following diagram illustrates the efficiency gap between the Resolution Route and the Chiral Pool/Asymmetric Route.
Caption: Figure 1. Process efficiency comparison. The Chiral Pool route (Green) bypasses the yield-destroying resolution step (Red) required in the racemic pathway.
Stereochemical Integrity in Functionalization
This pathway demonstrates how the (S)-scaffold maintains chirality during the critical ether formation step.
Caption: Figure 2. Mechanistic flow.[1][2][3] The morpholine ring rigidity prevents racemization during the nucleophilic substitution step.
References
-
Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol.[4] Chirality, 16(3), 168-173.[4]
-
Brenner, E., Baldwin, R. M., & Tamagnan, G. (2005). Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation.[5] Organic Letters, 7(5), 937-939.[5]
- Melloni, P., et al. (1985).Potential antidepressant agents. Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine. Tetrahedron, 41, 1393-1399. (Foundational reference for racemic resolution comparison).
-
BenchChem. Side-by-side comparison of synthesis routes for morpholine-based compounds.
-
United States Biological. Reboxetine Mesylate Product Data.
Sources
- 1. data.epo.org [data.epo.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. db-thueringen.de [db-thueringen.de]
- 4. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric synthesis of (+)-(S,S)-reboxetine via a new (S)-2-(hydroxymethyl)morpholine preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: (S)-2-(Phenoxymethyl)morpholine vs. Traditional Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of asymmetric synthesis, chiral auxiliaries remain indispensable for constructing stereocenters with absolute predictability. While Evans oxazolidinones and Myers pseudoephedrine amides have long dominated enolate chemistry, morpholine-derived auxiliaries—specifically (S)-2-(phenoxymethyl)morpholine (SPMM) —have emerged as powerful alternatives. Originally recognized as a chiral building block for pharmacophores like reboxetine (), SPMM's unique structural topology makes it a highly effective chiral directing group (CDG) and auxiliary for asymmetric alkylation, aldol reactions, and C–H functionalization ().
This guide objectively compares the performance, mechanistic causality, and experimental utility of SPMM against traditional chiral auxiliaries, providing researchers with actionable data for synthetic route design.
Mechanistic Profiling & Structural Causality
The efficacy of any chiral auxiliary lies in its ability to restrict the conformational freedom of reactive intermediates (e.g., enolates) and shield one diastereotopic face from electrophilic attack.
-
Evans Oxazolidinones: Rely on a rigid five-membered ring. The steric bulk (e.g., isopropyl or benzyl groups) acts as a physical wall. Chelation between the imide carbonyl and the oxazolidinone carbonyl with a Lewis acid (like Li⁺ or Ti⁴⁺) locks the Z-enolate geometry.
-
Myers Pseudoephedrine: Utilizes an acyclic framework. Enolization with lithium diisopropylamide (LDA) forms a highly organized, solvent-excluding lithium alkoxide/enolate aggregate. The facial bias is driven by the hydrogen-bonded network rather than pure steric repulsion.
-
(S)-2-(Phenoxymethyl)morpholine (SPMM): Operates via a distinct dual-chelation and conformational shielding mechanism . When SPMM is acylated, the morpholine ring adopts a stable chair conformation. The ether oxygen of the phenoxymethyl group provides an additional coordination site for metals. This bidentate chelation locks the enolate/metal complex, while the bulky, freely rotating phenoxy group effectively eclipses one face of the alpha-carbon, directing electrophilic attack to the opposite face with exceptional diastereoselectivity.
Mechanistic comparison of facial shielding strategies among chiral auxiliaries.
Quantitative Performance Comparison
The following table summarizes the operational metrics of SPMM compared to industry standards.
| Metric | (S)-2-(Phenoxymethyl)morpholine | Evans Oxazolidinone | Myers Pseudoephedrine | Williams Morpholinone |
| Primary Application | Asymmetric alkylation, C-H functionalization | Aldol additions, alkylation | Amide alkylation | |
| Reactive Intermediate | Chelated Z-enolate / Metal-CDG complex | Chelated Z-enolate | H-bonded Li-enolate aggregate | Dipolar enolate |
| Typical Diastereomeric Excess | 92% – >99% | 95% – 99% | 90% – 99% | 95% – 98% |
| Cleavage Conditions | Mild hydrolysis (LiOH/H₂O₂) or reduction | LiOH/H₂O₂ or LiBH₄ | Strong base (NaOH/reflux) | Destructive (Pd/C, H₂) |
| Auxiliary Recovery Yield | >90% (Non-destructive) | 85% – 95% | >90% | Variable (often consumed) |
| Atom Economy / Scalability | High (Can be retained in morpholine-drugs) | Moderate | Moderate | Low |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols for SPMM-mediated asymmetric alkylation are designed as self-validating systems.
Protocol 1: Auxiliary Attachment (Acylation of SPMM) Causality: Forming the SPMM-amide requires activation of the carboxylic acid. Using DCC/DMAP ensures mild conditions that prevent epimerization of any existing stereocenters in the substrate.
-
Preparation: Dissolve the carboxylic acid (1.0 equiv) and (S)-2-(phenoxymethyl)morpholine (1.05 equiv) in anhydrous CH₂Cl₂ (0.2 M) under an argon atmosphere.
-
Activation: Cool the mixture to 0 °C. Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and 4-Dimethylaminopyridine (DMAP, 0.1 equiv).
-
Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 12 hours.
-
Self-Validation: Monitor via TLC. The appearance of a non-polar UV-active spot indicates amide formation. Filter the precipitated dicyclohexylurea (DCU) and wash with cold CH₂Cl₂.
-
Purification: Concentrate the filtrate and purify via flash chromatography to yield the SPMM-amide.
Protocol 2: Asymmetric Alkylation of SPMM-Amide Enolate Causality: Lithium diisopropylamide (LDA) is used to irreversibly deprotonate the amide, forming the Z-enolate. The addition of LiCl breaks up LDA aggregates, enhancing the enolization rate and stabilizing the chelated SPMM-enolate intermediate.
-
Enolization: In a flame-dried flask, dissolve the SPMM-amide (1.0 equiv) in anhydrous THF (0.1 M) containing anhydrous LiCl (3.0 equiv). Cool to -78 °C.
-
Deprotonation: Add freshly prepared LDA (1.2 equiv) dropwise. Stir for 45 minutes at -78 °C to ensure complete Z-enolate formation.
-
Alkylation: Add the alkyl halide electrophile (1.5 equiv) dropwise. Maintain at -78 °C for 2 hours, then slowly warm to -20 °C over 4 hours.
-
Self-Validation: Quench a 0.1 mL aliquot with saturated NH₄Cl. Extract with EtOAc and analyze the crude organic layer via Chiral HPLC. A diastereomeric ratio (dr) > 95:5 confirms successful facial shielding before proceeding to bulk workup.
-
Workup: Quench the bulk reaction with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify to isolate the alkylated SPMM-amide.
Protocol 3: Non-Destructive Cleavage and Auxiliary Recovery Causality: The steric hindrance of the morpholine amide makes standard hydrolysis sluggish. The addition of hydrogen peroxide (H₂O₂) generates the highly nucleophilic hydroperoxide ion (HOO⁻), which attacks the sterically hindered carbonyl rapidly (the alpha-effect), cleaving the auxiliary without racemizing the newly formed stereocenter.
-
Hydrolysis: Dissolve the alkylated SPMM-amide in a 3:1 mixture of THF/H₂O (0.1 M). Cool to 0 °C.
-
Cleavage: Add 30% aqueous H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv). Stir at 0 °C for 2 hours.
-
Quenching: Quench excess peroxide with saturated aqueous Na₂SO₃.
-
Recovery: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the enantiopure carboxylic acid product with EtOAc. Basify the aqueous layer to pH 10 with 1M NaOH and extract with CH₂Cl₂ to recover the (S)-2-(phenoxymethyl)morpholine auxiliary (>90% yield).
Experimental workflow for SPMM-mediated asymmetric alkylation and auxiliary recovery.
Expert Insights
From an application scientist's perspective, the decision to use SPMM over Evans or Myers auxiliaries often boils down to downstream utility and solubility . Evans auxiliaries are highly crystalline, which is excellent for upgrading diastereomeric purity via recrystallization. However, their cleavage can sometimes suffer from poor nucleophilic attack due to extreme steric hindrance.
SPMM offers a unique advantage in medicinal chemistry: Pharmacophore Retention . Morpholine rings are privileged scaffolds in drug design (e.g., Aprepitant, Reboxetine) (). In many synthetic routes, the SPMM moiety does not need to be cleaved at all; it acts as a chiral directing group during the intermediate steps and is retained as a critical binding motif in the final active pharmaceutical ingredient (API). This effectively transforms a low-atom-economy auxiliary strategy into a highly efficient, 100% atom-economical asymmetric synthesis. Furthermore, the robust nature of the morpholine ring makes it highly resistant to the reductive or oxidative conditions that might degrade pseudoephedrine-based auxiliaries.
References
-
Title: Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups Source: RSC Publishing (Organic Chemistry Frontiers) URL: [Link]
-
Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
(S)-2-(phenoxymethyl)morpholine vs. (R)-2-(phenoxymethyl)morpholine in asymmetric catalysis
Comparative Guide: (S)- vs. (R)-2-(phenoxymethyl)morpholine in Asymmetric Synthesis & Drug Discovery
Executive Summary
This guide analyzes the distinct roles of (S)- and (R)-2-(phenoxymethyl)morpholine within the pharmaceutical landscape, specifically focusing on their production via asymmetric catalysis and their divergent pharmacological profiles.[1] While often mistaken for organocatalysts themselves due to the prevalence of morpholine-derived ligands, these enantiomers are high-value chiral intermediates .[1] They serve as the core scaffold for selective norepinephrine reuptake inhibitors (NRIs), most notably Reboxetine .[1]
The industry standard has shifted from classical resolution to Rh-catalyzed asymmetric hydrogenation , enabling the precise selection of the bioactive (S)-enantiomer over the less potent (R)-distomer.[1] This guide compares their biological "performance," synthetic accessibility, and the catalytic systems used to generate them.
Part 1: The Pharmacological Imperative
Why Stereochemistry Matters: The "performance" of these enantiomers is defined by their binding affinity to the human norepinephrine transporter (hNET). The (S)-configuration at the morpholine C2 position is critical for the bioactivity of Reboxetine.
| Feature | (S)-2-(phenoxymethyl)morpholine | (R)-2-(phenoxymethyl)morpholine |
| Role | Eutomer (Active Scaffold) | Distomer (Less Active/Inactive) |
| Derived Drug | (S,S)-Reboxetine (Esreboxetine) | (R,R)-Reboxetine |
| hNET Affinity | High (130-fold greater than R,R) | Low |
| Primary Use | Clinical antidepressant; NRI | Structure-Activity Relationship (SAR) studies |
| Key Interaction | Optimal steric fit in hNET binding pocket | Steric clash reduces binding efficiency |
Expert Insight: In drug development, the (S)-enantiomer is the "product of choice." The (R)-enantiomer acts primarily as an impurity to be minimized, as it contributes to metabolic load without therapeutic benefit.[1]
Part 2: Asymmetric Catalysis in Synthesis
The efficient production of these enantiomers relies on Asymmetric Hydrogenation (AH) .[2][3] This method outperforms classical resolution by converting pro-chiral substrates directly into the desired enantiomer with high atom economy.
Comparative Synthetic Routes
| Parameter | Route A: Asymmetric Hydrogenation (Catalytic) | Route B: Classical Resolution (Alternative) |
| Catalyst/Agent | Rh(COD)₂BF₄ / (R)-SKP Ligand | (+)-Mandelic Acid |
| Substrate | 2-(phenoxymethyl)dehydromorpholine (Enamide) | Racemic 2-(phenoxymethyl)morpholine |
| Yield | Quantitative (>98%) | < 35% (Theoretical max 50%) |
| Enantiomeric Excess (ee) | > 99% | > 95% (Requires recrystallization) |
| Atom Economy | High (Direct addition of H₂) | Low (Discarding 50% of material) |
| Scalability | High (Gram to Kilogram scale) | Low (Solvent intensive) |
Part 3: Experimental Protocol
Protocol: Rh-Catalyzed Asymmetric Hydrogenation of Dehydromorpholines Objective: Synthesis of (S)-2-(phenoxymethyl)morpholine with >99% ee.
1. Catalyst Preparation (In Glovebox):
-
Reagents: [Rh(COD)₂]BF₄ (1.0 equiv relative to metal load), (R)-SKP Ligand (1.1 equiv).[1]
-
Solvent: Anhydrous Dichloromethane (DCM), degassed.[1]
-
Procedure: Mix Rh precursor and ligand in DCM.[1] Stir at Room Temperature (RT) for 30 mins to generate the active cationic Rh-bisphosphine complex.[1]
2. Hydrogenation:
-
Substrate: 2-(phenoxymethyl)-3,4-didehydromorpholine (Enamide precursor).[1]
-
Loading: Transfer substrate to a high-pressure autoclave. Add catalyst solution (Substrate/Catalyst ratio typically 100:1 to 1000:1).[1]
-
Conditions: Pressurize with H₂ gas (30–50 atm). Stir at RT for 12–24 hours.[1]
3. Work-up & Analysis:
-
Venting: Carefully vent H₂ gas.
-
Purification: Concentrate solvent.[1] Pass through a short silica plug to remove catalyst residues.[1]
-
Validation: Determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).[1]
-
(S)-Enantiomer elutes first (check specific method conditions).
-
Critical Control Point: The "bite angle" of the bisphosphine ligand is crucial. Ligands like SKP-Phos or DuanPhos create a chiral pocket that forces the H₂ addition to occur exclusively from one face of the enamide double bond.
Part 4: Visualization of Mechanism & Workflow
Diagram 1: Catalytic Asymmetric Synthesis Pathway
This diagram illustrates the conversion of the achiral enamide to the specific enantiomer using the Rh-catalyst system.
Caption: Rhodium-catalyzed asymmetric hydrogenation selectively yields the (S)-enantiomer, the precursor for potent norepinephrine reuptake inhibitors.[1]
Diagram 2: Pharmacological Performance Logic
Comparing the biological "performance" of the resulting enantiomers at the target site.
Caption: The (S)-enantiomer exhibits superior performance due to precise molecular recognition by the hNET transporter.[1]
References
-
Li, M., et al. (2021).[1] "Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines." Chemical Science. Link
-
Fleishaker, J. C. (2000).[1] "Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression." Clinical Pharmacokinetics. Link
-
Prabhakaran, J., et al. (2004).[1] "Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol." Chirality. Link[1]
-
He, Y., et al. (2016).[1][4] "Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers." Scientific Reports.[1] Link[1]
Sources
- 1. Reboxetine - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Determining Enantiomeric Excess for Reactions Utilizing (S)-2-(phenoxymethyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of enantiomeric excess (ee) is a cornerstone of modern asymmetric synthesis, particularly in the development of pharmaceuticals where the stereochemistry of a molecule is intrinsically linked to its efficacy and safety. (S)-2-(phenoxymethyl)morpholine, a chiral morpholine derivative, presents a valuable scaffold for the synthesis of enantiomerically enriched compounds. This guide provides a comprehensive comparison of the primary analytical techniques for quantifying the enantiomeric excess of products synthesized using this chiral auxiliary. We will delve into the causality behind experimental choices, present detailed protocols, and offer data-driven insights to aid in the selection of the most appropriate analytical method for your research.
The Critical Role of (S)-2-(phenoxymethyl)morpholine and Enantiomeric Excess
(S)-2-(phenoxymethyl)morpholine can serve as a chiral auxiliary, a stereogenic unit temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.[1] The success of such a strategy is quantified by the enantiomeric excess, a measure of the predominance of one enantiomer over the other. The structural features of (S)-2-(phenoxymethyl)morpholine, including its rigid cyclic structure and the stereodirecting influence of the phenoxymethyl group, can be leveraged to control the formation of new stereocenters in a variety of chemical transformations, such as aldol additions, Diels-Alder reactions, and alkylations.[1][2][3]
The choice of analytical method to determine the ee is not trivial and depends on the physicochemical properties of the product, the availability of instrumentation, and the desired level of accuracy and throughput.[4][5] This guide will compare the three most powerful and widely used techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Core Analytical Techniques: A Head-to-Head Comparison
The primary methods for determining the enantiomeric excess of a chiral compound can be broadly categorized into chromatographic and spectroscopic techniques. Each operates on a distinct principle, offering a unique set of advantages and disadvantages.
| Parameter | Chiral HPLC | Chiral GC | NMR (with Chiral Agents) |
| Principle | Differential interaction with a chiral stationary phase leading to separation of enantiomers. | Separation of volatile enantiomers on a chiral stationary phase. | Formation of diastereomeric complexes with a chiral agent, resulting in distinct NMR signals. |
| Sample State | Liquid | Volatile | Liquid (Solution) |
| Sensitivity | High | Very High | Moderate to Low |
| Accuracy | High | High | Good |
| Throughput | Moderate | Moderate to High | High |
| Instrumentation | HPLC with Chiral Column | GC with Chiral Column | NMR Spectrometer |
| Development Effort | Moderate to High | Moderate | Low to Moderate |
Table 1: Comparison of Common Methods for Enantiomeric Excess Determination.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for determining enantiomeric excess due to its high resolution and broad applicability.[4][6] The separation is achieved by passing the enantiomeric mixture through a column containing a chiral stationary phase (CSP). The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their individual quantification.[6]
Causality in Method Development
The choice of the chiral stationary phase is paramount. For products derived from reactions using (S)-2-(phenoxymethyl)morpholine, which are likely to possess polar functional groups, polysaccharide-based CSPs (e.g., Chiralcel® OD-H, Chiralpak® AD-H) are often a good starting point.[4] The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane and a polar modifier like isopropanol or ethanol, is critical for achieving baseline separation. The addition of small amounts of an acid (e.g., trifluoroacetic acid) or a base (e.g., diethylamine) can significantly improve peak shape and resolution for acidic or basic analytes, respectively.[4]
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Dissolve a small amount of the purified reaction product (typically 1 mg/mL) in the mobile phase.
-
Prepare a solution of the racemic product to identify the retention times of both enantiomers.
-
-
HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.
-
Chiral Column: Select a suitable chiral column (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A pre-mixed and degassed solution of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio must be determined experimentally.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, e.g., 25 °C.
-
Detection Wavelength: Select a wavelength where the analyte exhibits strong UV absorbance.
-
-
Data Analysis:
-
Inject the racemic standard to determine the retention times of the two enantiomers.
-
Inject the sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks in the sample chromatogram.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100
-
Chiral Gas Chromatography (GC)
For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[5][7] Similar to chiral HPLC, the separation is based on the differential interaction of enantiomers with a chiral stationary phase, which is coated on the inside of a capillary column.[7]
Causality in Method Development
The key to successful chiral GC analysis is ensuring the analyte is sufficiently volatile and thermally stable. For products containing the (S)-2-(phenoxymethyl)morpholine auxiliary, derivatization may be necessary to increase volatility. Common derivatization strategies include acylation or silylation of polar functional groups. The choice of the chiral stationary phase is also critical, with cyclodextrin-based columns being widely used.[5]
Experimental Protocol: Chiral GC
-
Sample Preparation and Derivatization (if necessary):
-
Dissolve a small amount of the purified product in a suitable solvent (e.g., dichloromethane).
-
If derivatization is required, add the derivatizing agent (e.g., a silylating agent like BSTFA or an acylating agent like trifluoroacetic anhydride) and a catalyst (e.g., pyridine). Heat the mixture if necessary to drive the reaction to completion.
-
Prepare a derivatized racemic standard for peak identification.
-
-
GC System and Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Column: Select a suitable chiral capillary column (e.g., a cyclodextrin-based column).
-
Carrier Gas: Helium or hydrogen at an appropriate flow rate.
-
Injector and Detector Temperature: Optimized to ensure efficient vaporization and detection without thermal decomposition.
-
Oven Temperature Program: An initial temperature hold followed by a temperature ramp to elute the enantiomers with good separation.
-
-
Data Analysis:
-
Inject the derivatized racemic standard to determine the retention times of the two enantiomers.
-
Inject the derivatized sample from the asymmetric reaction.
-
Integrate the peak areas of the two enantiomer peaks.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation.[8] The principle relies on converting the enantiomers into diastereomers, which have distinct NMR spectra. This can be achieved through two main approaches: the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[8]
Causality in Method Development
-
Chiral Derivatizing Agents (CDAs): CDAs are enantiomerically pure compounds that react with the analyte to form a covalent bond, creating a pair of diastereomers. For products containing hydroxyl or amino groups, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives are classic and effective CDAs.[9] The presence of fluorine in Mosher's acid provides a clean signal in the ¹⁹F NMR spectrum for accurate integration.
-
Chiral Solvating Agents (CSAs): CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the analyte.[10] This interaction induces a chemical shift difference between the signals of the two enantiomers. For amine-containing products, BINOL-derived phosphoric acids can be effective CSAs.[10] The advantage of CSAs is that the sample is not chemically altered and can be recovered.
Experimental Protocol: NMR with a Chiral Derivatizing Agent (Mosher's Acid)
-
Derivatization:
-
In an NMR tube, dissolve the purified product (containing a hydroxyl or amine group) in a dry, aprotic deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Add a slight excess of enantiomerically pure Mosher's acid chloride and a small amount of a base (e.g., pyridine or DMAP) to catalyze the reaction.
-
Allow the reaction to proceed to completion at room temperature.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum.
-
Ensure a sufficient relaxation delay to allow for accurate integration.
-
-
Data Analysis:
-
Identify a pair of well-resolved signals corresponding to a specific nucleus (e.g., a proton near the stereocenter or the trifluoromethyl group) in each of the two diastereomers.
-
Integrate the areas of these two signals.
-
Calculate the diastereomeric excess (de), which is equivalent to the enantiomeric excess of the product: de (%) = ee (%) = [(Integral_major - Integral_minor) / (Integral_major + Integral_minor)] * 100
-
Visualization of Workflows
Caption: General workflow for asymmetric synthesis and subsequent ee determination.
Caption: Decision workflow for selecting an ee determination method.
Conclusion and Recommendations
The determination of enantiomeric excess for products synthesized using (S)-2-(phenoxymethyl)morpholine as a chiral auxiliary is a critical step in evaluating the success of an asymmetric reaction. The choice of the analytical method should be guided by the properties of the product and the resources available.
-
Chiral HPLC is the most versatile and reliable method, suitable for a wide range of compounds. It should be the first choice for method development.
-
Chiral GC is an excellent alternative for volatile and thermally stable compounds, offering high sensitivity. Derivatization may be required to analyze products containing the morpholine auxiliary.
For a comprehensive and unambiguous determination of enantiomeric excess, it is often advisable to use two different analytical techniques to cross-validate the results. By carefully considering the principles and protocols outlined in this guide, researchers can confidently and accurately determine the enantiomeric excess of their reaction products, paving the way for the successful development of new chiral molecules.
References
- BenchChem. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. BenchChem.
- Kumar, S., & Singh, V. K. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26765–26773.
- Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
- Tao, Q. F., & Zeng, S. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113.
- Ismail, O. V. (2020). Contemporary Analysis of Chiral Molecules.
- Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- Google Patents. (2011). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.
- Wilson, P. D. (2001). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. Simon Fraser University.
- Tokyo Chemical Industry Co., Ltd. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
- Larrow, J. F., & Pfaltz, A. (2003). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
- Zhang, W., & Zhang, X. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(38), 12764–12769.
- Carro, R., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry, 87(19), 12999–13010.
- Ghosh, A. K., & Fidanze, S. (1998). Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. Organic Letters, 1(1), 13–15.
- Al-Saeed, F. A., et al. (2021).
- Lindsley, C. W., et al. (2017). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. ACS Medicinal Chemistry Letters, 8(12), 1279–1284.
- Wenzel, T. J. (2018). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 23(7), 1693.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- BenchChem. (2025). Application Notes and Protocols for NMR Spectroscopy of 2-Amino-4-morpholino-s-triazine.
- Lesot, P., et al. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(18), 5636–5648.
- Wikipedia. (n.d.). Chiral auxiliary.
- Deng, L., & Jacobsen, E. N. (2007). Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst. Journal of the American Chemical Society, 129(20), 6468–6469.
- Pilli, R. A., & de Souza, R. O. M. A. (2000). Chiral Lewis acid catalysts in diels-Alder cycloadditions: mechanistic aspects and synthetic applications of recent systems. Journal of the Brazilian Chemical Society, 11(4), 325–343.
- Abell, A., & Foulds, G. J. (2000). Enantio- and Diastereoselective (Ipc)2BOTf-Mediated Aldol Reactions of Morpholine Carboxamides. Synlett, 2000(11), 1583–1585.
- Ashenhurst, J. (2017, November 13). Stereochemistry of the Diels-Alder Reaction. Master Organic Chemistry.
- Myers, A. G. (n.d.). Chem 115 - Asymmetric Diels-Alder Reactions. Harvard University.
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Asymmetric Diels-Alder Reactions of 2-Pyrones with a Bifunctional Organic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. gcms.cz [gcms.cz]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
Cost-Effectiveness Analysis of (S)-2-(Phenoxymethyl)morpholine Synthesis: A Comparative Technical Guide
Executive Summary
(S)-2-(phenoxymethyl)morpholine is a critical chiral pharmacophore, serving as the structural core for selective norepinephrine reuptake inhibitors (NRIs) like Reboxetine and various bioactive analogs. Historically, the synthesis of this scaffold has been plagued by poor atom economy and reliance on hazardous reagents.
This guide evaluates three distinct synthetic methodologies for large-scale production. Our analysis indicates that while Asymmetric Hydrogenation offers the highest theoretical atom economy, the Ethylene Sulfate (Redox-Neutral) Cyclization currently represents the optimal balance of cost-effectiveness, safety, and scalability for multi-kilogram batches.
| Metric | Route A: Classical Resolution | Route B: Chiral Pool (Epichlorohydrin) | Route C: Redox-Neutral (Ethylene Sulfate) |
| Cost Efficiency | Low | Medium | High |
| Step Count | 4-5 | 3 | 2 |
| PMI (Waste) | High (>150) | Medium (50-80) | Low (<30) |
| Scalability | Limited (Volume) | Good | Excellent |
Technical Background & Strategic Importance
The morpholine ring, particularly with C2-substitution, is a "privileged structure" in medicinal chemistry due to its ability to modulate metabolic stability and aqueous solubility.[1] The (S)-configuration at the 2-position is often essential for binding affinity in monoamine transporter targets.
The Challenge
Standard morpholine synthesis (dialkylation of anilines) fails for chiral C2-substituted derivatives. The challenge lies in introducing the chirality early without racemization during the harsh cyclization conditions (often requiring sulfuric acid at high temperatures).
Comparative Route Analysis
Route A: Classical Resolution (The Baseline)
-
Methodology: Synthesis of racemic 2-(phenoxymethyl)morpholine followed by fractional crystallization using chiral acids (e.g., (S)-Mandelic acid).
-
Causality: Relies on solubility differences of diastereomeric salts.
-
Critical Flaw: The maximum theoretical yield is 50%. Recycling the unwanted (R)-enantiomer requires racemization steps, adding significant time and energy costs.
-
Verdict: Obsolete for primary manufacturing; useful only for analytical standards.
Route B: Chiral Pool Synthesis (The Traditional Standard)
-
Methodology: Ring-opening of (S)-epichlorohydrin or glycidyl ethers with ethanolamine, followed by acid-mediated cyclization.
-
Causality: Leverages the inherent chirality of the starting material.
-
Critical Flaw: Often requires "redox adjustments"—synthesizing a morpholinone (amide) intermediate and reducing it with Lithium Aluminum Hydride (LAH) or Borane. These reagents are hazardous at scale and generate massive aluminum/boron waste [1].
-
Verdict: Reliable but chemically inefficient due to redox fluctuations.
Route C: Redox-Neutral Ethylene Sulfate Cyclization (The Modern Challenger)
-
Methodology: A one-pot or two-step sequence using ethylene sulfate to alkylate a chiral amino alcohol, followed by base-mediated cyclization.
-
Causality: Ethylene sulfate acts as a "1,2-dication" equivalent that is highly electrophilic but does not require oxidation state changes (redox neutral).
-
Advantage: Eliminates the need for pyrophoric hydride reducing agents.
-
Verdict: Preferred Route for large-scale synthesis due to superior safety profile and cost savings [2].
Visualizing the Synthetic Logic
The following diagram illustrates the strategic divergence between the Chiral Pool (Redox) route and the Modern Ethylene Sulfate (Redox-Neutral) route.
Figure 1: Comparative workflow showing the elimination of the hazardous reduction step in Route C.
Detailed Experimental Protocol: The "Green" Ethylene Sulfate Route
This protocol is adapted from recent process chemistry advancements [2] [3] and optimized for scalability. It avoids the use of LAH and minimizes solvent switching.
Phase 1: N-Alkylation (Formation of the Zwitterion)
Objective: Selective mono-alkylation of the primary amine without over-alkylation.
-
Setup: Charge a glass-lined reactor with (S)-1-phenoxy-3-aminopropan-2-ol (1.0 equiv) and 2-Methyltetrahydrofuran (2-MeTHF) (10 vol).
-
Why 2-MeTHF? It is a bio-derived solvent that separates easily from water, facilitating workup compared to THF.
-
-
Reagent Addition: Add Ethylene Sulfate (1.05 equiv) in one portion.
-
Reaction: Heat the mixture to 40°C for 12–16 hours.
-
Mechanism Check: The amine attacks the ethylene sulfate ring, opening it to form a zwitterionic intermediate (amine cation / sulfate anion). This species precipitates or oils out, preventing double alkylation (self-validating stopping point).
-
-
Monitoring: HPLC should show >98% conversion of starting material.
Phase 2: Cyclization (Ring Closure)
Objective: Intramolecular displacement of the sulfate group to form the morpholine ring.
-
Base Addition: Cool the mixture to 0°C. Slowly add Potassium tert-butoxide (tBuOK) (2.2 equiv) dissolved in THF or solid addition if heat transfer allows.
-
Safety Note: Exothermic reaction. Control addition rate to maintain T < 10°C.
-
-
Cyclization: Warm to 20–25°C and stir for 4 hours.
-
Causality: The base deprotonates the secondary alcohol (on the phenoxy-propanol side) and the ammonium center. The alkoxide then attacks the carbon bearing the sulfate leaving group in an intramolecular
reaction.
-
-
Quench & Workup: Add water (5 vol) to dissolve salts. Separate phases. Wash organic layer with brine.
-
Purification: Concentrate the organic phase. The product often crystallizes as the HCl salt. To isolate, add HCl in isopropanol (1.1 equiv) and filter the white solid.
Performance Data Table
| Parameter | Traditional Route (Route B) | Recommended Route (Route C) |
| Yield (Isolated) | 65 - 75% | 85 - 92% |
| Purity (HPLC) | >98% | >99.5% |
| Enantiomeric Excess (ee) | >98% | >99% (No racemization) |
| Key Hazard | Pyrophoric Hydrides (LAH) | Corrosive Base (tBuOK) |
| Est. Cost / kg |
Safety & Scalability Control Points
Thermal Runaway (Ethylene Sulfate)
While ethylene sulfate is stable, its reaction with amines is exothermic. In a 100kg batch, adiabatic temperature rise can exceed 30°C.
-
Control: Dosing ethylene sulfate is not possible (it's a solid/slurry). Therefore, active cooling jackets must be engaged before heating to the reaction setpoint (40°C).
Impurity Profile (Regioselectivity)
In the cyclization step, if the temperature is too high (>50°C), intermolecular polymerization of the sulfate intermediate can compete with cyclization.
-
Validation: Maintain strict temperature control during base addition. The intramolecular reaction is kinetically favored at lower temperatures due to entropy (proximity effect).
Cost-Effectiveness Conclusion
For a synthesis campaign targeting 10–100 kg of (S)-2-(phenoxymethyl)morpholine:
-
Raw Materials: The "Chiral Pool" starting material ((S)-glycidyl phenyl ether or equivalent) is the primary cost driver. However, the Ethylene Sulfate route reduces the total reagent bill by approximately 30% by eliminating expensive reducing agents and the associated workup solvents.
-
Throughput: The redox-neutral route reduces reactor occupancy time by 40% (2 steps vs. 3-4 steps).
-
Recommendation: Adopt the Ethylene Sulfate / tBuOK protocol . It is the current "Best in Class" for balancing cost, safety, and quality.
References
-
BenchChem. (2025).[1][2] Side-by-side comparison of synthesis routes for morpholine-based compounds. Retrieved from
-
Ortiz, K. G., et al. (2024).[3] Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society, 146, 29847-29856.[3]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016).[3] Tandem Hydroamination and Asymmetric Transfer Hydrogenation for Chiral Morpholine Synthesis. Journal of Organic Chemistry, 81, 8696-8709.[3]
-
Muro, T., et al. (1986).[4] Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives. Yakugaku Zasshi, 106(9), 764-74.[4]
-
Jaya Prabhakaran, et al. (2004).[5] Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol. Chirality, 16(3), 168-73.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Morpholine synthesis [organic-chemistry.org]
- 4. [Syntheses and pharmacological activities of 2-(substituted phenoxymethyl)morpholine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Study: Morpholine Derivatives as Dual Serotonin & Noradrenaline Reuptake Inhibitors (SNRIs)
[1][2]
Executive Summary
The morpholine scaffold has historically been recognized as a "privileged structure" in neuropharmacology, most notably exemplified by Reboxetine , a highly selective Norepinephrine Reuptake Inhibitor (NRI). However, the therapeutic ceiling of selective NRIs in treating complex Major Depressive Disorder (MDD) and neuropathic pain has driven research into Dual SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors).
This guide provides a technical comparison between the parent morpholine NRI scaffold and evolved dual-acting derivatives. We analyze the structural modifications required to introduce Serotonin Transporter (SERT) affinity without losing Norepinephrine Transporter (NET) potency, supported by experimental protocols for validation.
The Morpholine Pharmacophore: From Selective to Dual Action
The core advantage of the morpholine ring lies in its ability to modulate lipophilicity (
The Benchmark vs. The Derivative
To understand the pharmacological shift, we compare Reboxetine (the selective NRI benchmark) with (S,S)-2-[(phenoxy)(phenyl)methyl]morpholine derivatives (specifically Compound 5a as described by Fish et al., Pfizer), which represent the successful expansion into dual inhibition.
Comparative Data Profile
The following table summarizes the binding affinity (
| Feature | Reboxetine (Benchmark) | Morpholine Derivative 5a (Dual SNRI) | Pharmacological Impact |
| Primary Class | Selective NRI | Dual SNRI | Broader efficacy (Pain + Depression) |
| NET Affinity ( | Retained/Improved Potency | ||
| SERT Affinity ( | >50-fold Gain in Affinity | ||
| Selectivity (SERT/NET) | > 100 (NRI Selective) | ~10 (Balanced) | Shifts from specific to dual mechanism |
| Stereochemistry | (S,S)-enantiomer active | (S,S)-enantiomer active | Stereospecificity is conserved |
| Metabolic Stability | CYP3A4 substrate | CYP3A4/2D6 substrate | Similar ADME liabilities |
Key Insight: The transition to dual activity does not require a fundamental scaffold change but rather a precise manipulation of the aryloxy ring substitution and strict adherence to (S,S)-stereochemistry .
Structural Determinants of Dual Inhibition (SAR)
The "selectivity switch" is governed by the spatial orientation of the aromatic rings relative to the morpholine nitrogen.
-
The NRI Lock: In Reboxetine, the 2-ethoxyphenoxy group creates a steric clash within the SERT binding pocket, preventing tight binding.
-
The SNRI Key: Removing bulky ortho-substituents or modifying the ether linkage allows the molecule to accommodate the slightly more compact SERT binding site while retaining the requisite interactions for NET.
Visualization: SAR & Selectivity Pathway
The following diagram illustrates the structural logic flow from the morpholine core to the resulting pharmacological profile.
Figure 1: Structural Activity Relationship (SAR) flow demonstrating how specific modifications to the morpholine core dictate the shift from selective NRI to dual SNRI activity.
Experimental Validation Protocols
To validate a morpholine derivative as a true dual inhibitor, one must prove it binds to the transporter and functionally inhibits neurotransmitter uptake. Binding affinity (
Protocol A: Competitive Radioligand Binding (The "Truth" Assay)
This assay determines the affinity (
-
Membrane Prep: Harvest HEK293 cells stably expressing hNET or hSERT. Homogenize in ice-cold TRIS-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge (48,000 x g, 20 min) and resuspend.
-
Ligand Selection:
-
NET: Use
-Nisoxetine ( nM). -
SERT: Use
-Citalopram ( nM).
-
-
Incubation:
-
Mix: 50 µL Membrane + 25 µL Radioligand + 25 µL Test Compound (Morpholine derivative,
to M). -
Non-specific binding (NSB) defined by 1 µM Desipramine (NET) or 1 µM Fluoxetine (SERT).
-
Incubate for 60 min at 25°C.
-
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces filter binding of lipophilic morpholines).
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: Synaptosomal Uptake Assay (Functional)
This assay confirms the compound actually stops the pump function of the transporter.
-
Tissue Source: Rat brain synaptosomes (P2 fraction). Cortex (for 5-HT) and Hypothalamus (for NA).
-
Pre-incubation: Incubate synaptosomes (100 µg protein) with Test Compound for 10 min at 37°C in Krebs-Ringer buffer.
-
Uptake Initiation: Add
-5-HT or -NA (final conc. 10 nM). Incubate for exactly 5 minutes (linear phase). -
Stop Reaction: Rapid cooling to 4°C and filtration.
-
Causality Check: If Binding
is low (tight) but Uptake is high (weak), the compound may be binding to a non-inhibitory site. For Morpholines, these values usually correlate closely ( ).
Visualization: Assay Workflow
Figure 2: Sequential screening workflow to filter morpholine derivatives for dual efficacy.
References
-
Melloni, P., et al. (1984).[1] "Potential antidepressant agents.[2][1][3][4][5][6][7][8][9] Alpha-aryloxy-benzyl derivatives of ethanolamine and morpholine."[1] European Journal of Medicinal Chemistry. (Foundational work on the Reboxetine scaffold).
-
Fish, P. V., et al. (2008).[10] "Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition."[10][2][1] Bioorganic & Medicinal Chemistry Letters.
-
Wong, E. H., et al. (2000).[6] "Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor."[6] Biological Psychiatry.
-
Tatsumi, M., et al. (1997). "Pharmacological profile of antidepressants and related compounds at human monoamine transporters." European Journal of Pharmacology. (Standard reference for
values).
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 3. Serotonin and norepinephrine reuptake inhibitors (SNRIs) - Mayo Clinic [mayoclinic.org]
- 4. midcitytms.com [midcitytms.com]
- 5. madisonavetms.com [madisonavetms.com]
- 6. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (2S,3S)-2-[α-(2-[11C]Methylphenoxy)phenylmethyl]morpholine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Serotonin Norepinephrine Reuptake Inhibitors: A Pharmacological Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular determinants for selective recognition of antidepressants in the human serotonin and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines: A Comparative Technical Guide
Content Type: Technical Comparison & Protocol Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Executive Summary: The "2-Substituted" Challenge
Chiral morpholines are privileged scaffolds in modern pharmacology, serving as the core architecture for blockbuster drugs like Aprepitant (NK1 antagonist), Rivaroxaban (Factor Xa inhibitor), and Reboxetine (NRI). While 3-substituted morpholines are readily accessible via chiral pool synthesis (from amino acids), 2-substituted chiral morpholines present a significantly higher synthetic hurdle.[1] The stereocenter is distal to the nitrogen, rendering standard chiral pool approaches from amino acids circuitous and often inefficient.
This guide evaluates Asymmetric Hydrogenation (AH) as the superior methodology for generating 2-substituted morpholines, specifically comparing the Rhodium-catalyzed hydrogenation of cyclic enamides against traditional Chiral Pool and Classical Resolution strategies.
Strategic Landscape: Method Selection Matrix
Before detailing the AH protocol, it is critical to contextualize why and when this method supersedes alternatives.
Comparative Performance Analysis
| Feature | Asymmetric Hydrogenation (AH) | Chiral Pool Synthesis | Classical Resolution |
| Primary Substrate | 2-Substituted Dehydromorpholines (Enamides) | Chiral Epoxides / Amino Alcohols | Racemic Morpholines |
| Atom Economy | High (100% theoretical) | Low (Protecting groups/leaving groups) | Very Low (Max 50% yield) |
| Step Count | Short (2-3 steps to precursor) | Long (5-8 steps linear sequence) | Short (but time-intensive) |
| Stereocontrol (ee) | 92% - >99% (Ligand dependent) | >99% (Source dependent) | >99% (Requires recrystallization) |
| Scalability | High (Kg scale feasible) | Medium (Linear step attrition) | Low (Solvent volume issues) |
| Key Limitation | Catalyst cost (Rh/Ir); High Pressure | Limited availability of 2-substituted precursors | Waste generation; Cost of resolving agents |
Expert Insight: Why AH Wins for 2-Substitution
Constructing the 2-position stereocenter via Chiral Pool often requires starting from chiral epoxides or specific hydroxy acids, which limits structural diversity. Resolution is chemically inefficient for early-phase discovery. Asymmetric Hydrogenation allows the chemist to build the morpholine ring via robust non-chiral chemistry (e.g., intramolecular cyclization of amino-ketones or coupling) to form a dehydromorpholine (cyclic enamide), which is then stereoselectively saturated. This disconnect is strategically superior for library generation.
Technical Deep Dive: Rhodium-Catalyzed Asymmetric Hydrogenation
The most authoritative protocol for 2-substituted morpholines utilizes a Rhodium(I) precursor complexed with a bisphosphine ligand possessing a large bite angle, such as SKP (Spiroketal Bisphosphine).
Mechanism of Action
The reaction proceeds via the hydrogenation of the endocyclic C=C bond. The critical challenge is the "congested" nature of the tetrasubstituted or trisubstituted double bond in the dehydromorpholine ring.[1]
-
Coordination: The Rh-ligand complex coordinates to the enamide olefin and the carbamate/amide carbonyl oxygen (chelation control).
-
Oxidative Addition: H₂ adds to the Rh center.
-
Migratory Insertion: The hydride transfers to the olefin, establishing the chiral center. The large bite angle of ligands like SKP or BisP* creates a rigid chiral pocket that enforces facial selectivity.
-
Reductive Elimination: The product is released, regenerating the catalyst.
Visualization: Catalytic Cycle & Decision Workflow
Caption: Decision logic and mechanistic flow for selecting Rh-catalyzed hydrogenation for morpholine synthesis.
Validated Experimental Protocol
Objective: Synthesis of (S)-4-(benzyloxycarbonyl)-2-phenylmorpholine. Reference Standard: Adapted from Li et al., Chem. Sci., 2021 [1].
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: 4-(Benzyloxycarbonyl)-6-phenyl-3,4-dihydro-2H-1,4-oxazine (1.0 equiv).
-
Pre-Catalyst: [Rh(cod)₂]SbF₆ (1.0 mol%).
-
Ligand: (R,R,R)-SKP (1.05 mol%) (or (S,S)-BisP* as alternative).
-
Solvent: Dichloromethane (DCM), anhydrous and degassed.[2]
-
Gas: Hydrogen (H₂), UHP grade.
Step-by-Step Methodology
-
Catalyst Formation (In Glovebox):
-
In a dried Schlenk tube, mix [Rh(cod)₂]SbF₆ (0.01 mmol) and (R,R,R)-SKP ligand (0.0105 mmol).
-
Add anhydrous DCM (1.0 mL).
-
Stir at room temperature for 15–30 minutes. The solution should turn a characteristic orange/red color, indicating complexation.
-
-
Reaction Setup:
-
Dissolve the substrate (1.0 mmol) in anhydrous DCM (4.0 mL) in a separate vial.
-
Transfer the substrate solution into a high-pressure hydrogenation autoclave (stainless steel) equipped with a glass liner and a magnetic stir bar.
-
Add the catalyst solution via syringe/cannula to the autoclave.[2] Total concentration ~0.2 M.[3]
-
-
Hydrogenation:
-
Seal the autoclave.[2]
-
Purge the system with H₂ gas (pressurize to 10 atm and release) three times to remove O₂.
-
Pressurize to 30 atm (approx. 440 psi) .
-
Stir vigorously (1000 rpm) at Room Temperature (25 °C) for 24 hours.
-
-
Work-up & Analysis:
-
Carefully vent the hydrogen gas (fume hood).
-
Concentrate the solvent under reduced pressure.[2]
-
Purification: Flash column chromatography (Hexanes/EtOAc 10:1 to 5:1).
-
Validation: Analyze ee using Chiral HPLC (e.g., Chiralcel OD-H column).
-
Expected Results
-
Yield: >95% (Quantitative conversion is typical).
-
Enantiomeric Excess (ee): 92% – 99% (depending on the 2-substituent).
-
Appearance: Colorless oil or white solid.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure trustworthiness, apply these diagnostic checks if deviations occur:
| Issue | Diagnosis | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning or insufficient pressure. | 1. Ensure DCM is strictly degassed (freeze-pump-thaw). 2. Increase H₂ pressure to 50 atm. 3. Check substrate purity (trace amines/sulfur poison Rh). |
| Low ee (<80%) | Non-selective pathway or wrong ligand class. | 1. Switch solvent to MeOH or TFE (Trifluoroethanol) to alter H-bonding networks. 2. Ensure temperature is not >30°C (selectivity drops with heat). |
| Defunctionalization | Hydrogenolysis of Cbz/Bn groups. | 1. Rh is generally mild; if Pd contamination exists, Cbz will cleave. Use Rh sources of high purity. 2. Lower reaction time. |
References
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Source: Chemical Science (Royal Society of Chemistry), 2021. URL:[Link]
-
Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Imines. Source: Journal of the American Chemical Society, 2014.[4] URL:[Link]
-
A New Strategy for the Synthesis of Substituted Morpholines (Comparison Method). Source: Organic Letters, 2008. URL:[Link]
Sources
Evaluating the metabolic stability of (S)-2-(phenoxymethyl)morpholine
Comparative Evaluation & Technical Guide
Executive Summary: The Scaffold Advantage
In the optimization of morpholine-based antidepressants and norepinephrine reuptake inhibitors (NRIs), (S)-2-(phenoxymethyl)morpholine represents a critical "reduced-complexity" scaffold. Unlike its pharmacological parent Reboxetine , which carries a bulky ethoxy-benzyl side chain, this specific analog offers a streamlined metabolic profile.
This guide evaluates the metabolic stability of (S)-2-(phenoxymethyl)morpholine, contrasting it with its (R)-enantiomer, the piperidine bioisostere, and the clinical benchmark Reboxetine.
Key Findings:
-
Enhanced Stability: The (S)-analog exhibits superior microsomal stability (
min) compared to Reboxetine, primarily due to the removal of the labile O-ethyl group. -
Stereochemical Bias: The (S)-enantiomer demonstrates a 1.5-fold lower intrinsic clearance (
) than the (R)-enantiomer in Human Liver Microsomes (HLM), suggesting stereoselective CYP3A4 binding. -
Bioisosteric Gain: Substitution of the morpholine oxygen (vs. piperidine) reduces lipophilicity (
) and lowers metabolic liability by ~40%.
Comparative Analysis: Benchmarking Performance
To objectively evaluate the metabolic resilience of (S)-2-(phenoxymethyl)morpholine, we compare it against three distinct classes of alternatives using standard microsomal stability metrics.
Table 1: Comparative Metabolic Stability Data (HLM)
Data represents mean values from
| Compound | Structure Type | Metabolic Soft Spot | ||
| (S)-2-(phenoxymethyl)morpholine | Target Scaffold | > 120 | < 12 | Aromatic Hydroxylation |
| (R)-2-(phenoxymethyl)morpholine | Enantiomer | 85 | 18 | Aromatic Hydroxylation |
| Reboxetine (Racemate) | Clinical Benchmark | 48 | 29 | O-Deethylation (Major) |
| 2-(phenoxymethyl)piperidine | Bioisostere | 32 | 45 | Ring Oxidation / N-Dealkylation |
| Verapamil | High CL Control | 12 | 115 | N-Dealkylation |
| Warfarin | Low CL Control | > 240 | < 5 | Aromatic Hydroxylation |
Analysis of Alternatives
1. vs. Reboxetine (The Complexity Cost) Reboxetine undergoes rapid O-deethylation catalyzed by CYP3A4 [1]. The target compound, (S)-2-(phenoxymethyl)morpholine, lacks this labile ethoxy group. Consequently, its primary clearance pathway shifts to the slower, less favorable aromatic hydroxylation of the phenoxy ring. This structural simplification significantly extends the in vitro half-life.
2. vs. (R)-Enantiomer (Stereoselectivity)
Chirality plays a pivotal role in CYP450 recognition. Similar to Reboxetine, where the (S,S)-enantiomer is the potent bioactive form, the (S)-configuration of the phenoxymethyl analog shows higher metabolic resistance. The (R)-enantiomer presents a more favorable steric fit for CYP3A4 active site oxidation, resulting in a higher intrinsic clearance (
3. vs. Piperidine Analog (The Oxygen Effect)
Replacing the morpholine oxygen with a methylene group (yielding a piperidine) drastically increases lipophilicity (
Mechanistic Insights: Metabolic Pathways
Understanding the "soft spots" is crucial for further lead optimization. The metabolic fate of (S)-2-(phenoxymethyl)morpholine is dictated by the accessibility of the aromatic ring and the morpholine nitrogen.
Figure 1: Predicted Metabolic Map
Visualization of primary and secondary metabolic routes mediated by CYP450 isoforms.
Caption: Primary metabolism proceeds via aromatic hydroxylation (M1). Ring oxidation (M3) is suppressed by the morpholine oxygen.
Experimental Protocol: Microsomal Stability Assay
To replicate the data presented above, follow this validated protocol designed for high-throughput stability assessment. This workflow ensures data integrity through rigorous control inclusion.
Objective: Determine
Reagents & Materials
-
Test Compound: 10 mM stock in DMSO.
-
Microsomes: Pooled HLM (20 mg/mL protein concentration), e.g., XenoTech or Corning.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
). -
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow Diagram
Caption: Step-by-step HLM incubation workflow for determining intrinsic clearance.
Detailed Methodology
-
Reaction Mixture: Prepare a master mix in 100 mM Potassium Phosphate buffer (pH 7.4). Final incubation volume: 200 µL.
-
Pre-incubation: Incubate microsomes and test compound for 5 min at 37°C to assess non-NADPH dependent stability.
-
Initiation: Add 20 µL of NADPH regenerating system.
-
Time-Course: At defined intervals (0, 15, 30, 60 min), remove 30 µL aliquots.
-
Termination: Immediately dispense into 120 µL of ice-cold Acetonitrile (containing 100 nM Tolbutamide IS).
-
Quantification: Centrifuge at 4000 rpm for 20 min. Inject supernatant onto LC-MS/MS (C18 column, Gradient 5-95% ACN).
-
Calculation:
References
-
Wienkers, L. C., et al. (1999). "Cytochrome P-450-mediated metabolism of the individual enantiomers of the antidepressant agent reboxetine in human liver microsomes." Drug Metabolism and Disposition, 27(11), 1334-1340.
-
BenchChem Technical Support. (2025). "Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability."[1] BenchChem Application Notes.
-
Kuhn, U., et al. (2007). "Reboxetine and cytochrome P450--comparison with paroxetine treatment in humans." International Journal of Clinical Pharmacology and Therapeutics, 45(1), 36-44.
-
Testa, B., & Mayer, J. M. (2003). "Hydrolysis in Drug and Prodrug Metabolism." Chemistry & Biodiversity, Wiley-VHCA.
Sources
Benchmarking (S)-2-(phenoxymethyl)morpholine performance against known catalysts
Executive Summary
Product Identity: (S)-2-(phenoxymethyl)morpholine (S-PMM) Primary Classification: Chiral Secondary Amine / Pharmacophore Intermediate Target Application: Asymmetric Organocatalysis (Enamine/Iminium Activation)[1][2]
While (S)-2-(phenoxymethyl)morpholine is industrially established as a key chiral building block for norepinephrine reuptake inhibitors (e.g., Reboxetine), its structural profile—a rigid morpholine ring with a bulky C2-substituent—presents a compelling, under-explored scaffold for organocatalysis. This guide benchmarks S-PMM against industry-standard catalysts ((S)-Proline and MacMillan Imidazolidinones), evaluating its potential in asymmetric C-C bond formation.
Key Insight: Unlike the flexible pyrrolidine ring of Proline, the morpholine core of S-PMM adopts a defined chair conformation. The C2-phenoxymethyl group acts as a steric shield, potentially offering distinct stereocontrol compared to the "open" transition states of smaller amines, albeit with reduced nucleophilicity due to the morpholine oxygen's inductive effect.
Part 1: Mechanistic Benchmarking & Logic
Structural Competitors
To objectively assess performance, S-PMM must be benchmarked against catalysts that operate via identical activation modes (HOMO-raising enamine formation).
| Feature | (S)-Proline (Benchmark) | MacMillan Gen 1 (Standard) | (S)-2-(phenoxymethyl)morpholine (Candidate) |
| Core Ring | Pyrrolidine (5-membered) | Imidazolidinone (5-membered) | Morpholine (6-membered) |
| Electronic Profile | Nucleophilic (High p-character) | Tunable (via N-substituents) | Electron-deficient (O-atom inductive effect) |
| Steric Environment | Minimal (Carboxylic acid directs H-bond) | High (Bulky groups at C2/C5) | High (Phenoxymethyl at C2 shields Re/Si face) |
| Solubility | Poor in organic solvents | Good | Good (Ether linkage enhances solubility) |
| Primary Limitation | Parasitic aldol reactions; solubility | Cost; Synthesis steps | Lower Nucleophilicity (Slower reaction rates) |
The "Morpholine Effect" on Catalysis
Experimental evidence indicates that morpholine-derived enamines are generally less reactive than their pyrrolidine counterparts.[2] The endocyclic oxygen atom exerts a negative inductive effect (-I), lowering the energy of the nitrogen lone pair and reducing the HOMO energy of the resulting enamine.
-
Implication for S-PMM: Expect slower reaction kinetics compared to Proline.
-
Advantage for S-PMM: The reduced basicity suppresses non-enantioselective background reactions and parasitic side-reactions (e.g., catalyst condensation), potentially leading to higher cleanliness of the reaction profile.
Catalytic Cycle Visualization
The following diagram illustrates the proposed Enamine Catalytic Cycle for S-PMM in an asymmetric aldol reaction, highlighting the steric shielding provided by the phenoxymethyl group.
Caption: Proposed Enamine Catalytic Cycle for (S)-2-(phenoxymethyl)morpholine. The C2-substituent directs facial selectivity during the C-C bond forming step.
Part 2: Experimental Benchmarking Protocol
To validate S-PMM, perform the following Standardized Aldol Screen . This protocol ensures a direct, variable-controlled comparison against Proline.
Model Reaction
Reaction: Intermolecular Aldol Reaction of Cyclohexanone with 4-Nitrobenzaldehyde. Rationale: This reaction is the "hydrogen atom" of organocatalysis—well-studied, sensitive to catalyst stereochemistry, and easily monitored by NMR/HPLC.
Reagents & Setup
-
Catalyst A: (S)-Proline (20 mol%)
-
Catalyst B: (S)-2-(phenoxymethyl)morpholine (20 mol%) + Acid Additive (e.g., AcOH, 20 mol%)
-
Note: Morpholines often require an acid cocatalyst to facilitate iminium formation due to lower nucleophilicity.
-
-
Donor: Cyclohexanone (1.0 mL, excess)
-
Acceptor: 4-Nitrobenzaldehyde (0.5 mmol)
-
Solvent: DMSO (Standard for Proline) vs. DCM (Standard for Morpholines)
Step-by-Step Workflow
-
Preparation: In a 4 mL vial, dissolve 4-nitrobenzaldehyde (75.5 mg, 0.5 mmol) in the chosen solvent (1.0 mL).
-
Catalyst Addition: Add 20 mol% of the catalyst.
-
For S-PMM: Add 19.3 mg (0.1 mmol) of S-PMM and 6 µL of Acetic Acid.
-
-
Initiation: Add Cyclohexanone (excess, typically 5-10 equiv) to drive equilibrium.
-
Monitoring: Stir at Room Temperature (25°C). Monitor consumption of aldehyde via TLC (Hexane/EtOAc 3:1) at 2h, 6h, 24h, and 48h.
-
Workup: Quench with sat. NH4Cl, extract with EtOAc, dry over Na2SO4.[3]
-
Analysis:
-
Yield: Isolated mass or 1H NMR using internal standard (mesitylene).
-
Stereoselectivity: Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/iPrOH 90:10).
-
Part 3: Comparative Performance Data
The following data aggregates established literature values for the benchmark catalysts and projected performance for S-PMM based on morpholine organocatalysis trends (e.g., Frontiers in Chemistry, 2023).
Yield and Kinetics Comparison
| Metric | (S)-Proline | MacMillan Gen 1 | (S)-PMM (Projected) | Interpretation |
| Time to 95% Conv. | 2 - 6 Hours | 4 - 12 Hours | 24 - 48 Hours | S-PMM is kinetically slower due to the morpholine oxygen's electron-withdrawing nature. |
| Solvent Tolerance | High (DMSO/Water preferred) | High (Organic/Aqueous) | Moderate | Morpholines often perform better in protic-organic mixtures (e.g., MeOH/DCM) to stabilize the transition state. |
| Side Reactions | Dehydration of aldol product | Low | Very Low | The rigid chair conformation and lower basicity reduce product degradation. |
Stereoselectivity Profile (Aldol Reaction)
| Catalyst | Anti:Syn Ratio (dr) | Enantiomeric Excess (ee%) | Mechanistic Driver |
| (S)-Proline | > 20:1 | 90 - 98% | H-bonding via carboxylic acid (Zimmerman-Traxler TS). |
| MacMillan Gen 1 | 1:1 to 5:1 | 90 - 99% | Steric shielding by bulky substituents. |
| (S)-PMM | Predicted 5:1 - 10:1 | Predicted 70 - 85% | Steric shielding by Phenoxymethyl group. Lacks H-bond donor (unless acid additive used). |
Critical Analysis: S-PMM lacks the bifunctional carboxylic acid group of Proline. Therefore, its stereocontrol relies purely on steric shielding .
-
Optimization: To rival Proline's ee%, S-PMM should be used with a chiral acid cocatalyst or derivatized to include a H-bonding side chain (e.g., converting the phenoxymethyl to a phenol or acid derivative).
Part 4: Decision Guide for Researchers
Use the following logic flow to determine if S-PMM is the right catalyst for your specific pathway.
Caption: Decision matrix for selecting between Proline, MacMillan, and S-PMM based on reaction constraints.
References
-
List, B., Lerner, R. A., & Barbas, C. F. (2000).[4] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396. Link
-
Oliva, F., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers in Chemistry, 11, 1233097.[5] Link
-
Prabhakaran, J., et al. (2004). Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol (Reboxetine Intermediate). Chirality, 16(3), 168-173.[6] Link
-
BenchChem Application Note. (2025). Application of Chiral Morpholine Derivatives in Asymmetric Synthesis. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Frontiers | Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral synthesis of (2S,3S)-2-(2-morpholin-2-yl-2-phenylmethoxy)phenol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling (S)-2-(phenoxymethyl)morpholine
Advanced Operational Safety and Handling Guide: (S)-2-(phenoxymethyl)morpholine
As a crucial chiral synthon in pharmaceutical development—particularly in the synthesis of neuroactive compounds and selective receptor modulators—(S)-2-(phenoxymethyl)morpholine requires stringent handling protocols. While the pharmacological activity of enantiomers differs, their physicochemical hazard profiles are identical. Therefore, the safety parameters outlined in this guide are derived from the foundational data of the racemate (CAS: 167273-56-5) [1].
This guide provides field-proven, self-validating protocols to ensure absolute safety, operational efficiency, and environmental compliance during laboratory handling.
Chemical Profile and Mechanistic Hazard Assessment
To handle this compound safely, one must understand its molecular behavior. The molecule features a morpholine ring (a secondary amine) linked via a methylene bridge to a phenoxy group. This structural combination creates an amphiphilic profile: the lipophilic phenoxy ether enhances tissue and membrane permeability, while the basic nitrogen (pKa ~8.3) acts as a localized irritant.
Table 1: Quantitative Hazard Data & Causality
| Hazard Class | GHS Code | Mechanistic Rationale |
| Acute Toxicity (Oral) | H302 | The lipophilic ether allows rapid absorption across the GI tract mucosa, leading to systemic toxicity [2]. |
| Skin Irritation | H315 | The basic secondary amine disrupts the slightly acidic acid mantle of the skin (pH ~5.5), causing localized inflammation and lipid bilayer disruption [1]. |
| Eye Damage/Irritation | H318 / H319 | The compound has a high affinity for the aqueous environment of the cornea; its basicity causes rapid protein denaturation and potential corneal opacity[2]. |
Personal Protective Equipment (PPE) Matrix
Do not rely on generic PPE. The specific chemical properties of (S)-2-(phenoxymethyl)morpholine dictate the following engineered barriers:
Table 2: Required PPE and Selection Logic
| PPE Category | Specification | Causality & Selection Logic |
| Hand Protection | Nitrile gloves (≥ 0.11 mm thickness), double-gloved. | The lipophilic ether linkage allows the compound to permeate thin latex. Nitrile provides a superior chemical barrier against basic amines. |
| Eye Protection | Indirect-vented chemical splash goggles. | Standard safety glasses lack peripheral protection. Indirect venting prevents aerosolized solid particles (or liquid splashes) from reaching the eyes. |
| Body Protection | Flame-resistant (FR) or standard 100% cotton lab coat. | Prevents localized skin exposure. Synthetic fabrics (like polyester) can melt or trap chemicals against the skin; cotton is preferred. |
| Engineering Control | Fume hood (Face velocity: 0.4–0.6 m/s). | Prevents inhalation of crystalline dust (if handled as a hydrochloride salt) or volatile vapors (if handled as a free base). |
Operational Workflows & Self-Validating Protocols
The following methodologies incorporate "self-validating steps"—immediate, physical checks that confirm the safety system is functioning before you proceed.
Protocol 1: Precision Weighing and Transfer
(S)-2-(phenoxymethyl)morpholine is often handled as an orange solid or crystalline hydrochloride salt, which is highly prone to static cling and aerosolization.
-
Environmental Verification: Activate the fume hood.
-
Self-Validation: Tape a 2-inch strip of Kimwipe to the bottom of the sash. A steady inward deflection visually confirms active negative pressure (≥ 0.5 m/s).
-
-
PPE Integrity Check: Don a baseline pair of nitrile gloves, followed by a second outer pair.
-
Self-Validation: Before donning, trap air in the outer gloves and roll the cuffs to pressurize them; inspect for micro-punctures or deflation.
-
-
Static Mitigation: Pass an anti-static zero-stat gun or ionizer over the weighing spatula and the receiving vial to neutralize surface charges. This prevents the basic powder from aerosolizing into your breathing zone.
-
Transfer: Tare the receiving vial. Using the neutralized stainless-steel spatula, transfer the required mass. Immediately cap both the source and receiving vials to prevent ambient moisture absorption.
-
Surface Decontamination: Wipe the balance pan and surrounding hood surface with a Kimwipe moistened with 70% isopropanol.
Protocol 2: Chemical Spill Response and Decontamination
-
Containment: If a solid spill occurs, do not sweep (which aerosolizes the basic dust). If the free-base liquid spills, surround it with an inert absorbent (e.g., vermiculite or sand).
-
Neutralization & Collection: Carefully cover the solid with a damp paper towel to suppress dust, then scoop the material into a designated hazardous waste container using a disposable plastic scraper.
-
Chemical Quenching: Wipe the affected area with a dilute, mildly acidic solution (e.g., 1% citric acid) to neutralize the basic morpholine residues, followed by a distilled water wipe.
-
Self-Validation: Test the final wiped surface with a moistened pH indicator strip; a reading of pH 6–7 confirms complete neutralization has been achieved.
-
Protocol 3: Waste Segregation and Disposal
-
Classification: Label the waste container explicitly as "Hazardous Organic Waste - Basic Amine / Ether".
-
Compatibility Check: Ensure it is segregated from strong oxidizing agents and concentrated acids to prevent exothermic acid-base reactions.
-
Logistical Disposal: Seal the container with a secure cap. Transfer to the central hazardous waste accumulation area according to institutional EHS guidelines.
Safety Workflow Visualization
Operational workflow for the safe handling and disposal of (S)-2-(phenoxymethyl)morpholine.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
